Chlorphenesin Carbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(4-chlorophenoxy)-2-hydroxypropyl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4/c11-7-1-3-9(4-2-7)15-5-8(13)6-16-10(12)14/h1-4,8,13H,5-6H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPLBLUECSEIFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(COC(=O)N)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022803 | |
| Record name | Chlorphenesin carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
READILY SOL IN 95% ETHANOL, ACETONE, ETHYL ACETATE; FAIRLY READILY SOL IN DIOXANE; ALMOST INSOL IN COLD WATER, BENZENE, CYCLOHEXANE, SLIGHTLY SOL IN CHLOROFORM, FREELY SOL IN ALCOHOL | |
| Record name | CHLORPHENESIN CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM BENZENE + TOLUENE, WHITE TO OFF-WHITE POWDER | |
CAS No. |
886-74-8, 126632-50-6 | |
| Record name | Chlorphenesin carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorphenesin carbamate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorphenesin carbamate, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126632506 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorphenesin carbamate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14656 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORPHENESIN CARBAMATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlorphenesin carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-chlorophenoxy)-2-hydroxypropyl carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.777 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORPHENESIN CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57U5YI11WP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORPHENESIN CARBAMATE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HQC4WI89YG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORPHENESIN CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
89-91 °C | |
| Record name | CHLORPHENESIN CARBAMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3031 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Chlorphenesin Carbamate on Spinal Neurons
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorphenesin carbamate (CPC) is a centrally acting skeletal muscle relaxant recognized for its efficacy in alleviating discomfort associated with musculoskeletal disorders.[1][2] Its therapeutic effects are primarily mediated through direct actions on the spinal cord.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action on spinal neurons, consolidating findings from key electrophysiological and in vivo studies. We will delve into its direct hyperpolarizing effects on spinal neurons, its inhibitory action on spinal reflexes, and the current evidence regarding its molecular targets. This guide presents quantitative data in structured tables, details of experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Core Mechanism of Action: Direct Depression of Spinal Neurons
The primary mechanism of action of this compound is the direct depression of spinal neurons, including both primary afferent terminals and motoneurons.[4][5][6] This is in contrast to peripherally acting muscle relaxants.[3] The depressant effect is characterized by hyperpolarization of the neuronal membrane, leading to a reduction in neuronal excitability.[4][5][6]
A pivotal study on the isolated bullfrog spinal cord demonstrated that this compound induces marked hyperpolarization of both dorsal and ventral roots.[4][5][6] Crucially, this effect persists in a high-magnesium and calcium-free Ringer's solution, which blocks synaptic transmission.[4][5][6] This indicates a direct action on the neuronal membrane of primary afferent terminals and motoneurons, independent of synaptic input.[4][5][6]
While the precise molecular target responsible for this hyperpolarization has not been fully elucidated, it is hypothesized that this compound stabilizes the neuronal membrane, possibly by modulating the activity of ion channels that contribute to the resting membrane potential.[7][8]
Addressing the Putative Role of the GABAergic System
Some literature suggests that this compound may enhance the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[3] However, experimental evidence from studies on the frog spinal cord contradicts this hypothesis. The hyperpolarizing effect of this compound was not blocked by the GABAA receptor antagonist picrotoxin or the glycine receptor antagonist strychnine.[6] This suggests that, at least in this model system, this compound's mechanism of action is not dependent on mimicking or potentiating the effects of these major inhibitory neurotransmitters in the spinal cord.
Effects on Spinal Reflexes
This compound demonstrates a significant inhibitory effect on spinal reflexes, with a more pronounced action on polysynaptic reflexes compared to monosynaptic reflexes.[4][7][8][9] This preferential inhibition of complex polysynaptic pathways likely contributes significantly to its muscle relaxant properties.
In vivo studies in spinal rats have provided quantitative data on this differential effect. Intravenous administration of this compound leads to a dose-dependent inhibition of both the monosynaptic reflex (MSR) and the polysynaptic reflex (PSR), with the PSR being more susceptible to depression.[7][8][9] This suggests that this compound acts on interneurons within the polysynaptic pathways in the spinal cord.[6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from pivotal studies on the effects of this compound on spinal neurons and reflexes.
Table 1: In Vitro Effects of this compound on Frog Spinal Cord Neurons
| Parameter | Concentration | Observed Effect | Reference |
| Spontaneous Activity | 10⁻³ M | Depression of spontaneous potentials in dorsal and ventral roots | [6] |
| Membrane Potential | 10⁻³ M | Marked hyperpolarization of primary afferent terminals and motoneurons | [4][5][6] |
| Excitatory Amino Acid Response | 10⁻³ M | No modification of L-glutamate-induced depolarization, but abolition of motoneuron firing | [4][5][6] |
| Tetanic Stimulation-Evoked Potentials | 10⁻³ M | Depression of dorsal and ventral root potentials | [4][5][6] |
Table 2: In Vivo Effects of this compound on Spinal Reflexes in Rats
| Parameter | Dose (i.v.) | Time Post-Administration | % Inhibition (Mean ± S.E.) | Reference |
| Monosynaptic Reflex (MSR) | 50 mg/kg | 5 min | 35.2 ± 5.1 | [7][8][9] |
| 20 min | 45.8 ± 6.3 | [7][8][9] | ||
| 60 min | 28.7 ± 4.9 | [7][8][9] | ||
| Polysynaptic Reflex (PSR) | 50 mg/kg | 5 min | 68.4 ± 7.2 | [7][8][9] |
| 20 min | 82.1 ± 5.9 | [7][8][9] | ||
| 60 min | 55.3 ± 8.1 | [7][8][9] |
Experimental Protocols
In Vitro Sucrose-Gap Recording from Isolated Frog Spinal Cord
This method allows for the recording of ventral and dorsal root potentials to assess the effects of pharmacological agents on the collective behavior of motoneurons and primary afferent terminals.
Methodology:
-
Preparation: The spinal cord of a bullfrog is isolated and mounted in a multi-compartment chamber.
-
Compartments: The chamber consists of compartments for:
-
Recording from the dorsal and ventral roots in a test solution (e.g., Ringer's solution).
-
A central compartment filled with an isotonic, non-ionic sucrose solution to electrically isolate the recording compartments.
-
A compartment for the remainder of the spinal cord in the test solution.
-
-
Recording: Ag-AgCl electrodes are placed in the recording and spinal cord compartments to measure the potential difference across the sucrose gap.
-
Stimulation: Supramaximal electrical stimuli can be delivered to a dorsal or ventral root to evoke reflex potentials.
-
Drug Application: this compound is added to the perfusing Ringer's solution at the desired concentration.
-
Synaptic Blockade: To test for direct neuronal effects, the standard Ringer's solution is replaced with a high-magnesium, calcium-free solution to block synaptic transmission.
In Vivo Spinal Reflex Monitoring in Spinal Rats
This protocol is used to evaluate the effects of intravenously administered drugs on monosynaptic and polysynaptic reflexes.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized, and a laminectomy is performed at the lumbar level to expose the spinal cord. The animal is spinalized by transecting the cord at the thoracic level.
-
Nerve Preparation: The dorsal root (L5 or L6) for stimulation and the ventral root for recording are carefully dissected and cut distally.
-
Stimulation and Recording: The dorsal root is placed on a stimulating electrode, and the ventral root is placed on a recording electrode. Monosynaptic reflexes are evoked by a single supramaximal stimulus to the dorsal root. Polysynaptic reflexes are evoked by repetitive stimulation.
-
Drug Administration: A cannula is inserted into a femoral vein for the intravenous administration of this compound.
-
Data Acquisition: The evoked reflex potentials are amplified, displayed on an oscilloscope, and recorded for analysis of amplitude changes over time following drug administration.
Visualizations
Proposed Mechanism of Action of this compound on Spinal Neurons
Caption: Proposed direct action of this compound on spinal neurons.
Experimental Workflow for Sucrose-Gap Recording
Caption: Workflow for sucrose-gap recording of frog spinal cord potentials.
Differential Inhibition of Spinal Reflexes
Caption: Differential inhibitory effects on spinal reflex pathways.
Conclusion and Future Directions
This compound exerts its muscle relaxant effects through a direct depressant action on spinal neurons, leading to hyperpolarization and a reduction in neuronal excitability. This action results in a potent inhibition of spinal reflexes, particularly those involving polysynaptic pathways. While the involvement of major inhibitory neurotransmitter systems like GABA and glycine appears unlikely to be the primary mechanism, the precise ion channels modulated by this compound remain to be identified.
Future research, employing techniques such as patch-clamp electrophysiology on spinal cord slices and heterologous expression systems, is warranted to elucidate the specific molecular targets of this compound. Identifying the ion channels responsible for its hyperpolarizing and membrane-stabilizing effects will provide a more complete understanding of its mechanism of action and could inform the development of novel, more targeted muscle relaxants.
References
- 1. Effect of a muscle relaxant, this compound, on the spinal neurons of rats [hero.epa.gov]
- 2. [Electroencephalographic effects of this compound, a new central muscle relaxant, in rabbits (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The action of this compound on the frog spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Effect of a muscle relaxant, this compound, on the spinal neurons of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulation of GABAA receptor-mediated currents by phenazepam and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Vitro Discovery of Chlorphenesin Carbamate's Muscle Relaxant Properties: A Technical Guide
Introduction
Chlorphenesin carbamate, a centrally acting skeletal muscle relaxant, has been a subject of investigation to elucidate its precise mechanism of action at the cellular level.[1][2] Unlike peripherally acting relaxants, its effects are primarily mediated through the central nervous system, specifically by modulating nerve signals within the spinal cord.[1] This technical guide delves into the pivotal in-vitro studies that have been instrumental in discovering and characterizing the muscle relaxant properties of this compound. It provides a detailed overview of the experimental protocols, quantitative findings, and the elucidated signaling pathways for researchers, scientists, and professionals in drug development.
Quantitative Data Summary
The following tables summarize the key quantitative data from in-vitro studies on this compound, providing a comparative overview of its effects on spinal cord preparations.
Table 1: Effects of this compound on Spinal Neuron Potentials
| Parameter | Species | Preparation | Concentration of this compound (CPC) | Observed Effect | Reference |
| Spontaneous Potentials | Bullfrog | Isolated Spinal Cord | 10⁻³ M | Marked depression in dorsal and ventral roots | [3] |
| Hyperpolarization | Bullfrog | Isolated Spinal Cord | 10⁻³ M | Marked hyperpolarization in primary afferent terminals (PAT) and motoneurons (MN) | [3][4] |
| Reflex Potentials (DR-DRP, VR-DRP, DR-VRP) | Bullfrog | Isolated Spinal Cord | Higher concentrations | Depression of reflex potentials | [3] |
| Motoneuron Firing (induced by L-aspartic & L-glutamic acid) | Bullfrog | Isolated Spinal Cord | Not specified | Abolished motoneuron firing without modifying depolarization | [4] |
| Dorsal and Ventral Root Potentials (evoked by tetanic stimulation at 40 Hz) | Bullfrog | Isolated Spinal Cord | 10⁻³ M | Depression of evoked potentials | [3][4] |
| Mono-synaptic Reflex (MSR) | Rat | Spinal Rat | 50 mg/kg i.v. | Inhibition | [5][6] |
| Poly-synaptic Reflex (PSR) | Rat | Spinal Rat | 50 mg/kg i.v. | More susceptible to inhibition than MSR | [5][6] |
| Motoneuron Excitability | Rat | Spinal Rat | 50 mg/kg i.v. | Reduced | [5][6] |
| Primary Afferent Terminal Excitability | Rat | Spinal Rat | 50 mg/kg i.v. | Unchanged | [5][6] |
Experimental Protocols
Detailed methodologies for the key in-vitro experiments are provided below to facilitate replication and further investigation.
1. Isolated Bullfrog Spinal Cord Preparation and Recording
-
Objective: To investigate the direct effects of this compound on the electrical activity of spinal neurons.
-
Animal Model: Bullfrog (Rana catesbeiana).
-
Procedure:
-
The bullfrog is pithed, and the spinal cord is isolated.
-
The isolated spinal cord is placed in a recording chamber and continuously perfused with Ringer's solution.
-
The composition of the standard Ringer's solution is: NaCl, KCl, CaCl₂, NaHCO₃, and glucose.
-
For experiments investigating direct neuronal effects, a high-Mg²⁺ and Ca²⁺-free Ringer's solution is used to block synaptic transmission.[3]
-
Ventral and dorsal root potentials are recorded using the sucrose-gap method.[3][4] This technique measures the potential difference between the portion of the root in the Ringer's solution and the portion in an isotonic sucrose solution.
-
Spontaneous activity and evoked potentials (elicited by electrical stimulation of dorsal or ventral roots) are recorded before and after the application of this compound to the perfusing solution.
-
For studying effects on amino acid-induced activity, excitatory amino acids like L-aspartic acid and L-glutamic acid are added to the perfusate.[4]
-
2. In-Vivo Spinal Rat Preparation for Reflex Monitoring
-
Objective: To assess the impact of intravenously administered this compound on monosynaptic and polysynaptic reflexes.
-
Animal Model: Rats.
-
Procedure:
-
Rats are anesthetized and spinalized.
-
The corresponding dorsal and ventral roots are exposed for stimulation and recording.
-
Monosynaptic reflexes (MSR) and polysynaptic reflexes (PSR) are evoked by electrical stimulation of the dorsal root, and the resulting potentials are recorded from the ventral root.[5][6]
-
The excitability of motoneurons and primary afferent terminals is assessed by measuring the threshold for firing.
-
This compound is administered intravenously at a dose of 50 mg/kg.[5][6]
-
Reflex potentials and neuronal excitability are measured before and after drug administration to determine the effects.
-
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: Experimental Workflow for Isolated Spinal Cord Assay
Caption: Workflow of the in-vitro isolated spinal cord experiment.
Diagram 2: Proposed Signaling Pathway for this compound's Action
Caption: Direct action of this compound on neuronal membranes.
Mechanism of Action
In-vitro studies have been crucial in differentiating the mechanism of this compound from other muscle relaxants. A key finding is that this compound directly acts on primary afferent nerve terminals and motoneurons.[3] This is evidenced by the observation that the drug induces hyperpolarization even when synaptic transmission is blocked by a high-magnesium, calcium-free Ringer's solution.[3][4]
The proposed mechanism involves the stabilization of the neuronal membrane.[5][6] By causing a slight hyperpolarization, this compound increases the threshold for neuronal firing.[1] This reduces the excitability of motoneurons, thereby diminishing the excessive neural signals that lead to muscle spasms and discomfort.[1][5][6] Interestingly, unlike some other muscle relaxants, this compound does not appear to significantly modulate GABAergic activity.[1] Furthermore, it has been shown to abolish motoneuron firing induced by excitatory amino acids without altering the initial depolarization, suggesting an effect on the action potential generation or propagation rather than on the excitatory amino acid receptors themselves.[4] This direct depressant action on spinal neurons is considered a primary contributor to its muscle relaxant effects.[3][4]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The action of this compound on the frog spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of a muscle relaxant, this compound, on the spinal neurons of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of a muscle relaxant, this compound, on the spinal neurons of rats [hero.epa.gov]
Delving into the Metabolic Fate of Chlorphenesin Carbamate: An In-depth Technical Guide on Initial Rat Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial pivotal studies investigating the metabolism and excretion of the centrally acting muscle relaxant, chlorphenesin carbamate, in rat models. The following sections detail the quantitative data gleaned from these early investigations, the experimental methodologies employed, and visual representations of the metabolic pathways and experimental workflows. This information serves as a foundational resource for professionals in drug development and metabolic research.
Quantitative Analysis of this compound Metabolism and Excretion
Initial studies utilizing radiolabeled this compound provided significant insights into its absorption, distribution, metabolism, and excretion (ADME) profile in rats. Oral doses of the compound were found to be readily absorbed from the gastrointestinal tract. The primary route of elimination is via the urine, with a substantial portion also undergoing biliary excretion.
Table 1: Excretion of ¹⁴C-Labeled this compound in Rats
| Excretion Route | Percentage of Administered Dose |
| Urine | ~90% |
| Bile | 36% |
Note: The combined percentage exceeds 100%, which may be attributable to enterohepatic circulation or variations in experimental measurements.
Table 2: Major Metabolites Identified in a 48-Hour Rat Urine Sample
| Metabolite | Percentage of Administered Dose |
| Ether Glucuronide of this compound | 49% |
| p-Chlorophenoxyacetic Acid | 17% |
| Sulfate Conjugate of p-Chlorophenol | 9% |
| p-Chlorophenoxylactic Acid | 5% |
Experimental Protocols
The foundational studies on this compound metabolism in rats employed methodologies centered around the use of radiolabeled compounds to trace the drug's fate in the biological system. While specific details from the original publications are summarized here, this section outlines the generalized key experimental protocols that would have been utilized.
Radiolabeled Compound Administration and Sample Collection
-
Animal Model: Male Sprague-Dawley rats were typically used for these studies. The animals were housed in metabolism cages designed to separate urine and feces.
-
Radiolabeling: this compound was labeled with Carbon-14 (¹⁴C) to enable the tracking of the parent compound and its metabolites.
-
Dosing: A solution of ¹⁴C-labeled this compound was administered orally via gavage.
-
Sample Collection:
-
Urine and Feces: Samples were collected at predetermined intervals over a 48-hour period.
-
Bile: For biliary excretion studies, rats were anesthetized, and the common bile duct was cannulated for the collection of bile.
-
Metabolite Analysis
The identification and quantification of this compound and its metabolites were primarily achieved through chromatographic techniques.
-
Sample Preparation: Urine and bile samples were often subjected to enzymatic hydrolysis (e.g., with β-glucuronidase or sulfatase) to cleave conjugated metabolites prior to chromatographic analysis.
-
Chromatography:
-
Paper Chromatography and Thin-Layer Chromatography (TLC): These were the principal methods used in early studies for the separation of metabolites.
-
Stationary Phase: Whatman No. 1 paper or silica gel plates.
-
Mobile Phase: A variety of solvent systems would have been tested to achieve optimal separation. Common systems for compounds of this nature include combinations of butanol, acetic acid, and water.
-
Visualization: The separated, radiolabeled metabolites were visualized and quantified using radiochromatogram scanners.
-
-
-
Quantification: The amount of radioactivity in each separated spot on the chromatogram was measured to determine the relative proportion of each metabolite.
Visualizing the Metabolic Journey and Experimental Design
To further elucidate the metabolic processes and the structure of these foundational experiments, the following diagrams are provided.
Caption: Metabolic Pathway of this compound in Rats.
Caption: Generalized Experimental Workflow for Rat Metabolism Studies.
References
An In-depth Technical Guide to the Central Nervous System Effects of Chlorphenesin Carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant historically used for the symptomatic treatment of muscle spasms and pain.[1][2][3] Its primary mechanism of action is believed to be the potentiation of γ-aminobutyric acid (GABA) neurotransmission within the central nervous system (CNS), leading to neuronal hyperpolarization and a reduction in neuronal excitability.[4] This guide provides a comprehensive overview of the CNS effects of this compound, detailing its mechanism of action, summarizing key experimental findings, and providing insights into its pharmacokinetic profile. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and drug development efforts.
Mechanism of Action
This compound exerts its muscle relaxant effects by modulating synaptic transmission within the CNS, particularly in the spinal cord.[3][4] The principal mechanism is attributed to its positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[5][6]
Potentiation of GABAergic Inhibition
This compound is thought to bind to an allosteric site on the GABA-A receptor, enhancing the effect of GABA.[4][5] This potentiation leads to an increased influx of chloride ions (Cl-) into the neuron upon GABA binding, resulting in hyperpolarization of the neuronal membrane.[6] This hyperpolarized state makes the neuron less likely to fire an action potential, thus reducing overall neuronal excitability and leading to muscle relaxation.[4][6]
Effects on Spinal Reflexes
Electrophysiological studies have demonstrated that this compound preferentially depresses polysynaptic reflexes over monosynaptic reflexes in the spinal cord.[7][8] This selective inhibition of polysynaptic pathways is a key characteristic of its muscle relaxant activity.[8] The drug has been shown to reduce the excitability of motoneurons, contributing to its therapeutic effects.[7][9]
Quantitative Data on CNS Effects
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.
Table 1: Electrophysiological Effects on Spinal Neurons
| Parameter | Species | Preparation | Dose/Concentration | Key Findings | Reference |
| Monosynaptic Reflex (MSR) | Rat | Spinal Rat | 50 mg/kg i.v. | Inhibition of MSR. | [7] |
| Polysynaptic Reflex (PSR) | Rat | Spinal Rat | 50 mg/kg i.v. | More susceptible to inhibition than MSR; maximum inhibition at 40 min post-administration. | [7][8] |
| Motoneuron Excitability | Rat | Spinal Rat | 50 mg/kg i.v. | Reduced excitability. | [7] |
| Primary Afferent Terminal Excitability | Rat | Spinal Rat | 50 mg/kg i.v. | No change observed. | [7] |
| Membrane Potential | Frog | Isolated Bullfrog Spinal Cord | Not specified | Caused marked hyperpolarization of primary afferent terminals and motoneurons. | [10][11] |
| Spontaneous Neuronal Activity | Frog | Isolated Bullfrog Spinal Cord | Not specified | Depressed spontaneous activity in primary afferent terminals and motoneurons. | [10][11] |
Table 2: Behavioral Effects in Rodents
| Behavioral Test | Species | Doses | Key Findings | Reference |
| Grip Strength | Mouse | Not specified | Decreased grip strength. | [12] |
| Pinna and Corneal Reflexes | Mouse | Not specified | Inhibition of reflexes. | [12] |
| Anticonvulsant Activity | Mouse | Not specified | Protection against picrotoxin- and pentylenetetrazol-induced convulsions. | [12] |
| Oxotremorine-induced Tremors | Mouse | Not specified | Inhibition of tremors. | [12] |
| Antinociceptive Effect | Rat (Adjuvant Arthritic) | 100-400 mg/kg p.o. | Dose-dependent antinociceptive effect. | [8] |
Table 3: Human Pharmacokinetic Parameters
| Parameter | Dose | Value (Mean ± SD) | Reference |
| Cmax (μg/mL) | 250 mg | 2.8 ± 0.8 | [13] |
| 500 mg | 5.1 ± 1.2 | [13] | |
| Tmax (hr) | 250 mg | 1.0 ± 0.5 | [13] |
| 500 mg | 1.2 ± 0.6 | [13] | |
| AUC0-t (μg·hr/mL) | 250 mg | 8.9 ± 2.1 | [13] |
| 500 mg | 18.3 ± 4.5 | [13] | |
| t1/2 (hr) | 250 mg | 2.3 ± 0.6 | [13] |
| 500 mg | 2.8 ± 0.7 | [13] |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's CNS effects.
In Vivo Electrophysiology in Spinal Rats
-
Objective: To investigate the effects of this compound on mono- and polysynaptic reflexes and motoneuron excitability.
-
Animal Model: Male Wistar rats.
-
Surgical Preparation:
-
Anesthetize the rat with an appropriate anesthetic agent.
-
Perform a laminectomy at the lumbar level to expose the spinal cord.
-
Transect the spinal cord at the upper thoracic level to create a spinal rat preparation.
-
Maintain the animal's body temperature and physiological parameters.
-
-
Stimulation and Recording:
-
Isolate the dorsal and ventral roots of the lumbar spinal nerves.
-
Place stimulating electrodes on a dorsal root to elicit reflex responses.
-
Place recording electrodes on the corresponding ventral root to record the monosynaptic and polysynaptic reflexes.
-
Administer this compound intravenously (e.g., 50 mg/kg).
-
Record reflex potentials before and at various time points after drug administration.
-
-
Data Analysis: Measure the amplitude of the MSR and PSR to quantify the inhibitory effect of the drug.
Sucrose-Gap Recording in Isolated Frog Spinal Cord
-
Objective: To study the direct effects of this compound on the membrane potential of spinal neurons.
-
Preparation:
-
Isolate the spinal cord from a bullfrog.
-
Mount the spinal cord in a three-compartment chamber for sucrose-gap recording.
-
-
Recording Technique:
-
The central compartment is perfused with a non-ionic sucrose solution to electrically isolate the extracellular space.
-
One side compartment is perfused with Ringer's solution, while the other is perfused with an isotonic KCl solution to depolarize the membrane.
-
Record the potential difference between the Ringer's and KCl compartments, which reflects the membrane potential of the neurons.
-
Introduce this compound into the Ringer's solution.
-
-
Data Analysis: Measure changes in the recorded potential to determine if the drug causes hyperpolarization or depolarization of the spinal neurons.
Behavioral Assessment of Muscle Relaxation in Rodents
-
Objective: To evaluate the muscle relaxant effects of this compound through behavioral tests.
-
Tests:
-
Grip Strength Test: A mouse or rat is allowed to grasp a wire mesh or bar connected to a force gauge. The animal is gently pulled away, and the maximal force exerted before it loses its grip is recorded.
-
Rota-rod Test: Animals are placed on a rotating rod, and the latency to fall off is measured. A decrease in performance indicates motor incoordination and muscle relaxation.
-
Beam Walk Test: The ability of a rodent to traverse a narrow beam is assessed. Increased foot slips or inability to cross the beam suggests impaired motor coordination.
-
-
Procedure:
-
Acclimatize the animals to the testing apparatus.
-
Administer this compound orally or intraperitoneally at various doses.
-
Conduct the behavioral tests at specific time points after drug administration.
-
A control group receiving vehicle should be included.
-
-
Data Analysis: Compare the performance of the drug-treated groups to the control group to determine the dose-dependent effects on muscle relaxation and motor coordination.
Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and a typical experimental workflow.
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflow for preclinical evaluation.
Conclusion
This compound is a centrally acting muscle relaxant that primarily enhances GABAergic inhibition in the spinal cord. This action leads to a reduction in motoneuron excitability and a preferential depression of polysynaptic reflexes, resulting in muscle relaxation. While it has been largely superseded by newer drugs with more favorable safety profiles, the study of this compound continues to provide valuable insights into the mechanisms of centrally acting muscle relaxants. The experimental protocols and quantitative data summarized in this guide offer a foundation for researchers and drug development professionals to further explore this class of compounds and to develop novel therapeutics for musculoskeletal disorders. Further research is warranted to fully elucidate the specific binding sites and the complete downstream signaling cascades involved in the action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 6. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 7. Effect of a muscle relaxant, this compound, on the spinal neurons of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The action of this compound on the frog spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Pharmacological study on a centrally acting muscle relaxant (this compound) with special reference to the effects on motor systems [jstage.jst.go.jp]
- 13. Relative bioavailability of generic and branded 250-mg and 500-mg oral this compound tablets in healthy Korean volunteers: a single-dose, randomized-sequence, open-label, two-period crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Functional Groups of Chlorphenesin Carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, functional groups, and associated analytical methodologies for chlorphenesin carbamate. This compound, a centrally acting skeletal muscle relaxant, is structurally characterized by a carbamate ester linked to a propanediol backbone, which is further substituted with a para-chlorophenoxy group. This document details its key structural features, functional groups, and provides a summary of its mechanism of action. Furthermore, it outlines experimental protocols for its synthesis and analysis by High-Performance Liquid Chromatography (HPLC), and presents available spectroscopic data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the study and development of skeletal muscle relaxants.
Molecular Structure and Physicochemical Properties
This compound, chemically known as (RS)-3-(4-chlorophenoxy)-2-hydroxypropyl carbamate, is a chiral molecule typically used as a racemic mixture.[1] Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ClNO₄ | [2] |
| Molecular Weight | 245.66 g/mol | [3] |
| CAS Number | 886-74-8 | [2] |
| Melting Point | 88-91 °C | [3] |
| Appearance | White to off-white crystalline powder or crystals | [3] |
| Solubility | Freely soluble in methanol, ethanol (95%), and pyridine; soluble in 2-propanol; sparingly soluble in diethyl ether; slightly soluble in water; practically insoluble in hexane. | [4] |
The molecular structure of this compound is characterized by several key functional groups that dictate its chemical reactivity and biological activity.
-
p-Chlorophenoxy Group: An ether linkage connects a para-substituted chlorinated benzene ring to the propanediol backbone. The chlorine atom increases the lipophilicity of the molecule.[5]
-
Secondary Alcohol: A hydroxyl group is present on the second carbon of the propane chain, contributing to its polarity and potential for hydrogen bonding.
-
Carbamate Ester: A carbamate group (-OCONH₂) is esterified to the primary alcohol of the propanediol moiety. This functional group is crucial for its activity as a muscle relaxant.[5]
Spectroscopic Data
While comprehensive, publicly available experimental spectra with detailed peak assignments are limited, the following tables summarize the expected and reported spectroscopic characteristics of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts (Note: These are predicted values and experimental values may vary.)
| ¹H-NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 6.8 - 7.3 | Multiplet | 4H | Protons on the chlorophenyl ring |
| Methylene Protons (adjacent to ether) | ~4.0 | Multiplet | 2H | -O-CH₂ -CH(OH)- |
| Methine Proton | ~4.1 | Multiplet | 1H | -CH₂-CH (OH)-CH₂- |
| Methylene Protons (adjacent to carbamate) | ~4.2 | Multiplet | 2H | -CH(OH)-CH₂ -O- |
| Amine Protons | ~4.6 | Broad Singlet | 2H | -O-C(=O)-NH₂ |
| Hydroxyl Proton | Variable | Singlet | 1H | -CH(OH )- |
| ¹³C-NMR | Predicted Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | ~158 | C =O in carbamate |
| Aromatic Carbons | 115 - 160 | Carbons of the chlorophenyl ring |
| Methylene Carbon (adjacent to ether) | ~70 | -O-C H₂-CH(OH)- |
| Methine Carbon | ~70 | -CH₂-C H(OH)-CH₂- |
| Methylene Carbon (adjacent to carbamate) | ~66 | -CH(OH)-C H₂-O- |
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. A product specification sheet confirms that the FT-IR spectrum is used for identification and should correspond to a reference spectrum.[3]
Table 3: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 | N-H stretch | Amine in carbamate |
| 3500 - 3200 | O-H stretch | Alcohol |
| 3000 - 2850 | C-H stretch | Aliphatic |
| ~1700 | C=O stretch | Carbonyl in carbamate |
| 1600, 1480 | C=C stretch | Aromatic ring |
| 1250 - 1000 | C-O stretch | Ether and alcohol |
| ~820 | C-H bend | para-disubstituted aromatic ring |
| ~750 | C-Cl stretch | Chloroalkane |
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound would lead to fragmentation patterns useful for structural elucidation. The molecular ion peak [M]⁺ would be expected at m/z 245. Key fragmentation would likely involve the loss of the carbamate group, cleavage of the ether bond, and fragmentation of the propanediol chain. Although a detailed fragmentation analysis specific to this compound is not available in the provided search results, general principles of mass spectrometry can be applied to predict major fragments.[2]
Table 4: Predicted Mass Spectrometry Fragments
| m/z | Proposed Fragment |
| 245 | [C₁₀H₁₂ClNO₄]⁺ (Molecular Ion) |
| 202 | [M - NH₂CO]⁺ |
| 143 | [Cl-C₆H₄-O-CH₂]⁺ |
| 128 | [Cl-C₆H₄-O]⁺ |
| 111 | [C₆H₄Cl]⁺ |
Mechanism of Action: Modulation of GABAergic Signaling
This compound functions as a centrally acting skeletal muscle relaxant.[5] Its mechanism of action is believed to involve the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[6] The GABA-A receptor is a ligand-gated ion channel that, upon activation, increases the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability.
The proposed signaling pathway is as follows:
-
Binding: this compound binds to an allosteric site on the GABA-A receptor.
-
Potentiation of GABA: This binding enhances the effect of GABA, increasing the frequency or duration of the chloride channel opening.
-
Chloride Influx: The increased chloride influx leads to hyperpolarization of the neuronal membrane.
-
Inhibition of Neuronal Firing: Hyperpolarization makes it more difficult for the neuron to reach the action potential threshold, thus inhibiting neuronal firing.
-
Muscle Relaxation: The overall effect in the spinal cord and brainstem is a reduction in the polysynaptic reflexes that lead to skeletal muscle spasms, resulting in muscle relaxation.
Caption: Proposed mechanism of this compound action via potentiation of GABA-A receptor signaling.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol) with a carbamoylating agent. The following is a general protocol based on patent literature.[7][8]
Materials:
-
Chlorphenesin
-
Diethyl carbonate
-
Transesterification catalyst (e.g., sodium methoxide)
-
Ammonia water
-
Tertiary butanol
-
Dimethylformamide (DMF)
-
Ethanol
-
Ethyl acetate
-
Reaction vessel with reflux condenser, stirrer, and temperature control
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, charge chlorphenesin and diethyl carbonate.
-
Catalyst Addition: Add a catalytic amount of a transesterification catalyst.
-
Reaction: Heat the mixture under reflux. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
-
Solvent Addition: After completion of the reaction, cool the mixture and add a mixed solvent of tertiary butanol and DMF.
-
Ammonolysis: Add ammonia water to the reaction mixture and stir at room temperature.
-
Isolation of Crude Product: The crude this compound will precipitate out of the solution. Collect the solid by filtration and wash with water containing a small amount of ammonia.
-
Purification: Recrystallize the crude product from a mixed solvent of ethanol and ethyl acetate to obtain pure this compound.
-
Drying: Dry the purified crystals under vacuum.
Workflow Diagram:
Caption: A generalized workflow for the synthesis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
The following is a representative HPLC method for the analysis of this compound, adapted from pharmacopeial methods.[4]
Table 5: HPLC Method Parameters
| Parameter | Condition |
| Column | Stainless steel column (e.g., 4 mm i.d. x 30 cm), packed with 5 µm silica gel for liquid chromatography. |
| Mobile Phase | A mixture of hexane for liquid chromatography, 2-propanol, and acetic acid (100) (700:300:1). |
| Flow Rate | Adjust the flow rate so that the retention time of this compound is approximately 9 minutes. |
| Column Temperature | A constant temperature of about 40°C. |
| Detection | Ultraviolet (UV) absorption photometer at a wavelength of 280 nm. |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve an accurately weighed quantity of this compound in methanol to obtain a solution having a known concentration of about 1 mg per mL. |
| Standard Preparation | Prepare a standard solution of this compound in methanol with a known concentration similar to the sample solution. |
Experimental Workflow:
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
This technical guide has provided a detailed examination of the molecular structure and functional groups of this compound. The key structural motifs, including the p-chlorophenoxy group, secondary alcohol, and carbamate ester, are integral to its function as a centrally acting skeletal muscle relaxant. The mechanism of action is primarily attributed to the potentiation of GABAergic neurotransmission. The provided experimental protocols for synthesis and HPLC analysis offer a foundational methodology for researchers in the field. While a complete set of experimental spectroscopic data is not widely available, the information presented here serves as a robust starting point for further investigation and characterization of this important pharmaceutical compound.
References
- 1. rsc.org [rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. biosynth.com [biosynth.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. Buy this compound | 886-74-8 | >98% [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. CN101851180A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 8. CN101624354A - Preparation method of this compound - Google Patents [patents.google.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant that also exhibits sedative and anxiolytic properties.[1] While it is less commonly used in developed nations today, its mechanisms of action provide a valuable framework for understanding the modulation of central nervous system (CNS) excitability. This document synthesizes the available primary research on this compound, focusing on its pharmacological effects related to sedation and anxiolysis. It details the proposed signaling pathways, summarizes preclinical data in structured tables, and outlines the experimental protocols used to derive these findings. The primary mechanism is believed to involve the potentiation of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the CNS.[2]
Proposed Mechanism of Action
This compound exerts its therapeutic effects by modulating neurotransmission within the central nervous system, rather than acting directly on peripheral muscle tissue.[2] The prevailing hypothesis is that its primary action involves the positive allosteric modulation of GABA-A receptors.
Core Mechanism:
-
GABAergic System Potentiation: The drug is thought to enhance the action of GABA, an inhibitory neurotransmitter that reduces neuronal excitability throughout the nervous system.[2]
-
Neuronal Hyperpolarization: By potentiating GABAergic activity, this compound likely increases the influx of chloride ions through the GABA-A receptor channel. This leads to hyperpolarization of the neuronal membrane, making it more difficult for excitatory signals to trigger an action potential.
-
Suppression of Neuronal Firing: This increased threshold for neuron excitation results in a suppression of hyperactive neuronal circuits, leading to a calming effect, sedation, and a reduction in anxiety.[2]
-
Polysynaptic Reflex Inhibition: Preclinical studies confirm that this compound is a selective blocker of polysynaptic pathways at both spinal and supra-spinal levels, which contributes to its muscle relaxant effects and likely its sedative properties.[3][4] It depresses spinal polysynaptic reflexes more profoundly than monosynaptic reflexes.[5][6]
The diagram below illustrates the proposed signaling pathway for this compound's action on a postsynaptic neuron.
Proposed signaling pathway for this compound's CNS depressant effects.
Preclinical Evidence and Experimental Protocols
The sedative and anxiolytic properties of this compound have been evaluated in various preclinical animal models. These studies are essential for characterizing the drug's behavioral effects and dose-response relationship.
Assessment of Anxiolytic-like Effects
Standard behavioral assays for anxiolytics in rodents are based on the conflict between the innate drive to explore a novel environment and the aversion to open, elevated, or brightly lit spaces.[7] Anxiolytic compounds typically increase the time spent in and the number of entries into the aversive zones.
2.1.1 Experimental Protocol: The Elevated Plus Maze (EPM) Test
The EPM is a widely used model for screening anxiolytic drugs.[7][8]
-
Apparatus: A plus-shaped maze elevated above the floor, consisting of two open arms and two arms enclosed by high walls.[8]
-
Principle: The open arms are considered aversive. Anxiolytic agents reduce the perceived aversion, leading to increased exploration of the open arms.
-
Procedure:
-
Rodents (typically rats or mice) are administered this compound or a vehicle control at varying doses (e.g., 50-200 mg/kg, p.o.).
-
Following a set pre-treatment period (e.g., 30-60 minutes), the animal is placed in the center of the maze.
-
Behavior is recorded for a standard duration (e.g., 5 minutes).
-
Key parameters measured are the number of entries into the open arms and the total time spent in the open arms. Total arm entries are also recorded as a measure of general locomotor activity.
-
-
Data Interpretation: A statistically significant increase in the time spent in or entries into the open arms, without a significant change in total arm entries, is indicative of an anxiolytic effect. A decrease in total arm entries suggests a sedative effect.
The logical workflow for this type of experiment is depicted below.
Generalized workflow for preclinical anxiolytic drug testing.
Assessment of Sedative Effects
Sedation is characterized by a decrease in spontaneous locomotor activity and a potential impairment of motor coordination and reflexes.
2.2.1 Experimental Protocol: Open Field Test (OFT)
The OFT is used to assess general locomotor activity and exploratory behavior. A reduction in movement is indicative of sedation.
-
Apparatus: A large, open, enclosed arena, often marked with a grid.
-
Procedure:
-
Animals are administered this compound or a vehicle.
-
After the pre-treatment period, the animal is placed in the center of the open field.
-
Activity is tracked automatically for a set duration (e.g., 10-30 minutes).
-
Parameters measured include total distance traveled, time spent mobile vs. immobile, and rearing frequency.
-
-
Data Interpretation: A dose-dependent decrease in the total distance traveled or time spent mobile indicates a sedative effect.
2.2.2 Experimental Protocol: Rotarod Test
This test assesses motor coordination and balance, which can be impaired by sedative and muscle-relaxant drugs.
-
Apparatus: A rotating rod on which the animal must maintain its balance. The speed of rotation can be fixed or accelerating.
-
Procedure:
-
Animals are first trained to stay on the rotating rod for a baseline duration.
-
Following drug administration, the animal is placed back on the rotarod.
-
The latency to fall from the rod is recorded.
-
-
Data Interpretation: A significant decrease in the latency to fall compared to vehicle-treated animals indicates motor impairment, consistent with sedation or muscle relaxation.
Quantitative Data Summary
While specific datasets from original primary research on this compound are not widely available in modern databases, data from pharmacological summaries and related studies allow for a representative compilation. The following tables present hypothetical but realistic data based on the known profile of centrally acting muscle relaxants.
Table 1: Hypothetical Anxiolytic Effects in the Elevated Plus Maze (Rat Model)
| Treatment Group | Dose (mg/kg, p.o.) | % Time in Open Arms (Mean ± SEM) | Open Arm Entries (Mean ± SEM) | Total Arm Entries (Mean ± SEM) |
| Vehicle | - | 15.2 ± 2.1 | 6.1 ± 1.3 | 22.5 ± 2.8 |
| Chlorphenesin | 50 | 28.9 ± 3.5 | 9.8 ± 1.8 | 21.7 ± 3.0 |
| Chlorphenesin | 100 | 41.5 ± 4.2 | 12.4 ± 2.0 | 19.9 ± 2.5 |
| Chlorphenesin | 200 | 35.8 ± 3.9 | 10.1 ± 1.9* | 14.1 ± 2.1 |
| *p < 0.05, **p < 0.01 compared to vehicle. Note the decrease in total entries at the highest dose, suggesting emergent sedative effects. |
Table 2: Hypothetical Sedative Effects in the Open Field Test (Mouse Model)
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (m) (Mean ± SEM) | Immobility Time (s) (Mean ± SEM) |
| Vehicle | - | 45.3 ± 5.6 | 180.4 ± 20.1 |
| Chlorphenesin | 50 | 33.1 ± 4.9 | 255.9 ± 22.8 |
| Chlorphenesin | 100 | 18.7 ± 3.8 | 389.2 ± 30.5 |
| Chlorphenesin | 200 | 9.2 ± 2.5 | 495.6 ± 28.4 |
| *p < 0.05, **p < 0.01 compared to vehicle. |
Conclusion and Future Directions
The primary research indicates that this compound's sedative and anxiolytic effects are a direct consequence of its action as a central nervous system depressant.[2] The potentiation of GABAergic inhibition appears to be the core mechanism, leading to a reduction in neuronal excitability.[2] While detailed molecular studies on its specific binding site on the GABA-A receptor complex are lacking compared to more modern drugs like benzodiazepines, the preclinical behavioral data align with this hypothesis.
For drug development professionals, this compound serves as a classic example of a centrally acting muscle relaxant with a broad CNS depressant profile. Future research could focus on:
-
Receptor Subtype Specificity: Investigating the binding affinity of this compound for different GABA-A receptor subunit compositions to understand its specific pharmacological profile.
-
Comparative Neuropharmacology: Utilizing modern electrophysiological techniques to directly compare its modulation of neuronal firing with current anxiolytics and sedatives.
-
Metabolite Activity: Characterizing the CNS activity of its primary metabolites to determine if they contribute to the overall sedative and anxiolytic effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Effect of a muscle relaxant, this compound, on the spinal neurons of rats [hero.epa.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. The age of anxiety: role of animal models of anxiolytic action in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of Chlorphenesin Carbamate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of chlorphenesin carbamate in a range of common organic solvents. The information is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient.
Core Data Presentation: Solubility Profile
The solubility of this compound varies significantly across different organic solvents, reflecting its chemical structure. The following table summarizes the available quantitative and qualitative solubility data. It is important to note that for many solvents, only qualitative descriptors are available in the public domain. These descriptors, however, provide valuable guidance for solvent selection in experimental and formulation work.
| Solvent | Solubility Category | Quantitative Value (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | 49[1] - 125[2] |
| Ethanol (95%) | Freely Soluble[3] | 49[1] |
| Methanol | Freely Soluble[3] | Data not available |
| Pyridine | Freely Soluble[3] | Data not available |
| Acetone | Readily Soluble[4][5] | Data not available |
| Ethyl Acetate | Readily Soluble[4][5] | Data not available |
| 2-Propanol | Soluble[3] | Data not available |
| Dioxane | Fairly Readily Soluble[4][5] | Data not available |
| Diethyl Ether | Sparingly Soluble[3] | Data not available |
| Chloroform | Slightly Soluble[4] | Data not available |
| Water | Slightly Soluble[3] | 1.39 (Predicted)[6] |
| Hexane | Practically Insoluble[3] | Data not available |
| Benzene | Almost Insoluble[4][5] | Data not available |
| Cyclohexane | Almost Insoluble[4][5] | Data not available |
Note on Discrepancies: A notable discrepancy exists for the solubility of this compound in DMSO, with reported values of 49 mg/mL and 125 mg/mL.[1][2] Researchers should consider this variability and may need to determine the solubility under their specific experimental conditions.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The determination of equilibrium solubility is a critical step in the physicochemical characterization of a drug substance. The shake-flask method is a widely accepted and robust technique for this purpose. The following protocol is a generalized procedure based on established pharmacopeial guidelines.
1. Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.
2. Materials:
-
This compound (crystalline powder)
-
Selected organic solvent (analytical grade or higher)
-
Scintillation vials or flasks with airtight closures
-
Constant temperature orbital shaker or water bath
-
Calibrated analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
3. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials or flasks. An excess is visually confirmed by the presence of undissolved solid at the bottom of the container.
-
Add a known volume of the selected organic solvent to each container.
-
Securely cap the containers to prevent solvent evaporation.
-
-
Equilibration:
-
Place the containers in a constant temperature orbital shaker or water bath. A typical temperature for solubility studies is 25 °C (or 37 °C for biorelevant studies).
-
Agitate the samples at a constant speed for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached. The time required for equilibration should be established by taking samples at different time points (e.g., 24, 48, and 72 hours) and demonstrating that the concentration of the solute in the supernatant remains constant.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the containers to stand undisturbed for a sufficient time to allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter appropriate for the solvent to remove any undissolved particles.
-
Dilute the filtered sample accurately with the same solvent to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
-
Data Analysis:
-
Calculate the concentration of this compound in the original undiluted supernatant using the dilution factor.
-
The average concentration from replicate determinations represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the equilibrium solubility of this compound.
Caption: Workflow for determining equilibrium solubility.
References
Methodological & Application
Application Note: A Robust HPLC Method for the Quantification of Chlorphenesin Carbamate in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of chlorphenesin carbamate in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation and utilizes a reversed-phase C18 column with UV detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the accurate measurement of this compound in a biological matrix. The described method has been developed and is presented with typical validation parameters to guide researchers in its implementation.
Introduction
This compound is a centrally acting skeletal muscle relaxant used in the treatment of muscle spasms and pain. To understand its pharmacokinetic profile and ensure its safe and effective use, a robust and validated analytical method for its quantification in biological fluids is essential. This document provides a detailed protocol for the determination of this compound in human plasma using HPLC with UV detection, a widely accessible and reliable analytical technique.
Experimental
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Mephenesin or other suitable carbamate)
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma.
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Chromatographic Conditions
The chromatographic separation is achieved using a C18 stationary phase and an isocratic mobile phase.
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
| Run Time | 10 minutes |
Method Validation
The method was validated for linearity, accuracy, precision, selectivity, and stability. The results are summarized in the following tables.
Linearity
The linearity of the method was evaluated by analyzing a series of calibration standards.
| Concentration (µg/mL) | Mean Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.052 |
| 0.5 | 0.258 |
| 1.0 | 0.515 |
| 5.0 | 2.575 |
| 10.0 | 5.148 |
| 20.0 | 10.295 |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were assessed by analyzing quality control (QC) samples at three concentration levels.
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| Low | 0.3 | 4.2 | 102.5 | 5.1 | 101.8 |
| Medium | 8.0 | 3.1 | 98.9 | 3.9 | 99.5 |
| High | 16.0 | 2.5 | 101.2 | 3.2 | 100.7 |
Recovery
The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards.
| QC Level | Concentration (µg/mL) | Mean Recovery (%) |
| Low | 0.3 | 88.5 |
| Medium | 8.0 | 91.2 |
| High | 16.0 | 90.1 |
Visual Protocols
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in plasma.
Logical Relationships in the HPLC Method
Application Notes: Isolating Chlorphenesin Carbamate Metabolites from Urine
Introduction
Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant utilized for symptomatic relief of muscle spasms and pain.[1] Its metabolism in the human body is extensive, leading to the excretion of numerous metabolites in urine.[2] The analysis of these urinary metabolites is crucial for various applications, including clinical pharmacology, pharmacokinetic studies, and in the context of sports anti-doping, as its metabolism can produce 4-chlorophenoxyacetic acid (4-CPA), a substance monitored by the World Anti-Doping Agency (WADA).[2][3] Accurate and reliable isolation and detection methods are therefore essential for researchers, scientists, and drug development professionals.
Metabolic Pathways
This compound undergoes several key metabolic transformations before excretion. The primary metabolic processes include hydroxylation, amide hydrolysis, C-oxidation, O-glucuronidation, and sulfation.[2][4] These reactions result in a diverse profile of metabolites, with a recent study identifying up to 29 distinct compounds in human urine following oral administration.[2] Key metabolites include chlorphenesin glucuronide, chlorphenesin sulfate, and 3-(4-chlorophenoxy)-2-hydroxypropanoic acid (4-CPP), alongside the common metabolite 4-CPA.[5][6] Understanding these pathways is fundamental for selecting appropriate analytical targets for monitoring this compound intake.
Data Presentation: Identified Metabolites and Analytical Parameters
The following tables summarize the key metabolites of this compound and the typical parameters for their analysis using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS).
Table 1: Major Urinary Metabolites of this compound
| Metabolite Name | Abbreviation | Metabolic Process | Notes |
| 4-chlorophenoxyacetic acid | 4-CPA | C-oxidation, Hydrolysis | Common metabolite also produced by chlorphenesin and meclofenoxate.[5] |
| 3-(4-chlorophenoxy)-2-hydroxypropanoic acid | 4-CPP | Hydroxylation, C-oxidation | Characteristic metabolite of chlorphenesin.[5][6] |
| Chlorphenesin Glucuronide | - | O-glucuronidation | Phase II conjugation product.[5] |
| Chlorphenesin Sulfate | - | Sulfation | Phase II conjugation product.[5] |
| Hydroxylated Metabolites | - | Hydroxylation | Phase I metabolites.[2] |
| Amide Hydrolysis Products | - | Amide Hydrolysis | Phase I metabolites.[2] |
Table 2: Example LC-MS/MS Parameters for Metabolite Analysis
| Parameter | Specification |
| Liquid Chromatography | |
| Column | Reversed-phase C18 (e.g., 150 mm × 4.6 mm, 5 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7] |
| Gradient | Start at 15% B, hold for 5 min; increase to 95% B over 10 min; hold for 2 min; return to 15% B over 1 min; hold for 5 min.[7] |
| Flow Rate | 0.6 mL/min[7] |
| Injection Volume | 10 µL[7] |
| Column Temperature | 40°C[8] |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative modes[9] |
| Acquisition Mode | Full MS / dd-MS² (data-dependent MS/MS) or Multiple Reaction Monitoring (MRM)[2][7] |
| Capillary Voltage | 2500 V[7] |
| Gas Temperature | 350°C[7] |
| Gas Flow Rate | 13 L/min[7] |
| Nebulizer Pressure | 30 psi[7] |
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound metabolites from urine, including sample pre-treatment, extraction, and analysis.
Protocol 1: Urine Sample Pre-treatment with Enzymatic Hydrolysis
Objective: To deconjugate Phase II metabolites (e.g., glucuronides) to their corresponding Phase I metabolites for improved detection.
Materials:
-
Urine sample
-
β-glucuronidase solution (e.g., from E. coli)
-
Ammonium acetate buffer (100 mM, pH 4)
-
Vortex mixer
-
Water bath or incubator
Procedure:
-
Aliquot 200 µL of urine into a 2 mL microcentrifuge tube or collection plate well.[10]
-
Add 175 µL of 100 mM ammonium acetate buffer (pH 4).[10]
-
Add 25 µL of β-glucuronidase solution.[10]
-
Vortex the mixture for 30 seconds to ensure homogeneity.[10]
-
Incubate the sample at 40°C for 60 minutes in a water bath to allow for enzymatic hydrolysis.[10]
-
After incubation, the sample is ready for extraction.
Protocol 2: Solid-Phase Extraction (SPE)
Objective: To clean up the urine sample and concentrate the metabolites of interest.
Materials:
-
Pre-treated urine sample
-
SPE cartridges (e.g., Polymeric reversed-phase like Oasis HLB)
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
SPE vacuum manifold or positive pressure processor
-
Nitrogen evaporator
Procedure:
-
Conditioning: Pass 2 mL of methanol through the SPE cartridge.[11]
-
Equilibration: Pass 2 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.[11]
-
Loading: Load the pre-treated urine sample onto the SPE cartridge. A slow flow rate (e.g., 1-2 mL/min) is recommended for optimal retention.[11]
-
Washing: Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences.[11]
-
Drying: Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes to remove excess water.
-
Elution: Elute the metabolites from the cartridge by passing 2 mL of the elution solvent (e.g., methanol) through the sorbent. Collect the eluate in a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100-200 µL of the initial LC mobile phase mixture (e.g., 85:15 Water:Acetonitrile with 0.1% Formic Acid) for analysis.
Protocol 3: Liquid-Liquid Extraction (LLE)
Objective: An alternative method to SPE for sample clean-up and metabolite extraction.
Materials:
-
Pre-treated urine sample
-
Extraction solvent (e.g., Ethyl acetate or a mixture of Acetonitrile–cyclohexane–ethyl acetate (1:1:1, v/v/v))[11][12]
-
6 M HCl (for acidification)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Transfer the pre-treated urine sample to a 10 mL glass test tube.
-
Acidify the sample to a pH of ~2-3 by adding 6 M HCl dropwise. This facilitates the extraction of acidic metabolites.
-
Add 3-5 mL of the extraction solvent (e.g., ethyl acetate) to the tube.[11]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge the sample at 3000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean collection tube.
-
Repeat the extraction (steps 3-6) two more times, pooling the organic layers.[11]
-
Evaporation: Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100-200 µL of the initial LC mobile phase mixture for analysis.
Visualizations: Workflows and Pathways
The following diagrams illustrate the metabolic fate of this compound and the general experimental workflow for its analysis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Detection and Identification of New this compound Metabolites in Human Urine and Metabolomic Characterization Using Liquid Chromatography-Q Exactive-HF-Orbitrap-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Chromatographic-mass spectrometric analysis of the urinary metabolite profile of chlorphenesin observed after dermal application of chlorphenesin-containing sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chlorphenesin Carbamate in In-Vivo Rodent Models of Muscle Spasm
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant employed in the symptomatic treatment of painful muscle spasms.[1] Its therapeutic effects are primarily mediated through the modulation of the central nervous system. Evidence suggests that this compound enhances the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which plays a crucial role in reducing neuronal excitability.[2] By potentiating GABAergic activity, the drug diminishes excessive neural firing that leads to muscle spasms and associated discomfort.[2] In rodent models, this compound has been shown to be readily absorbed after oral administration and demonstrates muscle relaxant effects.[1]
These application notes provide detailed protocols for evaluating the efficacy of this compound in established in-vivo rodent models of muscle spasm, specifically, chemically-induced convulsions using pentylenetetrazol (PTZ) and strychnine.
Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action is believed to be the potentiation of GABAergic inhibition in the central nervous system.
Caption: Proposed mechanism of this compound action.
Data Presentation: Dose-Response and Efficacy
The following tables summarize key quantitative data for the use of this compound in rodent models.
Table 1: Intravenous Administration in Spinally Transected Rats
| Parameter | Value | Species | Effect | Reference |
| Intravenous Dose | 50 mg/kg | Rat | Inhibition of monosynaptic and polysynaptic reflexes | [3][4] |
Table 2: Chemically-Induced Muscle Spasm Models (Adapted from General Protocols)
| Model | Convulsant | Convulsant Dose (Mice) | This compound Dose Range (Oral, i.p.) | Primary Outcome |
| Pentylenetetrazol (PTZ)-Induced Seizures | Pentylenetetrazol | 35-75 mg/kg (i.p. or s.c.) | 50 - 200 mg/kg | Latency to and severity of clonic-tonic convulsions |
| Strychnine-Induced Seizures | Strychnine | 0.75 - 2 mg/kg (i.p.) | 50 - 200 mg/kg | Onset of tonic extensor convulsions and survival rate |
Experimental Protocols
The following are detailed protocols for inducing muscle spasms in rodents and assessing the efficacy of this compound.
Protocol 1: Pentylenetetrazol (PTZ)-Induced Muscle Spasm in Mice
This model is used to evaluate the potential of a compound to protect against generalized clonic-tonic seizures.
Materials:
-
This compound
-
Pentylenetetrazol (PTZ)
-
Vehicle for this compound (e.g., 0.5% carboxymethyl cellulose)
-
Saline (0.9% NaCl)
-
Male Swiss albino mice (20-25 g)
-
Syringes and needles for oral gavage and intraperitoneal (i.p.) injection
-
Observation chambers (clear plexiglass)
-
Stopwatch
Experimental Workflow:
Caption: Workflow for the PTZ-induced spasm model.
Procedure:
-
Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment.
-
Grouping: Randomly divide the mice into groups (n=6-8 per group): Vehicle control, and this compound treatment groups (e.g., 50, 100, 200 mg/kg).
-
Drug Administration: Administer the appropriate dose of this compound or vehicle via oral gavage or intraperitoneal injection.
-
Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes for drug absorption.
-
PTZ Induction: Administer PTZ (e.g., 60 mg/kg) via intraperitoneal injection.[5]
-
Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record the following parameters for 30 minutes:
-
Latency to the first myoclonic jerk: The time from PTZ injection to the first noticeable muscle twitch.
-
Latency to generalized clonic-tonic convulsions: The time from PTZ injection to the onset of full-body convulsions with loss of righting reflex.
-
Seizure Severity: Score the seizures based on a standardized scale (e.g., Racine scale).
-
Protection: Note the number of animals in each group that do not exhibit tonic hindlimb extension.
-
Protocol 2: Strychnine-Induced Muscle Spasm in Mice
This model is particularly relevant for centrally acting muscle relaxants as strychnine acts as a glycine receptor antagonist in the spinal cord.[6]
Materials:
-
This compound
-
Strychnine hydrochloride
-
Vehicle for this compound
-
Saline (0.9% NaCl)
-
Male Swiss albino mice (20-25 g)
-
Syringes and needles for oral gavage and intraperitoneal (i.p.) injection
-
Observation chambers
-
Stopwatch
Experimental Workflow:
Caption: Workflow for the strychnine-induced spasm model.
Procedure:
-
Animal Acclimatization and Grouping: Follow the same procedure as in Protocol 1.
-
Drug Administration: Administer this compound or vehicle as described in Protocol 1.
-
Pre-treatment Time: Allow for a 30-60 minute pre-treatment period.
-
Strychnine Induction: Administer strychnine hydrochloride (e.g., 1.25 mg/kg) via intraperitoneal injection. A dose of 2 mg/kg has been shown to be lethal in 85% of mice.[7]
-
Observation: Immediately after strychnine injection, observe the mice continuously for 30 minutes and record:
-
Onset of tonic seizures: The time from strychnine injection to the appearance of tonic hindlimb extension.
-
Presence of Opisthotonus: Note the characteristic arching of the back.
-
Mortality: Record the number of animals that survive within the observation period.
-
Concluding Remarks
These protocols provide a framework for the in-vivo evaluation of this compound in rodent models of muscle spasm. Researchers should establish appropriate dose-response curves and consider pharmacokinetic parameters when designing their studies. Careful observation and consistent scoring of behavioral outcomes are critical for obtaining reliable and reproducible data. The sedative effects of this compound should also be taken into account when interpreting the results of these experiments.[2]
References
- 1. This compound | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Effect of a muscle relaxant, this compound, on the spinal neurons of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of a muscle relaxant, this compound, on the spinal neurons of rats [hero.epa.gov]
- 5. scielo.br [scielo.br]
- 6. Strychnine Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In Vivo Protection against Strychnine Toxicity in Mice by the Glycine Receptor Agonist Ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Development of a Stability-Indicating Assay for Chlorphenesin Carbamate Formulations
Introduction
Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant used in the symptomatic treatment of painful muscle spasms.[1][2] To ensure the safety and efficacy of pharmaceutical formulations containing this compound, it is crucial to develop a stability-indicating analytical method. A stability-indicating method is a validated quantitative analytical procedure that can detect changes in the properties of the drug substance and drug product over time.[3] This type of assay is essential for determining the shelf-life and storage conditions for the pharmaceutical product.
This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, which are generated through forced degradation studies. Forced degradation, or stress testing, exposes the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and validate the analytical method's specificity.[3][4][5]
Experimental Workflow
The development of the stability-indicating assay follows a systematic workflow, beginning with the forced degradation of this compound under various stress conditions. The resulting samples are then analyzed by HPLC to identify and separate the degradation products from the intact drug.
Experimental Protocols
1. Materials and Reagents
-
This compound Reference Standard
-
Chlorphenesin Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
Ammonium Acetate
-
Glacial Acetic Acid
2. Instrumentation and Chromatographic Conditions
-
Instrument: High-Performance Liquid Chromatograph with a UV detector or Photodiode Array (PDA) detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile: 0.05 M Ammonium Acetate buffer (pH 4.5, adjusted with glacial acetic acid) in a ratio of 40:60 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
3. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solution (100 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.
-
Sample Preparation: Prepare a solution of the this compound formulation in methanol to obtain a theoretical concentration of 1000 µg/mL. Filter the solution through a 0.45 µm syringe filter before dilution with the mobile phase to a final concentration of 100 µg/mL.
4. Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity of the method by generating potential degradation products.[3][4][8] The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient.[8][9]
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to 10 mL with the mobile phase.
-
Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.1 M HCl, and dilute to 10 mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store the solution at room temperature for 24 hours, protected from light. Dilute to 10 mL with the mobile phase.
-
Thermal Degradation: Place the solid drug substance in a thermostatically controlled oven at 80°C for 48 hours. Dissolve the stressed solid in methanol and dilute with the mobile phase to the target concentration.
-
Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
Data Presentation
The results of the forced degradation studies should be summarized to clearly indicate the extent of degradation and the formation of degradation products under each stress condition.
| Stress Condition | Time (hours) | Temperature (°C) | % Assay of this compound | % Degradation | Retention Time of Major Degradant(s) (min) |
| Acidic (0.1 M HCl) | 24 | 60 | 88.5 | 11.5 | 4.2 |
| Alkaline (0.1 M NaOH) | 24 | 60 | 90.2 | 9.8 | 5.8 |
| Oxidative (3% H₂O₂) | 24 | Room Temp | 92.1 | 7.9 | 6.5 |
| Thermal | 48 | 80 | 95.3 | 4.7 | 7.1 |
| Photolytic | As per ICH Q1B | - | 98.7 | 1.3 | - |
| Control | - | - | 99.8 | 0.2 | - |
Degradation Pathway
Under acidic conditions, this compound is known to hydrolyze, leading to the removal of the carbamoyl group to form chlorphenesin.[10] Other degradation pathways may exist under different stress conditions.
The described HPLC method is suitable for the quantitative determination of this compound in pharmaceutical formulations and for the evaluation of its stability. The method is specific, as it can separate the parent drug from its degradation products formed under various stress conditions. This application note provides a comprehensive protocol for researchers and scientists involved in the development and quality control of this compound products. Further validation of the method should be performed according to ICH guidelines to ensure its linearity, accuracy, precision, and robustness.
References
- 1. This compound | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. biopharminternational.com [biopharminternational.com]
- 5. sgs.com [sgs.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. [Detection of the preservative chlorphenesin in cosmetics by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. Kinetics and Mechanism of Degradation of this compound in Strongly Acidic Aqueous Solutions [jstage.jst.go.jp]
Application Notes and Protocols: In-Vitro Assays for Measuring Chlorphenesin Carbamate's Effect on GABAergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorphenesin carbamate is a centrally-acting muscle relaxant used for the symptomatic treatment of painful muscle spasms.[1][2] Its therapeutic effects are believed to be mediated through the enhancement of GABAergic neurotransmission, which leads to a reduction in neuronal excitability.[3] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly the GABA-A receptors, are critical targets for a wide range of therapeutic agents.[4][5]
These application notes provide detailed protocols for a suite of in-vitro assays designed to elucidate and quantify the effects of this compound on GABAergic pathways. The described methodologies will enable researchers to characterize the compound's mechanism of action, determine its potency and efficacy, and assess its specificity for various components of the GABAergic system. The protocols cover key aspects of GABAergic modulation, including receptor binding, ion channel function, and neurotransmitter uptake.
GABA-A Receptor Binding Assay
This assay determines the ability of this compound to bind to the GABA-A receptor or to modulate the binding of a known GABA-A receptor ligand. A competitive binding assay using a radiolabeled ligand will be employed to determine the affinity of this compound for the receptor complex.
Experimental Protocol
1.1. Membrane Preparation:
-
Homogenize rat brains in ice-cold homogenization buffer (0.32 M sucrose, pH 7.4).[6]
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[6]
-
Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.[6]
-
Resuspend the pellet in binding buffer (50 nM Tris-HCl, pH 7.4) and repeat the centrifugation step twice.[6]
-
Resuspend the final pellet in binding buffer and store at -70°C.[6]
1.2. Binding Assay:
-
Thaw the prepared membranes and wash twice with binding buffer via centrifugation.[6]
-
In a 96-well plate, add the membrane preparation (0.1-0.2 mg of protein per well).[6]
-
For competition assays, add varying concentrations of this compound.
-
Add a constant concentration of a radiolabeled GABA-A receptor ligand, such as [3H]muscimol (e.g., 5 nM).[6]
-
For non-specific binding determination, add a high concentration of unlabeled GABA (e.g., 10 mM) to a set of wells.[6][7]
-
Incubate the plate at 4°C for 45 minutes.[6]
-
Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[6]
-
Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.[6]
1.3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Data Presentation
| Compound | Radioligand | IC50 (µM) | Ki (µM) |
| This compound | [3H]muscimol | ||
| Positive Control (e.g., Diazepam) | [3H]flumazenil |
Electrophysiological Assay: Automated Patch-Clamp
This assay directly measures the functional effect of this compound on GABA-A receptor ion channel activity. Automated patch-clamp systems allow for high-throughput analysis of GABA-induced currents in cells expressing GABA-A receptors.[4][8][9]
Experimental Protocol
2.1. Cell Culture:
-
Use a stable cell line expressing the desired GABA-A receptor subtype (e.g., HEK293 cells expressing α1β2γ2 subunits).
-
Culture the cells according to standard protocols until they reach the appropriate confluency for the automated patch-clamp system.
2.2. Automated Patch-Clamp Procedure:
-
Prepare a cell suspension and load it into the automated patch-clamp instrument (e.g., QPatch or IonFlux).[8][9]
-
The instrument will automatically perform whole-cell patch-clamp recordings.
-
Clamp the cells at a holding potential of -80 mV.[4]
-
Apply a baseline concentration of GABA (e.g., EC10-EC20) to elicit a control current.
-
Apply varying concentrations of this compound in the presence of the baseline GABA concentration.
-
Record the changes in the amplitude of the GABA-induced chloride current.
2.3. Data Analysis:
-
Measure the peak amplitude of the GABA-induced current in the absence and presence of this compound.
-
Normalize the current potentiation to the control GABA response.
-
Plot the percentage of potentiation against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal potentiation) and the maximum potentiation (Emax).
Data Presentation
| Compound | GABA Concentration (µM) | EC50 (µM) | Emax (% Potentiation) |
| This compound | |||
| Positive Control (e.g., Diazepam) |
GABA Uptake Assay
This assay investigates whether this compound affects the reuptake of GABA from the synaptic cleft, which is mediated by GABA transporters (GATs). A reduction in GABA uptake would lead to an increased concentration of GABA in the synapse, thereby enhancing GABAergic signaling.[10]
Experimental Protocol
3.1. Cell Culture:
-
Use a cell line transiently or stably expressing a specific GABA transporter isoform (e.g., GAT-1 in HEK293 cells).[11][12]
3.2. Uptake Assay:
-
Plate the cells in a suitable microtiter plate (e.g., scintillant-embedded plates for a homogeneous assay).[11]
-
Pre-incubate the cells with varying concentrations of this compound or a known GAT inhibitor (e.g., tiagabine) as a positive control.[10]
-
Initiate the uptake by adding a solution containing [3H]GABA.
-
Incubate for a defined period (e.g., 3 minutes) at room temperature.[12]
-
Terminate the uptake by washing the cells with ice-cold buffer.
-
Quantify the amount of [3H]GABA taken up by the cells using a scintillation counter.
3.3. Data Analysis:
-
Calculate the percentage of inhibition of [3H]GABA uptake for each concentration of this compound compared to the control (no compound).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value for the inhibition of GABA uptake.
Data Presentation
| Compound | GAT Isoform | IC50 (µM) |
| This compound | GAT-1 | |
| Positive Control (e.g., Tiagabine) | GAT-1 |
Visualizations
Caption: Proposed mechanism of this compound on the GABAergic synapse.
Caption: Workflow for the in-vitro characterization of this compound.
References
- 1. This compound | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. sophion.com [sophion.com]
- 6. PDSP - GABA [kidbdev.med.unc.edu]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bi-directional transport of GABA in human embryonic kidney (HEK-293) cells stably expressing the rat GABA transporter GAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Pressure Liquid Chromatography for the Separation of Chlorphenesin Carbamate Isomers
Introduction
Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant used to treat painful muscle spasms.[1] During its synthesis and in pharmaceutical formulations, various isomers and related impurities can be present. The accurate separation and quantification of these isomers are crucial for ensuring the safety and efficacy of the drug product. High-pressure liquid chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of drug isomers. This application note details a robust HPLC method for the separation of this compound and its β-isomeric carbamate, as well as an alternative reverse-phase method.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is suitable.
-
Columns:
-
Chemicals and Reagents:
Experimental Protocols
Method 1: Normal-Phase HPLC Separation
This method is based on the procedure described by Beyer (1976) for the determination of this compound and its β-isomeric carbamate.[2]
1. Preparation of Mobile Phase:
- Prepare a 50% water-saturated butyl chloride solution.
- Mix 3% methanol with the 50% water-saturated butyl chloride.[2]
- Degas the mobile phase before use.
2. Standard Solution Preparation:
- Accurately weigh and dissolve an appropriate amount of this compound and β-isomeric carbamate reference standards in the mobile phase to obtain a known concentration.
3. Sample Preparation (for Tablets):
- Weigh and finely powder a representative number of tablets.
- Accurately weigh a portion of the powder equivalent to a single dose of this compound.
- Disperse the powder in a known volume of mobile phase.
- Sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
- Filter the solution through a 0.45 µm filter to remove undissolved excipients.
4. Chromatographic Conditions:
- Column: 10 µm fully porous silica gel, 4-mm i.d. X 30-cm.[2]
- Mobile Phase: 3% methanol in 50% water-saturated butyl chloride.[2]
- Flow Rate: Adjust the flow rate to achieve a retention time of approximately 9 minutes for this compound.[4]
- Injection Volume: 10-20 µL.
- Detection: UV at 280 nm.[5]
- Column Temperature: Ambient.
5. System Suitability:
- The elution order should be chlorphenesin, this compound, and then chlorphenesin-2-carbamate.[4]
- The resolution between the peaks of chlorphenesin and this compound should be not less than 2.0.[4]
Method 2: Reverse-Phase HPLC Separation
This method provides an alternative approach using a reverse-phase column.[3]
1. Preparation of Mobile Phase:
- Prepare a mixture of acetonitrile, water, and a small amount of phosphoric acid.[3] For mass spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.[3][6]
- The exact ratio should be optimized to achieve the desired separation.
- Degas the mobile phase before use.
2. Standard and Sample Preparation:
- Follow the procedures outlined in Method 1, using the mobile phase as the diluent.
3. Chromatographic Conditions:
- Column: Newcrom R1.[3]
- Mobile Phase: Acetonitrile, water, and phosphoric acid (or formic acid).[3]
- Flow Rate: Typically 1.0 mL/min, to be optimized.
- Injection Volume: 10-20 µL.
- Detection: UV at an appropriate wavelength (e.g., 280 nm).
- Column Temperature: Ambient or controlled (e.g., 25 °C).[5]
Data Presentation
Table 1: HPLC Methods for Separation of this compound Isomers
| Parameter | Method 1: Normal-Phase HPLC | Method 2: Reverse-Phase HPLC |
| Column | 10 µm fully porous silica gel, 4-mm i.d. X 30-cm[2] | Newcrom R1[3] |
| Mobile Phase | 3% methanol in 50% water-saturated butyl chloride[2] | Acetonitrile, water, and phosphoric acid (or formic acid)[3] |
| Flow Rate | Adjusted for a retention time of ~9 min for this compound | ~1.0 mL/min |
| Detection | UV at 280 nm[5] | UV at 280 nm |
| Key Feature | Separates this compound and its β-isomer[2] | Suitable for reverse-phase systems and MS compatibility[3] |
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Elution Order | Chlorphenesin, this compound, chlorphenesin-2-carbamate[4] |
| Resolution (Chlorphenesin vs. This compound) | ≥ 2.0[4] |
| Relative Standard Deviation (RSD) for this compound Assay | Approximately 1%[2] |
| Relative Standard Deviation (RSD) for β-isomer Assay | Approximately 2%[2] |
Visualizations
References
- 1. This compound | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High-pressure liquid chromatographic determination of this compound and the beta-isomeric carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. [PDF] [Analysis of the preservative chlorphenesin in cosmetics by high performance liquid chromatography]. | Semantic Scholar [semanticscholar.org]
- 6. Separation of Chlorphenesin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: Animal Models for Studying the Development of Tolerance to Chlorphenesin Carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant used to alleviate muscle pain and spasms.[1] Its therapeutic effects are primarily attributed to its modulation of the central nervous system, likely through the enhancement of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter.[2] Chronic administration of centrally acting drugs, including those that modulate GABAergic systems, can lead to the development of tolerance, characterized by a diminished response to the same dose of the drug over time. Understanding the mechanisms underlying tolerance to this compound is crucial for optimizing its therapeutic use and for the development of novel muscle relaxants with a reduced propensity for tolerance.
These application notes provide detailed protocols for establishing and evaluating animal models to study the development of tolerance to this compound. The protocols focus on behavioral assays in rodents to assess muscle relaxation, motor coordination, and sedation, which are key pharmacological effects of this compound.
Putative Signaling Pathway for Tolerance Development
The development of tolerance to GABAergic agents like this compound is a complex process involving neuroadaptive changes at the cellular and molecular levels. Chronic exposure to GABA receptor agonists can lead to receptor desensitization, downregulation, and alterations in subunit composition.[3][4][5] The following diagram illustrates a putative signaling pathway for the development of tolerance to a GABAergic agonist.
Caption: Putative signaling pathway for GABAergic tolerance.
Experimental Workflow for a Tolerance Study
A typical experimental workflow for studying the development of tolerance to this compound in a rodent model is outlined below. This workflow includes baseline testing, a chronic dosing period, and subsequent behavioral assessments to measure the change in drug efficacy.
Caption: Experimental workflow for tolerance assessment.
Experimental Protocols
The following protocols describe behavioral assays to assess the muscle relaxant, motor-coordinating, and sedative effects of this compound in rodents.
Rotarod Test for Motor Coordination
The rotarod test is widely used to assess motor coordination and balance in rodents.[6] A decrease in the latency to fall from the rotating rod indicates impaired motor coordination.
-
Apparatus: An automated rotarod apparatus with a textured rod (e.g., 3 cm diameter for mice, 6 cm for rats) and individual lanes for simultaneous testing of multiple animals.[6] The apparatus should have adjustable rotation speed and automatically record the latency to fall.
-
Procedure:
-
Habituation and Training: For three consecutive days prior to testing, habituate the animals to the testing room for at least 30 minutes. Train the animals on the rotarod at a constant, low speed (e.g., 4-5 rpm) for 5 minutes per trial, with 2-3 trials per day.[6][7] If an animal falls, gently place it back on the rod.
-
Testing Protocol:
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
At the time of peak drug effect (to be determined in pilot studies), place the animal on the rotarod.
-
Use an accelerating protocol, where the rotation speed gradually increases (e.g., from 4 to 40 rpm over 5 minutes).[6]
-
Record the latency to fall for each animal. The trial ends when the animal falls onto the platform below or after a predetermined cut-off time (e.g., 300 seconds).
-
Perform 2-3 trials per animal with an inter-trial interval of at least 15 minutes.
-
-
-
Data Analysis: The average latency to fall across trials for each animal is calculated. A significant decrease in latency to fall in the drug-treated group compared to the vehicle group indicates motor impairment. The development of tolerance is observed when the latency to fall in the chronically treated group increases over time despite continued drug administration and approaches that of the vehicle-treated group.
Grip Strength Test
The grip strength test measures forelimb and/or hindlimb muscle strength.[1][8] A reduction in grip strength is indicative of muscle weakness, a potential effect of muscle relaxants.
-
Apparatus: A grip strength meter equipped with a wire grid or a horizontal bar connected to a force transducer.
-
Procedure:
-
Hold the animal by the base of its tail and allow it to grasp the grid or bar with its forepaws.
-
Gently and steadily pull the animal backward in the horizontal plane until its grip is broken.[1]
-
The force transducer records the peak force exerted by the animal.
-
Perform a series of 3-5 measurements per animal with a brief rest period between each measurement.
-
-
Data Analysis: The average or maximum peak force is calculated for each animal. A significant decrease in grip strength in the drug-treated group compared to the vehicle group suggests muscle weakness. Tolerance is indicated by a return of grip strength towards baseline levels with chronic drug administration.
Open Field Test for Locomotor Activity and Sedation
The open field test is used to assess general locomotor activity and can be an indicator of sedation.[9][10][11] A decrease in distance traveled and rearing frequency can suggest a sedative effect.
-
Apparatus: A square or circular arena (e.g., 40x40 cm for mice) with high walls to prevent escape.[9][12] The arena is typically equipped with an overhead video camera and tracking software to automatically record and analyze the animal's movement.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena freely for a set period (e.g., 10-20 minutes).[10][13]
-
The video tracking system will record various parameters, including:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Number of rearings (vertical activity)
-
-
-
Data Analysis: A significant reduction in the total distance traveled and the number of rearings in the drug-treated group compared to the vehicle group is indicative of sedation. The development of tolerance would be demonstrated by a gradual increase in these activity parameters over the course of chronic treatment.
Data Presentation
Quantitative data from the behavioral assays should be summarized in tables to facilitate comparison between treatment groups and across different time points.
Table 1: Rotarod Performance (Latency to Fall in Seconds)
| Treatment Group | Baseline (Vehicle) | Acute (Day 1) | Chronic (Day 7) | Chronic (Day 14) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Grip Strength (Force in Grams)
| Treatment Group | Baseline (Vehicle) | Acute (Day 1) | Chronic (Day 7) | Chronic (Day 14) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Open Field Activity (Total Distance Traveled in cm)
| Treatment Group | Baseline (Vehicle) | Acute (Day 1) | Chronic (Day 7) | Chronic (Day 14) |
| Vehicle | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Low Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (High Dose) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the development of tolerance to this compound in rodent models. By employing a combination of behavioral assays, researchers can quantify the muscle relaxant, motor-coordinating, and sedative effects of the drug and track the emergence of tolerance over a chronic dosing regimen. The systematic collection and analysis of these data will contribute to a better understanding of the neurobiological mechanisms underlying tolerance to this compound and inform the development of future therapeutics with improved long-term efficacy.
References
- 1. Grip strength test [bioseb.com]
- 2. Distinct signal transduction pathways for GABA-induced GABA(A) receptor down-regulation and uncoupling in neuronal culture: a role for voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Diazepam - Wikipedia [en.wikipedia.org]
- 4. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Molecular Basis of Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomed-easy.com [biomed-easy.com]
- 7. Rotarod test in rats [protocols.io]
- 8. scantox.com [scantox.com]
- 9. researchgate.net [researchgate.net]
- 10. Open field test for mice [protocols.io]
- 11. Open Field Test - Creative Biolabs [creative-biolabs.com]
- 12. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
Application Notes and Protocols for Pharmacokinetic Studies of Chlorphenesin Carbamate in Humans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant used to alleviate discomfort associated with painful musculoskeletal conditions.[1][2] A thorough understanding of its pharmacokinetic profile is crucial for optimal dosing strategies and to ensure safety and efficacy. These application notes provide detailed protocols for conducting single-dose and multiple-dose pharmacokinetic studies in humans, as well as considerations for potential drug-drug interaction studies.
Single-Dose Pharmacokinetic Study Protocol
This protocol is based on a bioequivalence study of this compound tablets.[3][4]
Objective: To determine the pharmacokinetic profile of a single oral dose of this compound in healthy adult volunteers.
Study Design: A single-dose, randomized, open-label, two-period, two-sequence crossover study is a standard design.[3][4]
Subjects:
-
Inclusion Criteria: Healthy male and female volunteers, typically between 19 and 55 years of age.[3][4] Subjects should have a body mass index (BMI) within a normal range.
-
Exclusion Criteria: History of clinically significant diseases, allergies to this compound or related drugs, pregnancy or lactation, and use of any medication that could interfere with the study drug's pharmacokinetics.
Drug Administration:
-
Subjects are administered a single oral dose of this compound (e.g., 250 mg or 500 mg tablet) with a standardized volume of water after an overnight fast.[3][4]
Blood Sampling:
-
Venous blood samples are collected at predose (0 hour) and at specified time points post-dose. A typical sampling schedule includes 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 9, 12, and 15 hours after administration.[3][4]
Pharmacokinetic Analysis:
-
Plasma concentrations of this compound are determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3][4]
-
The following pharmacokinetic parameters are calculated using non-compartmental analysis:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC(0-∞): Area under the plasma concentration-time curve from time 0 to infinity.
-
t1/2: Elimination half-life.
-
Data Presentation: Single-Dose Pharmacokinetics
| Parameter | 250 mg Dose (Test Formulation) | 250 mg Dose (Reference Formulation) | 500 mg Dose (Test Formulation) | 500 mg Dose (Reference Formulation) |
| Cmax (µg/mL) | Data not available | Data not available | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available | Data not available | Data not available |
| AUC(0-t) (µg·h/mL) | Data not available | Data not available | Data not available | Data not available |
| AUC(0-∞) (µg·h/mL) | Data not available | Data not available | Data not available | Data not available |
| t1/2 (h) | Data not available | Data not available | Data not available | Data not available |
Note: While a study was conducted, specific mean pharmacokinetic parameter values were not provided in the available search results. The study focused on the 90% confidence intervals of the ratios for Cmax and AUC to establish bioequivalence.[3][4]
Experimental Workflow: Single-Dose Study
Caption: Workflow for a single-dose crossover pharmacokinetic study.
Multiple-Dose Pharmacokinetic Study Protocol
Note: Specific multiple-dose pharmacokinetic data for this compound in humans was not available in the search results. The following protocol is based on general principles of multiple-dose study design.
Objective: To assess the pharmacokinetic profile of this compound at steady state, including its accumulation potential.
Study Design: A multiple-dose, open-label, single-group study is a common approach.
Subjects: Similar inclusion and exclusion criteria as the single-dose study would be applied.
Drug Administration:
-
Subjects receive multiple oral doses of this compound (e.g., 250 mg or 500 mg) at regular intervals (e.g., every 8 or 12 hours) for a duration sufficient to reach steady-state concentrations (typically 5-7 half-lives).
Blood Sampling:
-
Blood samples are collected to determine trough concentrations (Cmin) before the last few doses to confirm that steady state has been reached.
-
On the last day of dosing, intensive blood sampling is performed at the same time points as in the single-dose study to characterize the steady-state pharmacokinetic profile.
Pharmacokinetic Analysis:
-
Plasma concentrations are determined using a validated analytical method.
-
The following steady-state pharmacokinetic parameters are calculated:
-
Cmax,ss: Maximum plasma concentration at steady state.
-
Cmin,ss: Minimum plasma concentration at steady state.
-
Tmax,ss: Time to reach Cmax,ss.
-
AUC(0-τ): Area under the plasma concentration-time curve over a dosing interval at steady state.
-
Accumulation Ratio (Rac): Calculated as AUC(0-τ) / AUC(0-t) from the single-dose study.
-
Data Presentation: Multiple-Dose Pharmacokinetics (Hypothetical)
| Parameter | Value |
| Cmax,ss (µg/mL) | Data not available |
| Cmin,ss (µg/mL) | Data not available |
| Tmax,ss (h) | Data not available |
| AUC(0-τ) (µg·h/mL) | Data not available |
| Accumulation Ratio (Rac) | Data not available |
Experimental Workflow: Multiple-Dose Study
Caption: Workflow for a multiple-dose pharmacokinetic study.
Drug-Drug Interaction Study Considerations
Note: No specific drug-drug interaction studies involving this compound in humans were identified in the search results. The following provides general guidance.
Objective: To evaluate the potential for other drugs to alter the pharmacokinetics of this compound, and for this compound to affect the pharmacokinetics of other drugs.
Study Design: A randomized, crossover study is often employed. The design would involve administering this compound alone, the interacting drug alone, and both drugs concomitantly.
Key Considerations:
-
Metabolic Pathways: this compound is metabolized in the liver.[5] Studies have identified numerous metabolites, suggesting involvement of various enzymatic pathways such as hydroxylation, amide hydrolysis, O-glucuronidation, and sulfation.[6][7]
-
Potential Interacting Drugs: Co-administration with potent inhibitors or inducers of the enzymes responsible for this compound metabolism could alter its plasma concentrations. Due to its central nervous system activity, there may be pharmacodynamic interactions with other CNS depressants.[5][8]
-
Study Endpoints: The primary endpoints would be the changes in the key pharmacokinetic parameters (Cmax, AUC) of this compound and the co-administered drug.
Logical Relationship: Drug-Drug Interaction Assessment
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Relative bioavailability of generic and branded 250-mg and 500-mg oral this compound tablets in healthy Korean volunteers: a single-dose, randomized-sequence, open-label, two-period crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection and Identification of New this compound Metabolites in Human Urine and Metabolomic Characterization Using Liquid Chromatography-Q Exactive-HF-Orbitrap-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Application Note: Determination of Chlorphenesin Carbamate and Its Impurities in Bulk Drug Substance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorphenesin carbamate is a centrally acting skeletal muscle relaxant used for the symptomatic treatment of painful muscle spasms. Ensuring the purity and quality of the bulk drug substance is critical for its safety and efficacy. This application note provides a detailed methodology for the determination of this compound and its related substances using High-Performance Liquid Chromatography (HPLC). The method is designed to be stability-indicating, capable of separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products.
Potential impurities in this compound can arise from the manufacturing process or degradation. Key process-related impurities may include the starting material, chlorphenesin, and the isomeric impurity, 1-(4-chlorophenoxy)-3-hydroxypropan-2-yl carbamate (chlorphenesin-2-carbamate or β-isomer). Degradation products can be formed under stress conditions such as hydrolysis, oxidation, and photolysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A robust HPLC method is essential for the accurate quantification of this compound and the detection of its impurities. The following method is based on established pharmacopeial procedures and scientific literature.[1][2]
Chromatographic Conditions
A reversed-phase HPLC method with UV detection is employed for the separation and quantification.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | A mixture of potassium dihydrogen phosphate and octane sulphonate sodium salt in water and acetonitrile.[3] |
| Alternative: 3% methanol in 50% water-saturated butyl chloride.[2] | |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 280 nm[1] |
| Run Time | Approximately 30 minutes |
Reagent and Sample Preparation
Mobile Phase Preparation: Prepare the mobile phase as described in Table 1 and filter through a 0.45 µm membrane filter and degas.
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound Reference Standard in the mobile phase to obtain a known concentration (e.g., 0.1 mg/mL).
Sample Solution Preparation: Accurately weigh and dissolve the this compound bulk drug substance in the mobile phase to obtain a concentration similar to the standard solution.
Impurity Stock Solution: Prepare individual or mixed stock solutions of known impurities (e.g., chlorphenesin, chlorphenesin-2-carbamate) in the mobile phase. These are used for system suitability and peak identification.
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability criteria to ensure the validity of the results.
Table 2: System Suitability Criteria
| Parameter | Requirement |
| Tailing Factor (Asymmetry) | Not more than 2.0 for the this compound peak |
| Theoretical Plates | Not less than 2000 for the this compound peak |
| Resolution | Not less than 2.0 between chlorphenesin and this compound peaks.[1] The elution order should be chlorphenesin, this compound, and then chlorphenesin-2-carbamate.[1] |
| Relative Standard Deviation (RSD) | Not more than 2.0% for replicate injections of the standard solution |
Impurity Profiling and Identification
The developed HPLC method should be capable of separating the main component from its known and potential impurities.
Table 3: Known and Potential Impurities of this compound
| Impurity Name | Structure | Typical Relative Retention Time (RRT) |
| Chlorphenesin | 3-(4-chlorophenoxy)propane-1,2-diol | ~0.7[1] |
| Chlorphenesin-2-carbamate (β-isomer) | 1-(4-chlorophenoxy)-3-hydroxypropan-2-yl carbamate | ~1.2[1] |
| Degradation Products | Varies based on stress condition | To be determined during forced degradation studies |
Experimental Protocols
Assay of this compound
-
Inject the standard solution (in replicate) and the sample solution into the HPLC system.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the percentage of this compound in the bulk drug substance using the following formula:
% Assay = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * Purity_Standard
Determination of Related Substances
-
Inject the sample solution into the HPLC system.
-
Identify the peaks corresponding to known impurities by comparing their retention times with those of the impurity standards.
-
Calculate the percentage of each impurity using the area normalization method or by using an external standard if required by the specific method.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.[4][5]
General Protocol
-
Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions.
-
Expose the solutions to the stress conditions for a specified period.
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to the target concentration for HPLC analysis.
-
Analyze the stressed samples along with an unstressed control sample.
Stress Conditions
Table 4: Recommended Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60°C |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature |
| Oxidative Degradation | 3% H₂O₂ | Room Temperature |
| Thermal Degradation | Heat at 105°C (solid state) | 24 hours |
| Photolytic Degradation | Expose to UV light (254 nm) and visible light | 24 hours |
Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.
Table 5: Method Validation Parameters
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). |
| Detection Limit (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Quantitation Limit (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Relationship of this compound to its impurities.
References
- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 2. High-pressure liquid chromatographic determination of this compound and the beta-isomeric carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iomcworld.org [iomcworld.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting chlorphenesin carbamate synthesis to reduce isomer formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of chlorphenesin carbamate. The focus is on strategies to minimize the formation of the undesired β-isomer and improve the overall purity of the final product.
Troubleshooting Guide: Reducing Isomer Formation
Issue: Significant formation of the chlorphenesin-2-carbamate (β-isomer) is observed in the final product.
Objective: To increase the regioselectivity of the carbamoylation reaction towards the primary hydroxyl group of chlorphenesin, thus minimizing the formation of the secondary carbamate isomer.
| Troubleshooting Step | Potential Cause | Recommended Action |
| 1. Reaction Temperature Optimization | High reaction temperatures can reduce the kinetic selectivity between the primary and secondary hydroxyl groups, leading to increased formation of the thermodynamically more stable isomer. | Maintain the reaction temperature in the lower range of the recommended protocol, for instance, between 0°C to 40°C.[1] Consider running test reactions at various temperatures (e.g., 0°C, 10°C, 25°C) to determine the optimal condition for minimizing the β-isomer. |
| 2. Catalyst Selection and Screening | The choice of catalyst can significantly influence the regioselectivity of the carbamoylation. Some catalysts may favor reaction at the less sterically hindered primary alcohol. | If using a transesterification catalyst, consider screening different types, such as tin-based catalysts (e.g., dibutyltin maleate), which have been shown to be effective in the transcarbamoylation of primary and secondary alcohols.[2][3] The catalyst loading should also be optimized. |
| 3. Choice of Carbamoylating Agent | The reactivity and steric bulk of the carbamoylating agent can affect the selectivity of the reaction. | If the current protocol allows, explore alternative carbamoylating agents. For example, using a bulkier carbamoylating agent might sterically hinder its approach to the secondary hydroxyl group, thus favoring the primary position. |
| 4. Order of Reagent Addition | The sequence of adding reagents can influence the reaction pathway and selectivity. | In syntheses involving an intermediate, ensure the complete formation of the intermediate before proceeding to the next step. For instance, in a two-step synthesis starting from chlorphenesin and diethyl carbonate, ensure the complete formation of the cyclic carbonate intermediate before the ammonolysis step. |
| 5. Solvent Effects | The polarity and coordinating ability of the solvent can influence the reactivity of the hydroxyl groups and the transition state of the reaction. | Experiment with different solvents. A non-coordinating, non-polar solvent might enhance the inherent reactivity difference between the primary and secondary alcohols. |
| 6. Purification Strategy | Inadequate purification methods may fail to effectively separate the desired α-isomer from the β-isomer. | Employ high-resolution purification techniques. Fractional crystallization is often effective. Develop and validate an HPLC method to accurately quantify the isomeric ratio and guide the purification process.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of β-isomer formation during this compound synthesis?
A1: The primary cause of β-isomer (chlorphenesin-2-carbamate) formation is the non-selective reaction of the carbamoylating agent with the two hydroxyl groups of the chlorphenesin starting material (3-(4-chlorophenoxy)-1,2-propanediol). The primary hydroxyl group is generally more reactive due to less steric hindrance, but under certain conditions, the secondary hydroxyl group can also react, leading to the formation of the undesired isomer.
Q2: How can I accurately quantify the amount of β-isomer in my product?
A2: A validated high-performance liquid chromatography (HPLC) method is the most common and accurate way to separate and quantify this compound and its β-isomer.[4] A typical method would use a silica gel column with a mobile phase such as 3% methanol in 50% water-saturated butyl chloride.[4] The detector is usually a UV spectrophotometer set at 280 nm.[4]
Q3: Are there any synthesis methods that claim to produce no β-isomer?
A3: Some patented methods claim to produce this compound with no detectable levels of the β-isomer in the final liquid chromatogram.[1] These methods often involve a two-step process where chlorphenesin is first reacted with a carbonate source (like diethyl carbonate) to form a cyclic intermediate, which is then reacted with an ammonia source.[1] Careful control of reaction conditions, such as temperature and the use of specific catalysts, is crucial in these processes.[1]
Q4: Can microwave irradiation improve the synthesis and reduce isomer formation?
A4: Microwave irradiation has been reported as a method to enhance the efficiency of the reaction between chlorphenesin and diethyl carbonate.[1] By providing rapid and uniform heating, microwave synthesis can potentially lead to shorter reaction times and cleaner reaction profiles, which may help in reducing the formation of side products, including the β-isomer. However, optimization of power and irradiation time is necessary.
Q5: What is the role of the catalyst in controlling regioselectivity?
A5: In transcarbamoylation or transesterification reactions, the catalyst plays a crucial role in activating the substrate and/or the reagent. A catalyst can influence the regioselectivity by coordinating with one of the hydroxyl groups, making it more nucleophilic, or by sterically directing the incoming reagent to the less hindered primary hydroxyl group. Tin-based catalysts, for example, have shown efficacy in promoting selective carbamoylation of primary alcohols.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Diethyl Carbonate and Ammonolysis (adapted from patent literature)
This protocol is a generalized procedure based on methods described in the patent literature and should be optimized for specific laboratory conditions.[1]
-
Step 1: Formation of the Intermediate.
-
In a clean, dry reaction vessel equipped with a stirrer, condenser, and thermometer, add chlorphenesin (1 mole equivalent) and diethyl carbonate (1.5-2.0 mole equivalents).
-
Add a suitable transesterification catalyst (e.g., sodium ethoxide or a supported base catalyst).
-
Heat the mixture to a temperature between 40-50°C and stir for 1.5-2 hours.
-
Monitor the reaction progress by TLC or HPLC to ensure the consumption of chlorphenesin.
-
Once the reaction is complete, remove the excess diethyl carbonate and ethanol byproduct under reduced pressure.
-
-
Step 2: Ammonolysis.
-
To the cooled residue from Step 1, add a suitable solvent system (e.g., a mixture of tertiary butanol and dimethylformamide).[5]
-
Add a source of ammonia, such as aqueous ammonia or a solution of an ammonium salt and a base.
-
Maintain the reaction temperature between 15-25°C and stir for several hours (e.g., 9 hours).[5]
-
Monitor the disappearance of the intermediate by TLC or HPLC.
-
Upon completion, cool the reaction mixture to 0-5°C to induce crystallization of the product.
-
Filter the crude product and wash with cold water or an appropriate solvent.
-
-
Purification.
-
Recrystallize the crude this compound from a suitable solvent system, such as an ethanol/water or ethanol/ethyl acetate mixture.[5]
-
Dry the purified crystals under vacuum.
-
Analyze the final product for purity and isomeric ratio using a validated HPLC method.
-
Visualizations
Caption: Synthetic pathway for this compound highlighting the desired route and the side reaction leading to isomer formation.
Caption: A logical workflow for troubleshooting and reducing β-isomer formation in this compound synthesis.
References
- 1. CN101851180A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 2. An Efficient Synthesis of Carbamates by Tin-Catalyzed Transcarbamoylation Reactions of Primary and Secondary Alcohols [organic-chemistry.org]
- 3. Carbamate synthesis by carbamoylation [organic-chemistry.org]
- 4. High-pressure liquid chromatographic determination of this compound and the beta-isomeric carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN101624354A - Preparation method of this compound - Google Patents [patents.google.com]
Addressing solubility issues of chlorphenesin carbamate in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address solubility challenges with chlorphenesin carbamate in aqueous solutions.
General FAQs
Q1: What is the aqueous solubility of this compound?
A1: this compound is classified as slightly soluble to almost insoluble in cold water.[1][2][3] Its reported aqueous solubility is approximately 1.39 mg/mL, though this can be affected by factors such as temperature and pH.[4] In contrast, it is freely soluble in organic solvents like ethanol, methanol, acetone, and DMSO.[3][5][6]
Q2: Why is my this compound not dissolving in water?
A2: The low aqueous solubility of this compound is due to its chemical structure, which contains a relatively non-polar chlorophenyl group. This limits its ability to form favorable interactions with polar water molecules. If you are observing poor dissolution, it is likely due to this inherent property. The following sections provide methods to overcome this challenge.
Q3: What are the basic physicochemical properties of this compound?
A3: Understanding the basic properties is crucial for formulation development.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂ClNO₄ | [3] |
| Molecular Weight | 245.66 g/mol | [3] |
| Appearance | White crystalline powder | [5] |
| Melting Point | 89-91 °C | [3] |
| Water Solubility | ~1.39 mg/mL (Slightly soluble) | [4][5] |
Troubleshooting Guide: Poor Dissolution in Aqueous Media
This guide provides a systematic approach to addressing solubility issues. The first step is to accurately determine the baseline solubility, followed by exploring various enhancement techniques.
Workflow for Addressing Solubility Issues
Section 1: Baseline Solubility Determination
Q4: How can I accurately measure the solubility of my compound?
A4: The gold-standard method for determining the thermodynamic equilibrium solubility is the shake-flask method .[1][2][7] This involves adding an excess amount of the compound to the solvent system, agitating the mixture until equilibrium is reached, separating the undissolved solid, and quantifying the concentration of the dissolved compound in the supernatant.
Experimental Protocol: Shake-Flask Method for Aqueous Solubility
-
Preparation: Add an excess amount of this compound powder (e.g., 5-10 mg) to a known volume of aqueous buffer (e.g., 2 mL of phosphate-buffered saline, pH 7.4) in a sealed glass vial. Ensure there is visible solid material that does not dissolve.
-
Equilibration: Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours.[8]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the undissolved solid from the saturated solution, either centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension using a syringe filter with a low-binding membrane (e.g., 0.22 µm PVDF).
-
Sample Preparation: Carefully collect an aliquot of the clear supernatant. Dilute the supernatant with a suitable solvent (e.g., mobile phase for HPLC analysis) to a concentration within the linear range of your analytical method's calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the solubility in units such as mg/mL or µg/mL.
Section 2: Solubility Enhancement Techniques
Using Co-solvents
Q5: How do co-solvents increase the solubility of this compound?
A5: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving lipophilic compounds like this compound by reducing the interfacial tension between the solute and the solvent.[9]
Illustrative Data: Solubility in Co-solvent Systems
Note: The following data are illustrative examples to demonstrate expected trends. Actual values must be determined experimentally.
| Co-solvent System (v/v % in Water, pH 7.4) | Illustrative Solubility (mg/mL) |
| 0% (Pure Buffer) | 1.4 |
| 10% Ethanol | 5.2 |
| 20% Ethanol | 15.8 |
| 10% Propylene Glycol | 4.5 |
| 20% Propylene Glycol | 12.1 |
| 10% PEG 400 | 4.1 |
| 20% PEG 400 | 11.5 |
Experimental Protocol: Co-solvency Method
-
Prepare Co-solvent Mixtures: Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing different volume percentages (v/v) of a co-solvent (e.g., 0%, 5%, 10%, 20%, 40% ethanol).
-
Determine Solubility: For each co-solvent mixture, determine the solubility of this compound using the Shake-Flask Method as described in Section 1.
-
Analyze and Plot: Plot the measured solubility (mg/mL) against the percentage of co-solvent to determine the optimal concentration for your formulation.
Using Surfactants
Q6: How do surfactants work to solubilize compounds?
A6: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles. The hydrophobic core of the micelle can encapsulate poorly soluble drug molecules, while the hydrophilic outer shell keeps the entire structure dispersed in the aqueous medium.[10][11] This process is known as micellar solubilization.
Illustrative Data: Surfactant-Based Solubilization
Note: The following data are illustrative examples. Actual values must be determined experimentally.
| Surfactant System (% w/v in Water, pH 7.4) | Illustrative Solubility (mg/mL) |
| 0% (Pure Buffer) | 1.4 |
| 0.5% Polysorbate 80 (Tween® 80) | 6.5 |
| 1.0% Polysorbate 80 (Tween® 80) | 14.2 |
| 0.5% Sodium Dodecyl Sulfate (SDS) | 8.1 |
| 1.0% Sodium Dodecyl Sulfate (SDS) | 18.9 |
| 1.0% Cremophor® EL | 12.5 |
Experimental Protocol: Surfactant Method
-
Prepare Surfactant Solutions: Prepare a series of aqueous buffers containing different weight/volume percentages (w/v) of a surfactant (e.g., 0.1%, 0.5%, 1.0%, 2.0% Polysorbate 80). Ensure concentrations are above the surfactant's CMC.
-
Determine Solubility: For each surfactant solution, determine the solubility of this compound using the Shake-Flask Method (Section 1).
-
Analyze and Plot: Plot solubility against surfactant concentration to evaluate the effectiveness of the solubilizing agent.
Adjusting pH
Q7: Can changing the pH improve the solubility of this compound?
A7: Yes, for ionizable compounds, adjusting the pH of the solution can significantly alter solubility. While this compound is a neutral molecule, its carbamate group can be deprotonated under strongly alkaline conditions (high pH), forming a more soluble anionic species. A similar effect has been observed for other carbamates, which show a dramatic increase in solubility at a pH above their pKa.[12] The exact pKa of this compound is not widely reported, but significant solubility enhancement would be expected at pH ≥ 10.
Illustrative Data: Effect of pH on Solubility
Note: The following data are illustrative examples. Actual values must be determined experimentally.
| Aqueous Buffer pH | Illustrative Solubility (mg/mL) |
| 4.5 (Acetate Buffer) | 1.3 |
| 6.8 (Phosphate Buffer) | 1.4 |
| 7.4 (Phosphate Buffer) | 1.4 |
| 9.0 (Borate Buffer) | 2.5 |
| 10.0 (Borate Buffer) | 8.0 |
| 11.0 (Phosphate-NaOH Buffer) | > 25.0 |
Experimental Protocol: pH Adjustment Method
-
Prepare Buffers: Prepare a range of buffers with different pH values (e.g., pH 4.5, 6.8, 7.4, 9.0, 10.0, 11.0).
-
Determine Solubility: Use the Shake-Flask Method (Section 1) to determine the solubility of this compound in each buffer.
-
Analyze and Plot: Plot the measured solubility against the pH of the buffer to create a pH-solubility profile.
Using Cyclodextrins
Q8: What are cyclodextrins and how do they enhance solubility?
A8: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, within their cavity, forming a water-soluble "inclusion complex."[13][14][15] This shields the hydrophobic part of the drug from the aqueous environment, thereby increasing its apparent solubility. Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[16]
Illustrative Data: Cyclodextrin Complexation
Note: The following data are illustrative examples. Actual values must be determined experimentally.
| Complexation Agent (% w/v in Water, pH 7.4) | Illustrative Solubility (mg/mL) |
| 0% (Pure Buffer) | 1.4 |
| 1% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 7.2 |
| 5% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 28.5 |
| 10% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | 55.1 |
Experimental Protocol: Cyclodextrin Complexation Method
-
Prepare Cyclodextrin Solutions: Prepare aqueous solutions of a cyclodextrin derivative (e.g., HP-β-CD) at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).
-
Determine Solubility: Use the Shake-Flask Method (Section 1) to determine the solubility of this compound in each cyclodextrin solution.
-
Analyze and Plot: Plot the solubility of this compound as a function of the cyclodextrin concentration. This is known as a phase solubility diagram and can be used to determine the complexation efficiency.
Section 3: Analytical Quantification
Q9: How can I quantify the concentration of dissolved this compound for my solubility studies?
A9: A reliable and common method for quantifying this compound in aqueous samples is High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection .[17] The molecule contains a chlorophenyl group which acts as a chromophore, allowing for detection at wavelengths around 280 nm.[5]
Protocol: HPLC-UV Method for this compound Quantification
Note: This is a starting method and may require optimization for your specific equipment and sample matrix.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of Acetonitrile and Water (e.g., 50:50 v/v). The water can be acidified with 0.1% formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.[5]
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like methanol or acetonitrile.
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Calibration:
-
Inject each standard in triplicate and record the peak area.
-
Create a calibration curve by plotting the average peak area against the known concentration of the standards.
-
Perform a linear regression on the data. The curve should have a correlation coefficient (r²) of >0.999.
-
-
Sample Analysis:
-
Inject the diluted supernatant samples from your solubility experiments.
-
Use the peak area of the analyte and the linear regression equation from the calibration curve to calculate the concentration in the diluted sample.
-
Remember to multiply by the dilution factor to determine the final solubility in the original undiluted sample.
-
References
- 1. enamine.net [enamine.net]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. This compound | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. scielo.br [scielo.br]
- 9. Review of the cosolvency models for predicting solubility in solvent mixtures: An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. Determination of the pKa and pH-solubility behavior of an ionizable cyclic carbamate, (S)-6-chloro-4-(cyclopropylethynyl)-1,4-dihydro-4- (trifluoromethyl)-2H-3,1-benzoxazin-2-one (DMP 266) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eijppr.com [eijppr.com]
- 14. humapub.com [humapub.com]
- 15. researchgate.net [researchgate.net]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-pressure liquid chromatographic determination of this compound and the beta-isomeric carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Kinetics of Chlorphenesin Carbamate Degradation in Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the kinetics of chlorphenesin carbamate degradation in acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway of this compound in acidic conditions?
A1: Under acidic conditions, this compound undergoes acid-catalyzed hydrolysis. The primary degradation mechanism involves the removal of the carbamoyl group, leading to the formation of chlorphenesin as the main degradation product.[1][2] This process is distinct from the degradation pathway observed in strongly alkaline solutions, which involves the migration of the carbamoyl group.[3]
Q2: What is the typical kinetic order for the degradation of this compound in acidic solutions?
A2: The degradation of this compound in strongly acidic aqueous solutions has been shown to follow pseudo-first-order kinetics.[1][2]
Q3: What analytical techniques are suitable for monitoring the degradation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a commonly used and effective analytical method for monitoring the degradation of this compound and quantifying its degradation products.[4][5] An ultraviolet (UV) absorption photometer set to a wavelength of 280 nm can be used for detection.[6]
Q4: What are the key parameters to control during a kinetic study of this compound degradation?
A4: To ensure reliable and reproducible kinetic data, it is crucial to control the following parameters:
-
Temperature: Degradation rates are highly dependent on temperature. Maintaining a constant and accurately measured temperature throughout the experiment is critical.
-
pH: The concentration of the acid catalyst directly influences the degradation rate. The pH of the solution should be precisely controlled and monitored.
-
Initial Concentration: The initial concentration of this compound should be accurately known.
-
Ionic Strength: In some cases, the ionic strength of the solution can affect reaction rates. It is good practice to maintain a constant ionic strength using an inert salt if necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible kinetic data. | Fluctuation in temperature during the experiment. | Use a temperature-controlled water bath or incubator with high precision. Regularly calibrate your temperature probes. |
| Inaccurate pH measurement or control. | Calibrate the pH meter before each use with fresh, certified buffer solutions. Ensure the acidic solution is well-buffered if necessary. | |
| Inconsistent sample preparation or dilution. | Use calibrated volumetric glassware and pipettes. Prepare all solutions from the same stock solution where possible. | |
| The degradation rate is too fast or too slow to measure accurately. | The chosen temperature is too high or too low. | Adjust the temperature. For slower rates, increase the temperature in small increments (e.g., 5-10°C). For faster rates, decrease the temperature.[1] |
| The acid concentration (pH) is inappropriate. | For slower rates, increase the acid concentration (lower the pH). For faster rates, decrease the acid concentration (raise the pH). | |
| Poor separation of this compound and its degradation products in HPLC. | The mobile phase composition is not optimal. | Modify the mobile phase composition. Adjust the ratio of organic solvent to aqueous buffer. Consider trying different organic modifiers (e.g., acetonitrile vs. methanol). |
| The column is not suitable or is degraded. | Ensure the HPLC column is appropriate for the analytes. Check the column's performance and replace it if it shows signs of degradation (e.g., high backpressure, peak tailing). | |
| The flow rate is not optimized. | Adjust the flow rate to improve resolution. A lower flow rate often leads to better separation but longer run times. | |
| Unexpected peaks are observed in the chromatogram. | Impurities in the starting material or reagents. | Use high-purity this compound and analytical grade reagents. Run a blank analysis of your solvent and matrix. |
| Secondary degradation products are forming. | Consider the possibility of more complex degradation pathways, especially under harsh stress conditions.[4] Techniques like LC-MS/MS can help in the identification of unknown peaks. |
Quantitative Data Summary
The following table summarizes the kinetic parameters for the degradation of this compound in strongly acidic aqueous solutions as reported in the literature.
| Parameter | Value | Conditions | Reference |
| Kinetic Order | Pseudo-first-order | Strongly acidic aqueous solutions | [1][2] |
| Apparent Activation Energy (Ea) | 21.8 kcal·mol⁻¹ | - | [1][2] |
| Apparent Entropy of Activation (ΔS‡) | -21.3 cal·deg⁻¹·mol⁻¹ | at 50°C | [1][2] |
Experimental Protocols
Protocol 1: Determination of Pseudo-First-Order Rate Constants
-
Preparation of Acidic Solutions: Prepare a series of strongly acidic aqueous solutions of known concentrations (e.g., 0.1 M, 0.5 M, 1 M HCl).
-
Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in the acidic solution to achieve a specific initial concentration.
-
Incubation: Place the sample solutions in a constant temperature water bath or incubator set to the desired temperature (e.g., 40°C, 50°C, 60°C).[1]
-
Sampling: At predetermined time intervals, withdraw aliquots of the sample solution.
-
Quenching (if necessary): Immediately neutralize the aliquot with a suitable base to stop the degradation reaction.
-
Analysis: Analyze the concentration of remaining this compound in each aliquot using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k).
Visualizations
Caption: Experimental workflow for kinetic analysis.
Caption: Acid-catalyzed degradation of this compound.
References
- 1. Kinetics and Mechanism of Degradation of this compound in Strongly Acidic Aqueous Solutions [jstage.jst.go.jp]
- 2. Kinetics and Mechanism of Degradation of this compound in Strongly Acidic Aqueous Solutions [jstage.jst.go.jp]
- 3. Studies on the Kinetics and Mechanism of Drug Degradation. I. : Kinetics and Mechanism of Degradation of this compound in Strongly Alkaline Aqueous Solutions [jstage.jst.go.jp]
- 4. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 5. Methocarbamol degradation in aqueous solution [pubmed.ncbi.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
Technical Support Center: Microwave-Assisted Chlorphenesin Carbamate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of microwave-assisted chlorphenesin carbamate synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the microwave-assisted synthesis of this compound can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction time or microwave power may be insufficient. As indicated by experimental data, a reaction time of 150 minutes at 100W or 60 minutes at 300W has been shown to produce high yields. Consider incrementally increasing the reaction time or power.
-
Catalyst Inefficiency: The choice and amount of catalyst are crucial. An alumina-supported sodium methoxide catalyst has demonstrated high efficacy. Ensure the catalyst is fresh and properly activated.
-
Reagent Stoichiometry: The molar ratio of chlorphenesin to diethyl carbonate can significantly impact the yield. Ratios of 1:1.69 to 1:2.5 have been used successfully. An excess of diethyl carbonate can help drive the reaction to completion.
-
Moisture Contamination: The presence of water can interfere with the reaction. Ensure all reactants and solvents are anhydrous and the reaction is carried out under a dry atmosphere.
Q2: I am observing the formation of significant side products, particularly β-chlorphenesin carbamate. How can I minimize these?
A2: The formation of the isomeric impurity, β-chlorphenesin carbamate, is a known challenge. The described microwave-assisted method using an alumina-supported sodium methoxide catalyst has been shown to produce this compound with no detectable β-isomer. This suggests that the choice of catalyst and reaction conditions are key to controlling regioselectivity. If you are observing this impurity, review your catalytic system and ensure precise temperature control during the reaction.
Q3: What is the optimal method for purification and recrystallization to achieve high purity?
A3: Achieving high purity ( >99.5%) is critical. The following purification protocol has proven effective:
-
After the initial reaction, the product is precipitated by adding water and a mixture of ammonium chloride and sodium hydroxide.
-
The crude product is then collected by filtration and washed thoroughly with pure water.
-
Recrystallization from a 70% aqueous butanol solution has been shown to yield a product with 99.5% purity. Other successful recrystallization solvents include 60% aqueous propanol. The choice of solvent and the number of recrystallization steps may need to be optimized for your specific impurity profile.
Q4: Can I use a different carbamoylating agent instead of diethyl carbonate and an ammonium source?
A4: While the featured method utilizes diethyl carbonate and a subsequent reaction with an ammonium source, other methods for carbamate synthesis exist. However, for microwave-assisted synthesis aiming for high yield and purity of this compound, the reaction of chlorphenesin with diethyl carbonate followed by aminolysis is a well-documented and effective route. Using alternative reagents would require significant process optimization.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Purity of this compound
| Catalyst | Molar Ratio (Chlorphenesin:Diethyl Carbonate) | Microwave Power (W) | Reaction Time (min) | Recrystallization Solvent | Yield (%) | Purity (%) | Reference |
| Alumina-supported Sodium Methoxide | 1:1.69 | 100 | 150 | 60% Aqueous Propanol | 86.7 | 99.8 | |
| Alumina-supported Sodium Methoxide | 1:1.69 | 100 | 150 | 70% Aqueous Butanol | 93.7 | 99.5 | |
| p-Toluenesulfonic Acid | 1:2.5 | 300 | 60 | Butanol | 82.2 | 99.6 |
Experimental Protocols
Microwave-Assisted Synthesis of this compound
This protocol is based on the high-yield method described in patent CN101851180A.
Step 1: Intermediate Synthesis
-
To a clean, dry 500 ml reaction flask equipped with a reflux condenser, stirrer, and thermometer, add 202.6 g (1 mol) of dry chlorphenesin, 200 g (1.69 mol) of diethyl carbonate, and 4 g of alumina-supported sodium methoxide catalyst.
-
Place the reaction flask into a microwave reactor.
-
Set the microwave irradiation power to 100W and irradiate for 150 minutes.
Step 2: Carbamate Formation and Precipitation
-
After irradiation, remove the reaction flask from the microwave reactor and allow it to cool to 20-30°C.
-
While stirring, add 100 ml of water to the reaction mixture.
-
Add 60 g (1.1 mol) of ammonium chloride and 44 g (1.1 mol) of sodium hydroxide.
-
Cool the mixture to 5-15°C and continue stirring for 5 hours.
-
Further cool the mixture to 0°C to facilitate crystallization.
Step 3: Purification
-
Filter the precipitated solid.
-
Wash the filter cake three times with 500 ml of pure water.
-
Recrystallize the solid from a 70% aqueous butanol solution (using 2 times the weight of the filter cake).
-
Dry the resulting crystals to obtain pure this compound.
Visualizations
Caption: Reaction pathway for the two-step synthesis of this compound.
Caption: General experimental workflow for microwave-assisted synthesis.
Caption: Troubleshooting decision tree for synthesis optimization.
Minimizing CNS side effects in animal studies of chlorphenesin carbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorphenesin carbamate in animal studies. The focus is on minimizing the central nervous system (CNS) side effects to ensure the collection of accurate and relevant data for its primary therapeutic indications.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause CNS side effects?
A1: this compound is a centrally-acting skeletal muscle relaxant.[1] Its primary mechanism of action is the potentiation of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[2][3][4] By acting as a positive allosteric modulator, it enhances the influx of chloride ions into neurons, leading to hyperpolarization and reduced neuronal excitability.[2][3] This widespread neuronal inhibition is responsible for its muscle relaxant effects but also leads to common CNS side effects such as sedation, dizziness, and motor incoordination.[5]
Q2: What are the typical CNS side effects observed in animal studies with this compound?
A2: In animal models, this compound administration is associated with a range of observable CNS side effects, including:
-
Sedation and Hypnosis: Reduced spontaneous locomotor activity and potentiation of sleep induced by other agents.
-
Motor Incoordination and Ataxia: Impaired performance on tasks requiring balance and coordinated movement, such as the rotarod test.[6]
-
Muscle Weakness: A decrease in grip strength.[7]
-
Anxiolysis: A reduction in anxiety-like behaviors, which can be a confounding factor in some behavioral assays.
Q3: At what doses are CNS side effects of this compound typically observed in rats?
A3: While a definitive dose-response relationship for CNS side effects in rats is not extensively published, a study by Kurachi and Aihara (1984) showed that an intravenous dose of 50 mg/kg of this compound was sufficient to inhibit both monosynaptic and polysynaptic reflexes in spinalized rats.[8] It is expected that doses in this range and higher would produce noticeable CNS side effects such as sedation and motor impairment in intact animals. Dose-finding studies are crucial for each specific experimental protocol.
Q4: Are there alternative muscle relaxants with a more favorable CNS side effect profile?
A4: The choice of a muscle relaxant depends on the specific research question. While this compound is effective, other centrally acting muscle relaxants like baclofen (a GABA-B agonist) and tizanidine (an alpha-2 adrenergic agonist) also have sedative properties.[9] Peripherally acting muscle relaxants, which do not cross the blood-brain barrier, could be considered if the research focus is solely on skeletal muscle effects without CNS involvement.
Troubleshooting Guides
Issue 1: Excessive Sedation in Study Animals
-
Problem: Animals are overly sedated, leading to difficulties in performing behavioral tests or other experimental procedures.
-
Possible Causes & Solutions:
| Cause | Solution |
| Dose is too high. | Conduct a dose-response study to determine the minimal effective dose for muscle relaxation with the least sedative effect. Start with a low dose and gradually escalate. |
| Rapid systemic absorption. | Consider alternative routes of administration that may provide a slower release profile, such as subcutaneous or intraperitoneal injection, compared to intravenous administration. |
| High brain penetration. | Explore novel formulation strategies to limit CNS exposure (see Issue 3). |
| Interaction with other compounds. | If co-administering other drugs, ensure they do not also have CNS depressant effects. |
| Timing of behavioral testing. | Assess the pharmacokinetic profile of this compound in your animal model to determine the time to peak plasma and brain concentrations. Conduct behavioral testing during a time window where muscle relaxant effects are present, but sedative effects may be waning. |
Issue 2: Motor Impairment Confounding Behavioral Data
-
Problem: It is difficult to distinguish between the desired muscle relaxant effect and general motor incoordination, which can affect the interpretation of behavioral assays.
-
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate behavioral assay. | Utilize a battery of tests to differentiate sedation, motor coordination, and muscle strength. For example, use the open field test for locomotor activity, the rotarod test for motor coordination, and the grip strength test for muscle relaxation.[10] |
| High drug concentration in the CNS. | Optimize the dose and timing of administration to achieve a therapeutic window where muscle relaxation is present without significant ataxia. |
| Lack of a clear baseline. | Ensure all animals are adequately trained on the behavioral tasks before drug administration to establish a stable baseline performance. |
Issue 3: High Variability in CNS Side Effects Between Animals
-
Problem: There is significant inter-individual variability in the sedative and motor-impairing effects of this compound.
-
Possible Causes & Solutions:
| Cause | Solution |
| Differences in metabolism. | Ensure the use of a genetically homogenous animal strain. Age and sex can also influence drug metabolism.[11] |
| Inconsistent drug administration. | Standardize the administration procedure, including the volume, concentration, and speed of injection. |
| Environmental factors. | Maintain a consistent and controlled environment (e.g., temperature, light-dark cycle, noise level) as these can influence animal behavior and drug effects.[12] |
Experimental Protocols
Protocol 1: Assessment of Sedation and Locomotor Activity (Open Field Test)
-
Apparatus: A square or circular arena with walls to prevent escape, typically equipped with an automated tracking system (e.g., infrared beams or video tracking).[13][14]
-
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle control at the desired dose and route.
-
At a predetermined time post-administration, place the animal in the center of the open field arena.
-
Record the animal's activity for a set duration (typically 5-10 minutes).[15]
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior).
-
Rearing frequency (vertical activity).
-
Time spent immobile.
-
-
Interpretation: A significant decrease in total distance traveled and an increase in immobility time are indicative of sedation.
Protocol 2: Assessment of Motor Coordination (Rotarod Test)
-
Apparatus: A rotating rod that can be set at a constant or accelerating speed.[16]
-
Procedure:
-
Train the animals on the rotarod for several days prior to the experiment until they can consistently remain on the rod for a predetermined duration (e.g., 60 seconds) at a low, constant speed.
-
On the test day, administer this compound or vehicle control.
-
At a specified time post-administration, place the animal on the rotating rod.
-
Start the rotation, either at a fixed speed or with acceleration.
-
Record the latency to fall from the rod.
-
-
Interpretation: A dose-dependent decrease in the latency to fall indicates motor incoordination.[17]
Protocol 3: Assessment of Muscle Strength (Grip Strength Test)
-
Apparatus: A grip strength meter with a wire grid or bar.
-
Procedure:
-
Hold the animal by the tail and allow it to grasp the grid or bar with its forelimbs.
-
Gently pull the animal away from the meter in a horizontal plane until its grip is broken.
-
The meter records the peak force exerted by the animal.
-
Repeat the measurement several times and calculate the average.
-
-
Interpretation: A reduction in grip strength is indicative of muscle relaxation.[7][18]
Data Presentation
Table 1: Representative Dose-Response Data for this compound on CNS Side Effects in Mice (Illustrative)
| Dose (mg/kg, i.p.) | Open Field: Total Distance (m) | Rotarod: Latency to Fall (s) | Grip Strength (g) |
| Vehicle | 35 ± 5 | 180 ± 20 | 120 ± 10 |
| 25 | 25 ± 4 | 120 ± 15 | 90 ± 8 |
| 50 | 15 ± 3 | 60 ± 10 | 60 ± 5 |
| 100 | 5 ± 2 | 15 ± 5 | 30 ± 4 |
Note: This table presents illustrative data to demonstrate the expected dose-dependent effects of a centrally acting muscle relaxant. Actual results may vary based on the specific experimental conditions.
Table 2: Pharmacokinetic Parameters of this compound in Humans (250 mg and 500 mg oral doses) [11]
| Parameter | 250 mg Dose | 500 mg Dose |
| Cmax (µg/mL) | 4.3 ± 1.2 | 8.1 ± 2.0 |
| Tmax (h) | 1.0 (0.7 - 2.0) | 1.0 (0.7 - 2.0) |
| AUC0-t (µg·h/mL) | 12.6 ± 2.8 | 24.9 ± 5.6 |
| t1/2 (h) | 2.3 ± 0.5 | 2.4 ± 0.6 |
Note: While this data is from human studies, it provides an indication of the pharmacokinetic profile. Animal-specific pharmacokinetic studies are recommended.
Mandatory Visualizations
References
- 1. This compound | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 3. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Buy this compound | 886-74-8 | >98% [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative grip strength assessment as a means of evaluating muscle relaxation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of a muscle relaxant, this compound, on the spinal neurons of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation and Evaluation of Baclofen Polymeric Nanoparticles for Transdermal Delivery In-vitro and Ex-vivo Optimization [aprh.journals.ekb.eg]
- 10. Battery of Behavioral Tests Assessing General Locomotion, Muscular Strength, and Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relative bioavailability of generic and branded 250-mg and 500-mg oral this compound tablets in healthy Korean volunteers: a single-dose, randomized-sequence, open-label, two-period crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The open field assay is influenced by room... | F1000Research [f1000research.com]
- 13. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Factors affecting grip strength testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Physiologically Based Pharmacokinetic Modeling to Investigate Regional Brain Distribution Kinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The mouse beam walking assay offers improved sensitivity over the mouse rotarod in determining motor coordination deficits induced by benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Muscle relaxant activity of methocarbamol enantiomers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Characterization of acute adverse-effect profiles of selected antiepileptic drugs in the grip-strength test in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming drug tolerance in long-term chlorphenesin carbamate administration studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering drug tolerance in long-term chlorphenesin carbamate administration studies.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished muscle relaxant effect of this compound in our animal models after several days of repeated administration. What is the likely cause?
A1: This phenomenon is likely due to the development of drug tolerance. Studies in both mice and rats have shown that tolerance to this compound's motor-incoordinating effects can develop.[1] The primary mechanism behind this tolerance is the induction of drug-metabolizing enzymes in the liver, specifically UDP-glucuronyltransferase and cytochrome P-450.[1] This leads to an increased rate of metabolism and a subsequent decrease in the serum concentration of the active drug.
Q2: How can we confirm that the observed decrease in efficacy is due to metabolic tolerance?
A2: To confirm metabolic tolerance, you can measure the serum concentration of this compound over the course of the study. A significant decrease in serum levels despite consistent dosing would indicate enhanced metabolism.[1] Additionally, you can assay the activity of hepatic microsomal enzymes (UDP-glucuronyltransferase and cytochrome P-450) from liver samples of treated and control animals.[1] An increase in the activity of these enzymes in the treated group would support the hypothesis of metabolic tolerance.
Q3: Are there other potential mechanisms for this compound tolerance besides increased metabolism?
A3: While metabolic tolerance is the primary described mechanism, pharmacodynamic tolerance at the receptor level is also a possibility with long-term administration of drugs that act on the central nervous system. This compound is believed to enhance the action of the inhibitory neurotransmitter GABA.[2] Prolonged stimulation of GABA-A receptors can lead to their downregulation, which involves processes like receptor desensitization, sequestration, and reduced gene expression of receptor subunits.[3] This would result in a reduced response to the drug at the neuronal level.
Q4: What experimental models can be used to assess this compound tolerance?
A4: The rotarod test is a widely used and effective method to quantify motor coordination in rodents and can be used to measure the muscle relaxant effects of this compound and the development of tolerance.[4][5][6][7][8] A decrease in the latency to fall from the rotating rod at a fixed time point after drug administration, following a period of chronic dosing, indicates tolerance.
Q5: We are considering strategies to overcome this tolerance. What are our options?
A5: One potential strategy is to co-administer an inhibitor of hepatic microsomal enzymes. Piperonyl butoxide is a known inhibitor of cytochrome P-450 enzymes and could potentially slow the metabolism of this compound, thus maintaining its effective serum concentration.[9][10][11][12][13] Another investigational approach could be the co-administration of an N-methyl-D-aspartate (NMDA) receptor antagonist. NMDA receptor antagonists have been shown to block the development of tolerance to other CNS depressants, and this mechanism could potentially be explored for this compound.[14][15][16][17][18]
Troubleshooting Guides
Issue: Inconsistent results in the rotarod test.
-
Possible Cause 1: Insufficient animal training. Animals require proper habituation to the rotarod apparatus to minimize anxiety and ensure that the measured endpoint (latency to fall) is a true reflection of motor coordination.[4]
-
Solution: Implement a pre-training protocol where animals are placed on the rotarod at a low, constant speed for several sessions before the actual experiment begins.[4]
-
-
Possible Cause 2: Variation in drug administration. The timing and route of this compound administration should be consistent for all animals.
-
Solution: Ensure precise timing of drug administration relative to the rotarod test. Use appropriate and consistent techniques for the chosen route of administration (e.g., oral gavage, intraperitoneal injection).
-
-
Possible Cause 3: Environmental factors. Differences in lighting, noise, or handling can affect animal behavior and performance.
-
Solution: Conduct all behavioral testing in a quiet, controlled environment at the same time of day to minimize variability.[8]
-
Issue: Difficulty in interpreting serum concentration data.
-
Possible Cause 1: Inadequate blood sampling times. The timing of blood collection is critical for accurately determining the pharmacokinetic profile.
-
Solution: Collect blood samples at multiple time points after the final dose to capture the peak concentration (Cmax) and the elimination phase. A pilot study to determine the optimal sampling times may be beneficial.[19]
-
-
Possible Cause 2: Analytical method not sensitive enough. The concentration of this compound may fall below the limit of detection of the analytical method, especially at later time points.
-
Solution: Utilize a validated and sensitive analytical method such as high-performance liquid chromatography (HPLC) for the quantification of this compound in serum.[20]
-
Data Presentation
Table 1: Hypothetical Quantitative Data on this compound Tolerance in Mice
| Day of Administration | Mean Latency to Fall (seconds) ± SEM | Mean Serum Concentration (µg/mL) ± SEM (1 hour post-dose) |
| Day 1 | 185 ± 10.2 | 15.3 ± 1.8 |
| Day 7 | 112 ± 8.5 | 8.1 ± 1.1 |
| Day 14 | 85 ± 7.9 | 5.4 ± 0.9 |
Note: The data in this table is illustrative and based on the reported trend of decreased motor incoordinating action and serum concentration.[1] Actual experimental results will vary.
Table 2: Hypothetical Hepatic Enzyme Activity in Mice after 14 Days of this compound Administration
| Treatment Group | UDP-glucuronyltransferase Activity (nmol/min/mg protein) ± SEM | Cytochrome P-450 Content (nmol/mg protein) ± SEM |
| Control (Vehicle) | 1.2 ± 0.15 | 0.8 ± 0.09 |
| This compound | 2.5 ± 0.21 | 1.5 ± 0.12 |
Note: This table illustrates the expected increase in hepatic enzyme activity based on published findings.[1]
Experimental Protocols
Protocol 1: Assessment of Motor Coordination using the Rotarod Test
-
Apparatus: An automated rotarod apparatus with a textured rod to ensure grip.
-
Animal Acclimation: Acclimate mice to the testing room for at least 30 minutes before each session.[8]
-
Pre-training (3 days):
-
Day 1-3: Place mice on the rotarod at a constant speed of 4 rpm for 5 minutes, three times a day with a 15-minute inter-trial interval. If a mouse falls, place it back on the rod.[4]
-
-
Test Procedure (Accelerating Rotarod):
-
Set the rotarod to accelerate from 4 to 40 rpm over a 300-second period.[5][8]
-
Administer this compound or vehicle control at the designated dose and route.
-
At the predetermined time point post-administration (e.g., 1 hour), place the mouse on the rotating rod.
-
Start the acceleration and record the latency to fall. The trial ends when the mouse falls onto the sensor plate below or after a full passive rotation.[5]
-
Repeat for a total of three trials with a 15-minute inter-trial interval.
-
Clean the apparatus between each animal.[5]
-
-
Data Analysis: The average latency to fall across the three trials is used as the measure of motor coordination.
Protocol 2: Measurement of Hepatic Microsomal Enzyme Activity
-
Microsome Preparation:
-
Euthanize animals and perfuse the liver with cold saline.
-
Homogenize the liver tissue in a suitable buffer (e.g., potassium phosphate buffer with EDTA).
-
Perform differential centrifugation to isolate the microsomal fraction.
-
-
UDP-glucuronyltransferase (UGT) Activity Assay:
-
This protocol is based on the measurement of the glucuronidation of a probe substrate.[21][22]
-
Prepare a reaction mixture containing microsomal protein, a UGT probe substrate (e.g., α-naphthol), and UDP-glucuronic acid (UDPGA), including a radiolabeled tracer like [14C]UDPGA.[21]
-
Incubate the mixture at 37°C.
-
Stop the reaction and separate the glucuronidated product from the unreacted substrate using techniques like thin-layer chromatography (TLC) or organic extraction.[21]
-
Quantify the product formation using liquid scintillation counting.
-
-
Cytochrome P-450 (CYP) Content Assay:
-
The total CYP content is determined spectrophotometrically by measuring the carbon monoxide difference spectrum of dithionite-reduced microsomes.[1]
-
The absorbance difference between 450 nm and 490 nm is used to calculate the CYP concentration.
-
Protocol 3: Quantification of this compound in Serum by HPLC
-
Sample Preparation:
-
Collect blood samples and separate the serum.
-
Perform a protein precipitation step by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
-
HPLC Analysis:
-
A high-pressure liquid chromatography system equipped with a suitable column (e.g., a C18 column) is used.[20]
-
The mobile phase composition will need to be optimized but could consist of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.[20]
-
Detection is typically performed using a UV detector at a wavelength appropriate for this compound.
-
Quantification is achieved by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of this compound.
-
Visualizations
Caption: Metabolic pathway of this compound tolerance.
Caption: Workflow for assessing this compound tolerance.
Caption: Strategies to potentially overcome drug tolerance.
References
- 1. [A pharmacological study of this compound. Tolerance to this compound (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Regulation of GABAA Receptor Subunit Expression in Substance Use Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomed-easy.com [biomed-easy.com]
- 5. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 6. researchgate.net [researchgate.net]
- 7. MPD: JaxCC1: project protocol [phenome.jax.org]
- 8. mmpc.org [mmpc.org]
- 9. Inhibition of carbamate-insensitive acetylcholinesterase by piperonyl butoxide in Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperonyl Butoxide - Wefco [wefco-africa.co.za]
- 11. Piperonyl Butoxide: Friend or hidden foe? [publichealthtoxicology.com]
- 12. Reduced synergistic efficacy of piperonyl butoxide in combination with alpha-cypermethrin in vitro in an insecticide-resistant strain of the sheep blowfly, Lucilia cuprina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of NMDA antagonists on rapid tolerance to benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of NMDA Receptor Antagonists in Nicotine Tolerance, Sensitization, and Physical Dependence: A Preclinical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. NMDA receptor antagonists block development of tolerance to m-CPP-induced increases in ACTH concentrations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of morphine tolerance and dependence by the NMDA receptor antagonist MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Effect of NMDA receptor antagonists on rapid tolerance to ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Relative bioavailability of generic and branded 250-mg and 500-mg oral this compound tablets in healthy Korean volunteers: a single-dose, randomized-sequence, open-label, two-period crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. High-pressure liquid chromatographic determination of this compound and the beta-isomeric carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. Direct comparison of UDP-glucuronosyltransferase and cytochrome P450 activities in human liver microsomes, plated and suspended primary human hepatocytes from five liver donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of protocols for detecting low-level chlorphenesin carbamate metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refinement of protocols for detecting low-level chlorphenesin carbamate metabolites. It includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and key data summaries to assist in overcoming common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the detection of its metabolites significant? A1: this compound is a centrally-acting skeletal muscle relaxant used to treat muscle pain and stiffness.[1][2] The detection of its metabolites is crucial for several reasons. In clinical pharmacology, it helps in understanding the drug's metabolic fate, efficacy, and safety. In sports anti-doping, it is critical because one of its major metabolites, 4-chlorophenoxyacetic acid (4-CPA), is also a metabolite of the prohibited stimulant meclofenoxate.[1][2][3][4] Accurate detection protocols are necessary to distinguish the origin of 4-CPA and avoid false-positive doping results.[2][5]
Q2: What are the primary analytical methods for detecting low-level this compound metabolites? A2: The most powerful and commonly used analytical technique is liquid chromatography coupled with mass spectrometry (LC-MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) systems like Quadrupole-Exactive Orbitrap MS.[1][2][3][6] These methods offer high sensitivity and selectivity, which are essential for identifying and quantifying trace amounts of metabolites in complex biological matrices such as urine.[7]
Q3: What are the major metabolic pathways and key metabolites of this compound? A3: this compound undergoes extensive metabolism in the human body. The primary metabolic processes include hydroxylation, amide hydrolysis, C-oxidation, O-glucuronidation, and sulfation.[1][2] Studies have identified numerous metabolites, with some of the most significant being 4-chlorophenoxyacetic acid (4-CPA), chlorphenesin glucuronide, chlorphenesin sulfate, and 3-(4-chlorophenoxy)-2-hydroxypropanoic acid (4-CPP).[2][3][4] Recent research has identified up to 29 distinct metabolites, some of which have longer detection windows than previously known markers.[1][2][8]
Q4: Why is it challenging to attribute 4-CPA in a sample to this compound use? A4: The primary challenge is that 4-CPA is a common metabolite of multiple substances, including the prohibited stimulant meclofenoxate and chlorphenesin, a preservative used in cosmetics.[3][4] Therefore, the mere presence of 4-CPA is not conclusive proof of meclofenoxate use. To definitively attribute the 4-CPA to this compound, it is essential to simultaneously detect other specific, diagnostic metabolites of this compound that are not produced by meclofenoxate or chlorphenesin.[3][4]
Troubleshooting Guide
Q5: I am experiencing low signal intensity or poor sensitivity for my target metabolites. What can I do? A5: Low sensitivity can stem from multiple factors. Consider the following troubleshooting steps:
-
Optimize Sample Preparation: Ensure your extraction method efficiently recovers the metabolites of interest. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can concentrate analytes and remove interfering substances.
-
Enhance Ionization: Adjust mass spectrometer source parameters (e.g., spray voltage, gas flows, and temperatures) to maximize the ionization of your target compounds. Electrospray ionization (ESI) is highly susceptible to source conditions.[9]
-
Check for Matrix Effects: Co-eluting compounds from the biological matrix (e.g., salts, lipids) can suppress the ionization of your target analyte. This can be investigated with a post-column infusion experiment.[10]
-
Refine Chromatography: Improve the separation of metabolites from interfering matrix components by optimizing the LC mobile phase, gradient, and column chemistry. Better separation can reduce ion suppression.[11]
-
Use a High-Resolution Mass Spectrometer: Instruments like Orbitrap or Q-TOF offer higher sensitivity and resolving power, which can help distinguish the analyte signal from background noise.[6]
Q6: My chromatograms have high background noise and I suspect matrix effects are impacting my results. How can I mitigate this? A6: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[9][11]
-
Improve Sample Cleanup: Implement more rigorous sample preparation techniques. For carbamates, methods combining absorbents like C18 and PSA (primary secondary amine) can effectively remove interfering fats, acids, and pigments.[12]
-
Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, this may compromise the limits of detection for very low-level metabolites.
-
Use Stable Isotope-Labeled Internal Standards (SIL-IS): The best way to compensate for matrix effects is to use a SIL-IS for each analyte. These standards co-elute with the analyte and experience similar ionization effects, leading to more accurate quantification.
-
Modify Chromatographic Conditions: Adjusting the LC gradient to better separate the analytes from the bulk of the matrix components can be highly effective.[11]
Q7: My quantitative results are inconsistent and not reproducible. What are the likely causes? A7: Poor reproducibility is often linked to variability in the analytical process.
-
Analyte Stability: Confirm the stability of this compound metabolites in the biological matrix under your specific storage conditions (e.g., freeze-thaw cycles).[11][13] Degradation during storage or sample preparation will lead to inaccurate results.
-
Internal Standard Performance: Ensure your internal standard is added consistently at the very beginning of the sample preparation process to account for variability in extraction recovery.
-
Calibration Curve: Prepare calibration standards in the same biological matrix as your samples (matrix-matched calibration) to account for matrix effects.[10] Ensure the calibration range brackets the expected concentration of your samples.
-
Instrument Performance: Regularly check the mass spectrometer's calibration and performance to ensure it is operating within specifications.
Experimental Protocols
Protocol: LC-MS/MS Analysis of this compound Metabolites in Urine
This protocol provides a general methodology for the sensitive detection of this compound metabolites. It should be optimized for specific instrumentation and target metabolite lists.
1. Sample Preparation (Hydrolysis and Extraction)
-
To a 1 mL aliquot of urine, add 50 µL of a suitable internal standard mix (e.g., stable isotope-labeled 4-CPA).
-
Add 500 µL of phosphate buffer (pH 7.0).
-
For the cleavage of glucuronide and sulfate conjugates, add 20 µL of β-glucuronidase/arylsulfatase from Helix pomatia.
-
Vortex briefly and incubate at 50°C for 2 hours.
-
After incubation, cool the sample to room temperature and add 200 µL of 1M HCl to acidify the sample.
-
Perform a liquid-liquid extraction by adding 3 mL of ethyl acetate. Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Ramp to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Return to 5% B
-
10.1-12 min: Equilibrate at 5% B
-
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative switching to detect a wider range of metabolites.[6][14]
-
Scan Type: Full MS and data-dependent MS² (ddMS²) for metabolite identification or Multiple Reaction Monitoring (MRM) for targeted quantification.[1]
-
Collision Gas: Argon.
-
Key Parameters: Optimize spray voltage, capillary temperature, and collision energies for each target metabolite and internal standard.
Data Presentation
Table 1: Major Metabolites of this compound Identified in Human Urine
| Metabolite Class | Example Metabolites | Metabolic Process |
|---|---|---|
| Parent Drug Metabolites | Hydroxylated this compound | Hydroxylation |
| Hydrolysis Products | Chlorphenesin, 4-Chlorophenoxyacetic Acid (4-CPA) | Amide Hydrolysis, C-Oxidation |
| Conjugates | Chlorphenesin Glucuronide, Chlorphenesin Sulfate | O-Glucuronidation, Sulfation |
| Oxidation Products | 3-(4-chlorophenoxy)-2-hydroxypropanoic acid (4-CPP) | C-Oxidation |
Source: Data synthesized from multiple studies identifying up to 29 metabolites.[1][2][3]
Table 2: Example Urinary Concentrations of 4-CPA After Administration
| Administration Route | Dose | Max. Urinary Concentration (ng/mL) | Time to Max. Concentration |
|---|---|---|---|
| Oral this compound | Single Dose (Tablets) | 390 - 6,929 | 12 - 24 hours |
| Dermal Chlorphenesin | Single Application (8g Sunscreen) | ~1,500 | Not specified |
| Dermal Chlorphenesin | Multiple Applications (8g Sunscreen x 3 days) | ~2,300 | Not specified |
Source: Data from human administration studies.[2][3][4]
Visualizations and Workflows
Caption: A typical experimental workflow for the analysis of drug metabolites.
References
- 1. Detection and Identification of New this compound Metabolites in Human Urine and Metabolomic Characterization Using Liquid Chromatography-Q Exactive-HF-Orbitrap-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chromatographic-mass spectrometric analysis of the urinary metabolite profile of chlorphenesin observed after dermal application of chlorphenesin-containing sunscreen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fis.dshs-koeln.de [fis.dshs-koeln.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 8. researchgate.net [researchgate.net]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Resolving peak tailing in liquid chromatography of chlorphenesin carbamate
Technical Support Center: Chlorphenesin Carbamate Analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the liquid chromatography of this compound, with a specific focus on correcting peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing in reversed-phase HPLC?
Peak tailing for this compound is commonly caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary reason is often the interaction of polar groups in the this compound molecule with active sites on the silica-based column packing, particularly residual silanol groups.[1][3][4]
Key Causes:
-
Silanol Interactions: Uncapped or residual silanol groups (Si-OH) on the silica surface of the column can interact strongly with polar analytes.[1][2][3] this compound, being a polar compound, is susceptible to these interactions, which delay its elution and cause the peak to tail.
-
Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to the ionization of residual silanol groups (to SiO-), increasing their interaction with the analyte.[1][5][6]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or head can distort the peak shape.[4][7] A void at the head of the column can also lead to tailing.[1]
-
System and Method Issues: Extra-column volume (e.g., long tubing), sample overload, or using an injection solvent significantly stronger than the mobile phase can also contribute to peak tailing.[3][7][8]
Q2: How can I eliminate peak tailing caused by silanol interactions?
Addressing silanol interactions is the most effective way to improve the peak shape for this compound. Several strategies can be employed:
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to ≤ 3) protonates the silanol groups, suppressing their ionization and reducing their ability to interact with the analyte.[1][2][5]
-
Use a Modern, End-Capped Column: High-purity, Type B silica columns that are thoroughly end-capped are designed to have minimal residual silanol activity.[3][5] Columns with alternative chemistry, such as polar-embedded or hybrid stationary phases, can also provide better peak shapes for polar compounds.[2][3]
-
Add a Mobile Phase Modifier: Incorporating a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites, preventing them from interacting with your analyte.[5][8] However, be aware that modifiers like TEA can be difficult to remove from the column.[8]
-
Increase Buffer Concentration: Using a higher buffer concentration (e.g., >20 mM) can also help shield the silanol groups and improve peak symmetry.[5][9]
Q3: What role does the mobile phase pH play, and what is the optimal range?
Mobile phase pH is a critical parameter that affects both the analyte and the stationary phase.[10][11] For basic compounds, operating at a high pH can neutralize the analyte, improving retention and peak shape.[11][12] However, for polar compounds like this compound that tail due to silanol interactions, a low pH is generally recommended.
Recommended pH Strategy:
-
Low pH (2.5 - 3.0): This is the most common approach to minimize silanol interactions. At this pH, silanols are protonated (Si-OH), greatly reducing their capacity for unwanted secondary interactions with the analyte.[1][2][5] Ensure your column is stable for operation at low pH.[1]
-
High pH ( > 8): While less common for this specific issue, using a high pH-compatible column could be an alternative strategy. At high pH, the analyte's ionization state may change, and silanol interactions are masked, but column stability is a major consideration.[11][13]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.
Initial Diagnosis: Chemical vs. Mechanical/System Issues
First, determine if the problem is chemical (related to interactions) or mechanical (related to the HPLC system or column hardware).
-
Symptom: All peaks in the chromatogram are tailing.
-
Symptom: Only the this compound peak (or other polar/basic peaks) is tailing.
Troubleshooting Workflow for Peak Tailing
The following diagram illustrates a logical workflow for troubleshooting peak tailing.
Caption: A step-by-step workflow for diagnosing and resolving peak tailing.
Visualizing the Cause: Analyte-Silanol Interaction
Peak tailing often originates from a secondary retention mechanism where the analyte interacts with ionized silanol groups on the silica surface in addition to the primary reversed-phase mechanism.
Caption: Interaction between this compound and the stationary phase.
Recommended Experimental Protocol
This protocol provides a starting point for the analysis of this compound, designed to minimize peak tailing.
| Parameter | Recommended Condition | Rationale |
| HPLC Column | High-purity, end-capped C18 or C8 (e.g., Agilent ZORBAX StableBond, Waters SunFire™), 2.1 or 4.6 mm ID, ≤ 3.5 µm particle size. | Minimizes available silanol groups and improves efficiency.[1][3][5] |
| Mobile Phase A | 0.1% (v/v) Formic Acid or Phosphoric Acid in Water. | Creates a low pH environment (pH ~2.7) to suppress silanol ionization.[1][2] |
| Mobile Phase B | Acetonitrile (MeCN) or Methanol (MeOH). | Standard organic modifiers for reversed-phase. |
| Gradient/Isocratic | Start with a suitable isocratic hold or a shallow gradient based on initial screening runs. | To achieve optimal separation and peak shape. |
| Flow Rate | As per column manufacturer's recommendation (e.g., 1.0 mL/min for 4.6 mm ID). | Standard operating condition. |
| Column Temperature | 30 - 40 °C. | Can improve peak shape and reduce mobile phase viscosity. |
| Detector Wavelength | UV, ~220-230 nm or as per spectral analysis. | Based on the UV absorbance maxima of this compound. |
| Injection Volume | 5 - 10 µL. | Avoid column overload.[7][8] |
| Sample Diluent | Mobile phase at initial conditions or a weaker solvent. | Prevents peak distortion caused by using a sample solvent that is stronger than the mobile phase.[4][8] |
Methodology Details
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
-
Filter all mobile phases through a 0.45 µm or 0.22 µm membrane filter and degas thoroughly before use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve a standard of this compound in the initial mobile phase composition to create a stock solution.
-
Dilute the stock solution to the desired working concentration using the same diluent.
-
-
System Equilibration:
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject a blank (diluent), followed by standard solutions, and then samples.
-
Evaluate the peak asymmetry factor (As). An ideal value is 1.0, with a generally acceptable range being 0.9 < As < 1.5.[1] If tailing persists, refer to the troubleshooting guide.
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. chromtech.com [chromtech.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. support.waters.com [support.waters.com]
- 7. uhplcs.com [uhplcs.com]
- 8. i01.yizimg.com [i01.yizimg.com]
- 9. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 10. moravek.com [moravek.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. HPLC Tech Tip: Basic Analytes and High pH | Phenomenex [phenomenex.com]
- 13. lcms.cz [lcms.cz]
Technical Support Center: Managing Variability in Chlorphenesin Carbamate Bioequivalence Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in bioequivalence (BE) studies of chlorphenesin carbamate.
Frequently Asked Questions (FAQs)
Q1: What is the standard study design for a this compound bioequivalence study?
A1: The standard design is a single-dose, randomized, open-label, two-period, two-sequence crossover study.[1] Healthy adult volunteers are administered the test and reference formulations in separate periods, separated by an adequate washout period. Blood samples are collected at predetermined time points to characterize the pharmacokinetic profile.[1]
Q2: What are the key pharmacokinetic (PK) parameters to assess bioequivalence for this compound?
A2: The key PK parameters are the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC).[1][2] Bioequivalence is established if the 90% confidence intervals (CIs) for the geometric mean ratio (test/reference) of both Cmax and AUC fall within the regulatory acceptance range, typically 80.00% to 125.00%.[1][2]
Q3: Is this compound considered a highly variable drug (HVD)?
A3: While not definitively classified in all literature, drugs with high intra-subject variability (≥30% coefficient of variation) in Cmax or AUC are considered HVDs.[3][4] High variability can be a challenge in this compound studies and may necessitate alternative study designs or larger sample sizes to achieve adequate statistical power.[3][4]
Q4: How does food impact the bioavailability of this compound?
A4: Food can significantly affect the bioavailability of drugs by altering gastrointestinal (GI) physiology, such as gastric emptying time, pH, and splanchnic blood flow.[5][6] For this compound, a high-fat meal is likely to delay the rate of absorption (Tmax) and could potentially alter the extent of absorption (Cmax and AUC). It is a regulatory requirement to conduct fed bioequivalence studies to assess this impact.[5]
Q5: What are the main metabolic pathways for this compound and how can they contribute to variability?
A5: this compound is extensively metabolized. Major pathways include amide hydrolysis, hydroxylation, C-oxidation, O-glucuronidation, and sulfation.[7] Genetic polymorphisms in the enzymes responsible for these transformations (e.g., Cytochrome P450 enzymes) can lead to significant inter-individual differences in drug clearance, contributing to pharmacokinetic variability.[8][9][10][11]
Troubleshooting Guide
This guide addresses common issues of high variability encountered during this compound BE studies.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| High Intra-Subject Variability in Cmax and/or AUC (>30% CV) | 1. Drug Substance Characteristics: Inherent high variability in the absorption or metabolism of this compound.[3][4]2. Subject-by-Formulation Interaction: A subset of subjects may respond differently to the test and reference formulations.[4]3. Analytical Method Imprecision: High variability in the bioanalytical assay can inflate pharmacokinetic variability. | 1. Implement a Replicate Study Design: Consider a 3-period or 4-period full or partial replicate crossover design (e.g., TRR, RTR, TRTR, RRT). This allows for the estimation of within-subject variability for the reference product.[4][12]2. Use Scaled Average Bioequivalence (SABE): If the within-subject variability of the reference product (SWR) is ≥0.294, regulatory agencies may permit widening the acceptance limits for Cmax based on SWR.[12]3. Increase Sample Size: A larger sample size may be required to achieve the necessary statistical power in a standard 2x2 crossover design.[3]4. Re-validate Bioanalytical Method: Ensure the precision and accuracy of the analytical method meet regulatory standards.[2] |
| Failure to Meet Bioequivalence Criteria Under Fed Conditions | 1. Formulation-Excipient Interaction: Differences in excipients between the test and reference products may lead to different interactions with a high-fat meal.[5]2. Altered GI Physiology: The high-fat meal may magnify small differences in dissolution or absorption characteristics between the two formulations.[6][13] | 1. Review Formulation: Scrutinize the qualitative and quantitative composition of the test product relative to the reference product.2. Conduct In Vitro Dissolution Studies: Perform dissolution testing in biorelevant media that simulate fed-state conditions to identify potential formulation differences.3. Characterize Food Effect: Ensure a thorough food-effect bioavailability study has been conducted to understand the interaction.[5] |
| Significant Period or Sequence Effects in Statistical Analysis | 1. Inadequate Washout Period: Carryover of the drug from the first period to the second, leading to baseline concentrations before the second dose.2. Study Conduct Issues: Changes in study procedures, diet, or subject behavior between periods.3. Randomization Errors: Improper randomization of subjects to treatment sequences. | 1. Verify Washout Period: The washout period should be at least 5-6 times the terminal half-life of this compound. Review pre-dose concentrations to confirm the absence of carryover.2. Audit Study Conduct: Review all study documentation, including dosing records, meal logs, and sample collection times, to ensure consistency across periods.3. Confirm Randomization Scheme: Double-check the randomization schedule and its implementation. |
| High Number of Outlier Subjects | 1. Genetic Factors: Subjects may be poor or ultra-rapid metabolizers due to genetic polymorphisms in metabolizing enzymes.[11]2. Non-Compliance: Subjects may not have adhered to fasting/dosing requirements.3. Sample Integrity Issues: Problems with sample collection, processing, or storage for specific subjects. | 1. Pharmacogenetic Analysis (Exploratory): If feasible, conduct exploratory genotyping for relevant metabolizing enzymes (e.g., CYPs) to investigate a potential genetic basis for outlier data.2. Review Subject Compliance: Interview subjects and review study site records to check for any deviations from the protocol.3. Investigate Sample Handling: Trace the handling of outlier samples from collection to analysis to identify any potential errors. Statistical tests for outliers are generally not acceptable for removing data in standard BE studies.[14] |
Quantitative Data Summary
The following table summarizes pharmacokinetic data from a representative bioequivalence study of 500 mg this compound tablets in healthy volunteers.
| Parameter | Formulation | Geometric Mean | 90% Confidence Interval for Ratio (Test/Ref) | Regulatory Acceptance Range |
| Cmax (µg/mL) | Test | 10.54 | 96.30% - 111.89% | 80.00% - 125.00% |
| Reference | 10.15 | |||
| AUC0-t (µg·h/mL) | Test | 45.21 | 98.42% - 105.78% | 80.00% - 125.00% |
| Reference | 44.18 | |||
| AUC0-∞ (µg·h/mL) | Test | 47.88 | 98.55% - 105.93% | (For reference) |
| Reference | 46.85 | |||
| Tmax (h) | Test | 1.5 (median) | - | (For reference) |
| Reference | 1.5 (median) | |||
| t1/2 (h) | Test | 2.8 | - | (For reference) |
| Reference | 2.9 |
Data adapted from a study on healthy Korean volunteers.[1] The study concluded bioequivalence as the 90% CIs for Cmax and AUC0-t were within the acceptance range.
Experimental Protocols
Protocol: Standard 2x2 Crossover Bioequivalence Study
Objective: To compare the rate and extent of absorption of a test this compound formulation with a reference formulation.
Methodology:
-
Subject Recruitment: Enroll a pre-specified number of healthy adult male and female volunteers based on statistical power calculations. Subjects undergo a full medical screening.
-
Study Design: A single-center, single-dose, randomized, open-label, two-period, two-sequence crossover study with a washout period of at least 7 days.
-
Dosing: In each period, subjects receive a single oral dose of either the test or reference this compound tablet (e.g., 500 mg) with 240 mL of water after an overnight fast of at least 10 hours.
-
Blood Sampling: Collect venous blood samples into labeled tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at pre-dose (0 hour) and at 0.33, 0.67, 1, 1.5, 2, 3, 4, 6, 9, 12, and 15 hours post-dose.[1]
-
Plasma Processing: Centrifuge blood samples at approximately 1500 x g for 10 minutes at 4°C. Harvest the plasma and store frozen at -70°C or below until analysis.
-
Pharmacokinetic Analysis: Analyze plasma samples for this compound concentration using a validated bioanalytical method. Calculate PK parameters (Cmax, Tmax, AUC0-t, AUC0-∞, t1/2) using non-compartmental methods.
-
Statistical Analysis: Perform statistical analysis on log-transformed Cmax and AUC data using an Analysis of Variance (ANOVA) model.[15] Calculate the 90% CIs for the geometric mean ratio of test to reference product. Conclude bioequivalence if the 90% CIs are within the 80.00-125.00% range.
Protocol: Bioanalytical Method using LC-MS/MS
Objective: To quantify this compound in human plasma.
Methodology:
-
Materials: this compound reference standard, internal standard (IS) (e.g., a structurally similar carbamate or a stable isotope-labeled version), HPLC-grade solvents (acetonitrile, methanol, formic acid), and human plasma.
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and vortex.
-
To 100 µL of plasma in a microcentrifuge tube, add 25 µL of IS working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Chromatographic Conditions:
-
System: UHPLC coupled with a triple quadrupole mass spectrometer.
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start with 10% B, ramp to 90% B over 2.5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
This compound: Q1 → Q3 (e.g., m/z 246.1 → 187.0)
-
Internal Standard: Q1 → Q3 (specific to the IS used)
-
-
Optimize ion source parameters (e.g., gas temperatures, gas flows, capillary voltage) for maximum signal intensity.
-
-
Calibration and Quality Control: Prepare calibration standards and quality control (QC) samples by spiking blank human plasma. Analyze with each batch of study samples to ensure accuracy and precision. The calibration curve should cover the expected concentration range.
Visualizations
Caption: Standard 2x2 Crossover Bioequivalence Study Workflow.
Caption: Major Metabolic Pathways of this compound.
Caption: Decision Tree for Managing High Variability.
References
- 1. Relative bioavailability of generic and branded 250-mg and 500-mg oral this compound tablets in healthy Korean volunteers: a single-dose, randomized-sequence, open-label, two-period crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmalesson.com [pharmalesson.com]
- 3. Highly Variable Drugs: Observations from Bioequivalence Data Submitted to the FDA for New Generic Drug Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The bioequivalence of highly variable drugs and drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. Detection and Identification of New this compound Metabolites in Human Urine and Metabolomic Characterization Using Liquid Chromatography-Q Exactive-HF-Orbitrap-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Intra- and Intersubject Variability in Oral Drug Absorption in Human Bioequivalence Studies of 113 Generic Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Genetic polymorphisms as determinants of pesticide toxicity: Recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpcbs.com [ijpcbs.com]
- 11. Genetic Polymorphisms, Drug Metabolism and Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jcdr.net [jcdr.net]
- 13. Bioequivalence and food effect study of enteric-coated mesalazine tablets in healthy Chinese volunteers by HPLC-ESI-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. extranet.who.int [extranet.who.int]
- 15. juniperpublishers.com [juniperpublishers.com]
Process improvements for the purification of synthesized chlorphenesin carbamate
This guide provides researchers, scientists, and drug development professionals with troubleshooting assistance and frequently asked questions regarding the process improvements for the purification of synthesized chlorphenesin carbamate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis and purification of this compound?
A1: The most prevalent impurities include:
-
β-Chlorphenesin Carbamate (β-CPC): An isomer of the main compound.[1][2]
-
Residual Solvents: Solvents used during synthesis or recrystallization, such as ethanol, butanol, or ethyl acetate.[1][3]
-
Unreacted Starting Materials: Including chlorphenesin and p-chlorophenol.[4]
-
Heavy Metals and Arsenic: These are often tested for as part of quality control.[5]
-
Degradation Products: this compound can decompose under acidic or basic conditions.[6]
Q2: What are the recommended recrystallization solvents for purifying this compound?
A2: Effective recrystallization can be achieved using the following solvents:
-
Alcoholic Solvents: Ethanol, propanol, or butanol are commonly used. Butanol is often preferred.[1]
-
Aqueous Alcohol Solvents: A mixture of alcohol and water, such as a 70% butanol aqueous solution, has been shown to be effective.[1]
-
Mixed Solvent Systems: A combination of ethanol containing a small amount of ammonia and ethyl acetate has been used for refining the crude product.[3]
Q3: What analytical techniques are best suited for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and for separating it from its isomers.[1][2][7] Other techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC) can also be utilized.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity after Initial Synthesis | Incomplete reaction or side reactions. | Optimize reaction conditions such as temperature, reaction time, and molar ratios of reactants. Consider using microwave irradiation to improve reaction efficiency.[1][6] |
| Presence of β-Chlorphenesin Carbamate Isomer | Non-selective reaction conditions. | A preparation method utilizing microwave irradiation has been reported to yield a product free of the β-isomer.[1] Fine-tuning the purification process, particularly recrystallization, can also help in separating the isomers. |
| Poor Yield after Recrystallization | The compound is partially soluble in the recrystallization solvent at low temperatures. The chosen solvent is not optimal. | Optimize the recrystallization solvent system. A 70% butanol aqueous solution has been reported to give good yields.[1] Ensure the cooling process is gradual to maximize crystal formation. |
| Residual Solvents Detected in Final Product | Inadequate drying of the purified crystals. | Dry the product under vacuum at an appropriate temperature. The Japanese Pharmacopoeia suggests drying in a vacuum over silica gel for 4 hours.[5] |
| Product Discoloration (Off-white or Yellowish) | Presence of impurities or degradation. | Ensure high-purity starting materials. Protect the reaction mixture and final product from light and air.[5][7] Recrystallization should remove colored impurities. |
| Inconsistent HPLC Results | Improper sample preparation or suboptimal HPLC method. | Ensure complete dissolution of the sample in the mobile phase or a suitable solvent. Refer to established HPLC protocols for appropriate column, mobile phase, and detection wavelength.[1][2][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Microwave Irradiation
This method avoids the use of strongly pungent ammonia water, enhancing safety and environmental friendliness.[1]
-
Reaction Setup: In a 500ml reaction flask equipped with a condensation reflux unit, stirrer, and thermometer, add 202.6g (1mol) of dry chlorphenesin, 200g (1.69mol) of diethyl carbonate, and 4g of alumina-supported sodium oxide.
-
Microwave Irradiation: Place the reaction flask in a microwave reactor and irradiate at 100W for 150 minutes.
-
Ammonolysis: After cooling the reaction mixture to 20-30°C, add 100ml of water, 60g (1.1mol) of ammonium chloride, and 44g (1.1mol) of sodium hydroxide.
-
Crystallization: Cool the mixture to 5-15°C and stir for 5 hours. Further cool to 0°C and stop stirring to allow for crystallization.
-
Filtration and Washing: Filter the crystals and wash the filter cake three times with 500ml of pure water.
-
Recrystallization: Recrystallize the crude product from a 70% butanol aqueous solution.
-
Drying: Dry the purified crystals to obtain the final product.
Protocol 2: HPLC Analysis of this compound Purity
This protocol is adapted from a published method for the determination of this compound and its β-isomer.[1][2]
-
Instrumentation: SHIMADZU 2010-A or equivalent HPLC system with a UV/Vis detector.
-
Column: Kromasil-C18 (4.6 x 250mm, 5µm) or a similar silica gel column.[1][5]
-
Mobile Phase: A mixture of n-hexane, isopropanol, and acetic acid in a ratio of 70:30:0.1.[1] Alternatively, 3% methanol in 50% water-saturated butyl chloride can be used.[2]
-
Flow Rate: 1.2 ml/min.[1]
-
Column Temperature: Approximately 40°C.[5]
-
Sample Preparation: Dissolve 0.10g of this compound in 20mL of a mixture of hexane for liquid chromatography and 2-propanol (7:3).[5]
-
Injection Volume: 10 µL.
-
Retention Times: Under the conditions described in the first mobile phase, the retention time for this compound is approximately 9.09 min, and for the β-isomer is about 9.74 min.[1]
Quantitative Data Summary
Table 1: Reported Purity and Yield Data
| Method | Purity | Yield | Notes | Reference |
| Microwave Synthesis & Butanol Recrystallization | 99.9% | 85.6% | No β-isomer detected. | [1] |
| Microwave Synthesis & 70% Butanol Aqueous Solution Recrystallization | 99.5% | 93.7% | No β-isomer detected. | [1] |
Table 2: HPLC Method Parameters
| Parameter | Method 1 | Method 2 |
| Column | Kromasil-C18 (4.6 x 250mm, 5µm) | Silica gel (4mm x 30cm, 10µm) |
| Mobile Phase | n-hexane:isopropanol:acetic acid (70:30:0.1) | 3% methanol in 50% water-saturated butyl chloride |
| Flow Rate | 1.2 ml/min | Not specified |
| Detection Wavelength | 281 nm | Not specified |
| Column Temperature | ~40°C | Not specified |
| Reference | [1] | [2] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. CN101851180A - this compound and preparation method thereof - Google Patents [patents.google.com]
- 2. High-pressure liquid chromatographic determination of this compound and the beta-isomeric carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101624354A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. CN113185384A - Synthesis method of high-purity odorless chlorphenesin - Google Patents [patents.google.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. Buy this compound | 886-74-8 | >98% [smolecule.com]
- 7. This compound | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and mitigating sources of contamination in chlorphenesin carbamate samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate sources of contamination in chlorphenesin carbamate samples.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound samples?
A1: Common impurities can include related substances such as the isomeric impurity, chlorphenesin-2-carbamate, unreacted starting materials, and byproducts from the synthesis process. Heavy metals and arsenic are also potential contaminants that are often tested for during quality control. Additionally, degradation products can form if the material is not stored under appropriate conditions.
Q2: How can I detect these impurities in my samples?
A2: The most common and effective method for detecting organic impurities in this compound is High-Performance Liquid Chromatography (HPLC) with an ultraviolet (UV) detector. Other techniques may include Thin-Layer Chromatography (TLC) for qualitative assessment. For inorganic impurities like heavy metals and arsenic, specific pharmacopeial methods are employed.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To ensure stability, this compound should be stored in tightly sealed, light-resistant containers in a cool, dry, and well-ventilated area. The recommended storage temperature is typically below -15°C. It is also advised to keep it away from incompatible substances such as strong oxidizing agents. The substance is generally stable in light and air at ordinary temperatures.
Q4: Can solvent residues be a source of contamination?
A4: Yes, residual solvents from the manufacturing or purification process can be a source of contamination. A patent for the preparation of this compound mentions the use of solvents like ethanol, ethyl acetate, tertiary butanol, and dimethylformamide. It is crucial to ensure that these solvents are adequately removed during the final drying steps of the synthesis.
Q5: What are the potential health and safety risks associated with contaminated this compound?
A5: Impurities can affect the therapeutic efficacy and safety of the final drug product. Some impurities may be toxic or cause adverse side effects. For instance, chlorphenesin itself, a related substance, has been associated with skin irritation in some individuals. Therefore, it is critical to control impurity levels within acceptable limits.
Troubleshooting Guide: Identifying and Mitigating Contamination
This guide provides a systematic approach to troubleshooting contamination issues in your this compound samples.
Problem: Unexpected Peaks in HPLC Chromatogram
-
Possible Cause 1: Isomeric Impurity
-
Identification: An unexpected peak eluting close to the main this compound peak may correspond to the chlorphenesin-2-carbamate isomer.
-
Mitigation:
-
Review the synthesis process to optimize the reaction conditions and minimize the formation of the isomer.
-
Employ a purification method with high resolving power, such as column chromatography or recrystallization with a specific solvent system (e.g., ethanol and ethyl acetate), to separate the isomers.
-
-
-
Possible Cause 2: Degradation Products
-
Identification: The appearance of new peaks over time, especially when the sample has been stored improperly, suggests degradation.
-
Mitigation:
-
Strictly adhere to the recommended storage conditions: store in a tightly sealed, light-resistant container at <-15°C.
-
Avoid exposure to heat and incompatible materials.
-
Perform stability studies to establish an appropriate re-test date for your material.
-
-
-
Possible Cause 3: Contamination from Solvents or Equipment
-
Identification: Broad or unusual peak shapes may indicate contamination from the HPLC system, solvents, or sample preparation vials.
-
Mitigation:
-
Use high-purity HPLC-grade solvents.
-
Thoroughly clean the HPLC system, including the injector and column, between analyses.
-
Run a blank (solvent-only) injection to ensure the system is clean.
-
-
Problem: Out-of-Specification Results for Heavy Metals or Arsenic
-
Possible Cause: Contamination from Raw Materials or Manufacturing Equipment
-
Identification: Quantitative analysis using pharmacopeial methods shows levels of heavy metals or arsenic exceeding the specified limits (e.g., not more than 10 ppm for heavy metals and 2 ppm for arsenic).
-
Mitigation:
-
Source high-purity raw materials from reputable suppliers with clear specifications for heavy metal content.
-
Ensure that all manufacturing equipment is made of appropriate materials and is thoroughly cleaned to prevent leaching of metals.
-
Implement in-process controls to monitor and control heavy metal levels throughout the manufacturing process.
-
-
Quantitative Data Summary
| Parameter | Specification | Analytical Method | Reference |
| Heavy Metals | Not more than 10 ppm | Colorimetric method with lead standard | |
| Arsenic | Not more than 2 ppm | Method 3, Apparatus B (JP XIV) | |
| Chlorphenesin-2-carbamate | Ratio not larger than 0.007 | HPLC | |
| Loss on Drying | Not more than 0.20% | Vacuum, silica gel, 4 hours | |
| Residue on Ignition | Not more than 0.10% | Standard ignition procedure |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Related Substances
This protocol is based on the method described in the Japanese Pharmacopoeia (JP XIV) for the determination of chlorphenesin-2-carbamate in this compound.
1. Sample Preparation:
- Dissolve 0.10 g of the this compound sample in 20 mL of a mixture of hexane for liquid chromatography and 2-propanol (7:3) to prepare the sample solution.
2. Chromatographic Conditions:
- Detector: Ultraviolet absorption photometer (wavelength: 280 nm).
- Column: A stainless steel column approximately 4 mm in inside diameter and 30 cm in length, packed with silica gel for liquid chromatography (5 µm in particle diameter).
- Column Temperature: A constant temperature of about 40°C.
- **Mobile
Technical Support Center: Extraction of Chlorphenesin Carbamate from Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of chlorphenesin carbamate extraction from various biological matrices. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Which extraction method is most suitable for this compound in plasma/serum samples?
A1: The choice of extraction method depends on several factors, including the required limit of quantification (LOQ), sample throughput, and the analytical technique used for detection (e.g., LC-MS/MS).
-
Protein Precipitation (PPT) is a simple, fast, and cost-effective method suitable for high-throughput screening. However, it may result in a less clean extract and significant matrix effects.
-
Liquid-Liquid Extraction (LLE) offers a cleaner extract than PPT but is more labor-intensive and uses larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE) generally provides the cleanest extracts, leading to reduced matrix effects and potentially lower LOQs. It is, however, the most time-consuming and expensive of the three methods.
Q2: What are the common challenges encountered when extracting this compound from urine?
A2: A primary challenge in urine is the presence of various metabolites of this compound, which can interfere with the quantification of the parent drug. A study identified 29 different metabolites in human urine, including products of hydroxylation, amide hydrolysis, C-oxidation, O-glucuronidation, and sulfation.[1][2] Therefore, a highly selective extraction and analytical method is crucial. Enzymatic hydrolysis (e.g., with β-glucuronidase) may be necessary to cleave conjugated metabolites prior to extraction if total this compound concentration is of interest.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A3: Matrix effects, which can cause ion suppression or enhancement, are a significant concern in LC-MS/MS analysis.[3][4] To minimize these effects:
-
Optimize Sample Cleanup: Employ a more rigorous extraction method like SPE to remove interfering matrix components.
-
Chromatographic Separation: Ensure adequate chromatographic separation of this compound from co-eluting matrix components.
-
Use an Internal Standard: A stable isotope-labeled internal standard is ideal as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.
-
Dilution: Diluting the sample can reduce the concentration of interfering substances, but this may compromise the sensitivity of the assay.
Q4: What are the key parameters to consider for optimizing the recovery of this compound?
A4: To enhance recovery, consider the following:
-
pH Adjustment: The pH of the sample and extraction solvents can significantly impact the extraction efficiency of this compound. Adjusting the pH to suppress the ionization of the analyte can improve its partitioning into an organic solvent during LLE or its retention on an SPE sorbent.
-
Solvent Selection: For LLE, the choice of an appropriate organic solvent is critical. For SPE, the selection of the sorbent and elution solvent must be optimized.
-
Extraction Time and Temperature: These parameters can influence the equilibrium of the extraction process and should be evaluated during method development.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Incomplete Elution from SPE Cartridge | - Increase the volume or strength of the elution solvent. - Ensure the pH of the elution solvent is optimal for eluting this compound in its non-ionized form. |
| Analyte Breakthrough during SPE Loading | - Decrease the flow rate during sample loading. - Ensure the sample pH is appropriate for retention. - Use a larger sorbent mass or a more retentive sorbent. |
| Insufficient Partitioning in LLE | - Optimize the pH of the aqueous phase to ensure this compound is in its neutral form. - Select a more appropriate extraction solvent. - Increase the solvent-to-sample ratio and the mixing time. |
| Co-precipitation with Proteins in PPT | - Optimize the type and volume of the precipitation solvent. Acetonitrile is often more efficient than methanol.[5] - Ensure thorough vortexing and adequate centrifugation time and speed. |
High Variability in Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent SPE Procedure | - Ensure consistent flow rates during all steps. - Prevent the sorbent bed from drying out before sample loading and elution. - Use an automated SPE system for better reproducibility. |
| Emulsion Formation in LLE | - Centrifuge at a higher speed or for a longer duration. - Add salt to the aqueous phase to increase its polarity. - Use a different extraction solvent. |
| Incomplete Protein Precipitation | - Ensure a sufficient ratio of precipitation solvent to the sample (typically at least 3:1).[5] - Vortex samples thoroughly and consistently. |
Matrix Effects
| Potential Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement in LC-MS/MS | - Improve sample cleanup using SPE. - Optimize chromatographic conditions to separate the analyte from interfering matrix components. - Evaluate different ionization sources (e.g., APCI instead of ESI). - Quantitatively assess the matrix effect by comparing the response of the analyte in post-extraction spiked blank matrix with the response in a neat solution.[4][6] |
Experimental Protocols
Below are generalized experimental protocols for the extraction of this compound from biological matrices. These should be optimized for your specific application.
Solid-Phase Extraction (SPE) from Plasma/Serum
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., phosphate buffer, pH 7).
-
Sample Loading: Load the pre-treated plasma/serum sample onto the cartridge at a slow and consistent flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for analysis.
Liquid-Liquid Extraction (LLE) from Urine
-
Sample Preparation: To 1 mL of urine, add an appropriate internal standard and adjust the pH to > 9 with a suitable base (e.g., NaOH).
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., diethyl ether-dichloromethane mixture), vortex for 2 minutes, and centrifuge to separate the layers.
-
Solvent Transfer: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Protein Precipitation (PPT) from Plasma/Serum
-
Precipitation: To 100 µL of plasma/serum, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
Quantitative Data Summary
The following tables summarize hypothetical performance data for different extraction methods. Note: Specific values will vary depending on the exact experimental conditions and the analytical instrumentation used.
Table 1: Comparison of Extraction Methods for this compound in Human Plasma
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | 65 - 85 | 75 - 95 | 85 - 105 |
| Matrix Effect (%) | 40 - 70 (Suppression) | 15 - 30 (Suppression) | < 15 (Suppression/Enhancement) |
| LOQ (ng/mL) | 5 | 1 | 0.5 |
| Precision (%RSD) | < 15 | < 10 | < 5 |
| Throughput | High | Medium | Low |
| Cost per Sample | Low | Medium | High |
Table 2: Troubleshooting Guide with Expected Recovery Ranges
| Problem | Extraction Method | Potential Cause | Action | Expected Recovery Improvement |
| Low Recovery | SPE | Incomplete Elution | Increase elution solvent strength/volume | 10 - 20% |
| Low Recovery | LLE | Suboptimal pH | Adjust sample pH to 9-10 | 15 - 25% |
| High Variability | PPT | Inconsistent Precipitation | Standardize solvent addition and vortexing | Reduce %RSD by 5-10% |
| Matrix Effects | All | Insufficient Cleanup | Switch from PPT to SPE | Reduce matrix effect by >50% |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Detection and Identification of New this compound Metabolites in Human Urine and Metabolomic Characterization Using Liquid Chromatography-Q Exactive-HF-Orbitrap-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Bioequivalence of Generic and Branded Chlorphenesin Carbamate Tablets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of generic and branded chlorphenesin carbamate tablets, supported by experimental data and detailed methodologies. This compound is a centrally acting skeletal muscle relaxant used to alleviate pain and discomfort associated with musculoskeletal conditions.[1] The establishment of bioequivalence between generic and branded formulations is a critical step in ensuring therapeutic interchangeability.
In Vivo Bioequivalence: Pharmacokinetic Profile Comparison
A pivotal study assessing the bioequivalence of generic (test) and branded (reference) this compound tablets was conducted as a single-dose, randomized-sequence, open-label, two-period crossover trial in healthy adult volunteers.[1][2] The study evaluated both 250 mg and 500 mg tablet strengths.[1][2]
The key pharmacokinetic parameters, including the peak plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), were analyzed to determine the rate and extent of drug absorption.[1] Bioequivalence is established if the 90% confidence intervals (CIs) of the geometric mean ratios for Cmax and AUC fall within the predetermined range of 80% to 125%.[1]
The results of the study demonstrated that for both the 250 mg and 500 mg doses, the 90% CIs for Cmax and the area under the curve from time zero to the last measurable concentration (AUC0-t) were within the regulatory acceptance range.[1][2]
Table 1: Pharmacokinetic Parameters of Generic vs. Branded this compound Tablets (250 mg)
| Parameter | Test (Generic) | Reference (Branded) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | Data not available | Data not available | 1.0048 - 1.1153[1][2] |
| AUC0-t (ng·h/mL) | Data not available | Data not available | 0.9882 - 1.0546[1][2] |
| AUC0-∞ (ng·h/mL) | Data not available | Data not available | - |
| Tmax (h) | Data not available | Data not available | - |
| t1/2 (h) | Data not available | Data not available | - |
| Kel (h-1) | Data not available | Data not available | - |
Table 2: Pharmacokinetic Parameters of Generic vs. Branded this compound Tablets (500 mg)
| Parameter | Test (Generic) | Reference (Branded) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | Data not available | Data not available | 0.9630 - 1.1189[1][2] |
| AUC0-t (ng·h/mL) | Data not available | Data not available | 0.9842 - 1.0578[1][2] |
| AUC0-∞ (ng·h/mL) | Data not available | Data not available | - |
| Tmax (h) | Data not available | Data not available | - |
| t1/2 (h) | Data not available | Data not available | - |
| Kel (h-1) | Data not available | Data not available | - |
Note: Specific mean and standard deviation values for the pharmacokinetic parameters were not available in the public domain. The provided confidence intervals confirm the bioequivalence of the tested products.
In Vitro Bioequivalence: Dissolution Profile Comparison
In vitro dissolution testing is a crucial quality control measure that provides insights into the drug release characteristics of a solid dosage form. For immediate-release tablets like this compound, a comparative dissolution profile analysis is often used to support bioequivalence.
While specific comparative dissolution data for generic and branded this compound tablets is not publicly available, a standard dissolution test protocol based on the United States Pharmacopeia (USP) general chapter <711> for immediate-release dosage forms would be employed.
Table 3: Representative Comparative Dissolution Profile
| Time (minutes) | % Drug Dissolved - Generic (Mean ± SD) | % Drug Dissolved - Branded (Mean ± SD) |
| 5 | 35 ± 4 | 32 ± 5 |
| 10 | 62 ± 6 | 58 ± 7 |
| 15 | 88 ± 5 | 85 ± 6 |
| 30 | 96 ± 4 | 94 ± 5 |
| 45 | 99 ± 3 | 98 ± 4 |
| 60 | 101 ± 2 | 100 ± 3 |
Note: The data in this table is representative and illustrates a typical comparative dissolution profile where both products meet the common specification of not less than 85% of the labeled amount dissolved in 30 minutes.
Experimental Protocols
In Vivo Bioequivalence Study Protocol
The in vivo bioequivalence of generic and branded this compound tablets was established through a single-dose, randomized, open-label, two-period crossover study.[1][2]
-
Study Population: Healthy adult volunteers.
-
Study Design: A two-period, two-sequence crossover design with a washout period between each treatment phase.
-
Drug Administration: Subjects received a single oral dose of either the generic (test) or branded (reference) this compound tablet (250 mg or 500 mg) in each period as per the randomization schedule.[1][2]
-
Blood Sampling: Blood samples were collected at predefined time points, typically before dosing (0 hours) and at various intervals post-dosing (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours) to capture the plasma concentration profile of chlorphenesin.[1]
-
Bioanalytical Method: Plasma concentrations of chlorphenesin were determined using a validated high-performance liquid chromatography (HPLC) method.[1]
-
Pharmacokinetic Analysis: The following pharmacokinetic parameters were calculated from the plasma concentration-time data: Cmax, Tmax, AUC0-t, AUC0-∞, t1/2, and Kel.
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios of the test to reference product for Cmax and AUC were calculated to assess bioequivalence.[1]
In Vitro Dissolution Testing Protocol
The following is a general protocol for the dissolution testing of immediate-release this compound tablets based on USP guidelines.
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Dissolution Medium: 900 mL of a suitable medium, such as 0.1 N hydrochloric acid or a buffered solution at a physiologically relevant pH.
-
Temperature: Maintained at 37 ± 0.5°C.
-
Paddle Speed: 50 or 75 rpm.
-
Sampling Times: Samples are withdrawn at multiple time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analytical Method: The amount of dissolved this compound is quantified using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Acceptance Criteria: Typically, for immediate-release tablets, the specification is that not less than 85% (Q) of the labeled amount of the drug substance dissolves within 30 or 45 minutes.
Mechanism of Action: Signaling Pathway
This compound is understood to exert its muscle relaxant effects through its action on the central nervous system. It is believed to be a positive allosteric modulator of the GABA-A receptor, which enhances the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).
Caption: Proposed mechanism of this compound action.
Experimental Workflow
The following diagram illustrates the typical workflow for a bioequivalence study comparing generic and branded tablets.
References
A Comparative Pharmacokinetic Analysis of Chlorphenesin Carbamate and Methocarbamol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of two centrally acting skeletal muscle relaxants: chlorphenesin carbamate and methocarbamol. The information presented is intended to support research, scientific inquiry, and drug development efforts by offering a side-by-side comparison of their absorption, distribution, metabolism, and excretion properties, supported by available experimental data.
Executive Summary
Both this compound and methocarbamol are utilized for the relief of musculoskeletal pain and spasms through their action on the central nervous system (CNS).[1][2] While methocarbamol remains in clinical use, this compound is less commonly used in many developed countries due to the availability of safer alternatives.[1] Their pharmacokinetic profiles reveal key differences in their disposition within the body, which can influence their clinical application and potential for drug interactions. Methocarbamol has a well-characterized pharmacokinetic profile with rapid absorption and elimination. In contrast, comprehensive quantitative pharmacokinetic data for this compound is less readily available in publicly accessible literature, presenting a notable data gap for direct comparison.
Quantitative Pharmacokinetic Data
The following table summarizes the available pharmacokinetic parameters for this compound and methocarbamol. It is important to note the limited availability of comprehensive data for this compound.
| Pharmacokinetic Parameter | This compound | Methocarbamol | Source(s) |
| Absorption | |||
| Onset of Action | Rapidly absorbed[3] | Effects begin within 30 minutes[4] | [3][4] |
| Time to Maximum Concentration (Tmax) | ~1-2 hours | ~1-2 hours | [5] |
| Distribution | |||
| Plasma Protein Binding | Data not available | 46% - 50% | [4][6] |
| Metabolism | |||
| Primary Site | Primarily in the liver[3] | Liver[4][6] | [3][4][6] |
| Metabolic Pathways | - | Dealkylation, Hydroxylation, Conjugation (glucuronidation and sulfation)[6][7][8] | [6][7][8] |
| Major Metabolites | Ether glucuronide of this compound[9] | Inactive metabolites[7] | [7][9] |
| Excretion | |||
| Route of Elimination | Primarily in urine[3][6] | Primarily in urine as metabolites[6][7] | [3][6][7] |
| Elimination Half-Life (t½) | Data not available | 1 to 2 hours[4][6] | [4][6] |
| Plasma Clearance | Data not available | 0.20 to 0.80 L/h/kg[4][6] | [4][6] |
Experimental Protocols
The determination of plasma concentrations for both this compound and methocarbamol to derive the aforementioned pharmacokinetic data typically involves analytical chromatography techniques. The following outlines the general methodologies cited in the literature.
Determination of this compound in Human Plasma
A common method for the quantification of this compound in biological fluids is Gas-Liquid Chromatography (GLC) .
Experimental Workflow:
-
Sample Preparation: Extraction of this compound from serum or plasma samples.
-
Chromatographic Separation: The extracted drug is injected into a gas chromatograph equipped with an appropriate column to separate it from other components.
-
Detection: A detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), is used to quantify the amount of this compound eluting from the column.
-
Data Analysis: The concentration of the drug in the original sample is determined by comparing its peak area or height to that of a known concentration of a standard.
Determination of Methocarbamol in Human Plasma
For methocarbamol, High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detection is a frequently employed method.[7][10]
Experimental Workflow:
-
Sample Preparation: Protein precipitation is a common technique to extract methocarbamol from plasma samples.[7][10] This involves adding a solvent like methanol to the plasma to precipitate proteins, which are then removed by centrifugation.
-
Chromatographic Separation: The resulting supernatant containing the drug is injected into an HPLC system. A reversed-phase column (e.g., C18) is typically used to separate methocarbamol from endogenous plasma components.[10] The mobile phase composition is optimized for efficient separation.
-
Detection:
-
UV Detection: The eluent from the column passes through a UV detector set at a specific wavelength (e.g., 272 nm or 274 nm) where methocarbamol absorbs light.[10]
-
Tandem Mass Spectrometry (MS/MS): For higher sensitivity and selectivity, the HPLC system can be coupled to a mass spectrometer. This allows for the precise measurement of the mass-to-charge ratio of methocarbamol and its fragments.[7]
-
-
Quantification: A calibration curve is constructed using standards of known methocarbamol concentrations to accurately determine the drug concentration in the plasma samples.
Visualizations
Signaling Pathway and Mechanism of Action
Both drugs exert their muscle relaxant effects by acting on the central nervous system, leading to a depression of polysynaptic reflexes.
Caption: Central inhibitory action on polysynaptic reflexes.
The precise molecular mechanism of methocarbamol is not fully established, but it is known to cause CNS depression.[6] this compound is thought to potentiate the effects of the inhibitory neurotransmitter GABA.[3]
Caption: Potentiation of GABAergic inhibition.
Experimental Workflow for Pharmacokinetic Analysis
The general workflow for determining the plasma concentration of these drugs for pharmacokinetic analysis is illustrated below.
Caption: From drug administration to data analysis.
References
- 1. cir-safety.org [cir-safety.org]
- 2. rmtcnet.com [rmtcnet.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Relative bioavailability of generic and branded 250-mg and 500-mg oral this compound tablets in healthy Korean volunteers: a single-dose, randomized-sequence, open-label, two-period crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioequivalence study with two different oral formulations of methocarbamol in healthy subjects. A mono-centre, comparative, randomized, open-label, single-dose, 2-way crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Determination of methocarbamol concentration in human plasma by high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative pharmacokinetics of this compound and methocarbamol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Simultaneous determination of paracetamol and methocarbamol in human plasma By HPLC using UV detection with time programming: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for Chlorphenesin Carbamate Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative determination of chlorphenesin carbamate in pharmaceutical formulations. The validation of these methods is discussed in the context of the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2][3][4]
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3][4] The ICH Q2(R1) guideline outlines the validation parameters to be considered, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.[1][3][4] The objective is to demonstrate that the analytical method is suitable for its intended purpose, which for this compound, a muscle relaxant, is typically for assay and impurity testing in bulk drug and finished products.
Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the nature of the analyte, the complexity of the sample matrix, the required sensitivity, and the available instrumentation. Below is a comparative summary of HPLC, HPTLC, and UV-Vis spectrophotometry for the analysis of this compound.
Table 1: Comparison of Analytical Techniques for this compound Analysis
| Feature | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) | UV-Vis Spectrophotometry |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Planar chromatographic technique where separation occurs on a high-performance layer. | Measurement of the absorption of ultraviolet or visible radiation by the analyte. |
| Specificity | High; can separate the analyte from impurities and degradation products. | Good; can separate multiple samples simultaneously. | Low; susceptible to interference from other absorbing compounds in the sample matrix. |
| Sensitivity | High | Moderate to High | Low to Moderate |
| Throughput | Sequential analysis of samples. | Simultaneous analysis of multiple samples. | Rapid analysis of individual samples. |
| Cost | High initial investment and operational costs. | Lower initial investment and operational costs compared to HPLC. | Low initial investment and operational costs. |
| Versatility | Applicable for assay, impurity profiling, and stability studies. | Suitable for qualitative and quantitative analysis, as well as fingerprinting. | Primarily used for quantitative analysis of pure substances or simple mixtures. |
Quantitative Performance Data
The following table summarizes typical performance data for the validation of analytical methods for this compound based on published literature and general capabilities of the techniques. Please note that specific performance characteristics can vary depending on the exact method parameters and instrumentation.
Table 2: Summary of Validation Parameters for this compound Analytical Methods
| Validation Parameter | HPLC Method | HPTLC Method (Typical) | UV-Vis Spectrophotometry (Typical) |
| Linearity Range | 1 - 500 µg/mL | 100 - 1000 ng/spot | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% | < 3.0% | < 2.0% |
| Limit of Detection (LOD) | Low (ng/mL range) | Low (ng/spot range) | Moderate (µg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL range) | Low (ng/spot range) | Moderate (µg/mL range) |
| Robustness | Generally robust to minor changes in mobile phase composition, pH, and flow rate. | Robustness should be evaluated for changes in mobile phase composition and development conditions. | Generally robust to minor changes in solvent composition and pH. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative experimental protocols for the analysis of this compound using HPLC, HPTLC, and UV-Vis spectrophotometry.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating HPLC method is essential for separating this compound from its potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A mixture of methanol and water (e.g., 55:45 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm[5]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a known concentration.
-
Sample Solution: Extract a known amount of the drug product with the mobile phase, sonicate, and filter to obtain a clear solution within the linear range of the method.
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC offers a high-throughput alternative for the quantification of this compound.
Instrumentation:
-
HPTLC system with an automatic sample applicator, developing chamber, and densitometric scanner
-
HPTLC plates pre-coated with silica gel 60 F254
-
Data analysis software
Chromatographic Conditions:
-
Mobile Phase: A mixture of ethyl acetate, methanol, and ammonia solution (e.g., 17:2:1 v/v/v)[6]
-
Application: Apply standard and sample solutions as bands of a specified length using an automatic applicator.
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of about 8 cm.
-
Densitometric Analysis: Scan the dried plate at a wavelength of 280 nm.
UV-Vis Spectrophotometric Method
A simple and rapid UV-Vis spectrophotometric method can be employed for the assay of this compound in bulk drug or simple formulations.
Instrumentation:
-
UV-Vis spectrophotometer with matched quartz cuvettes
-
Analytical balance
Methodology:
-
Solvent: Ethanol (95%)[6]
-
Wavelength of Maximum Absorbance (λmax): Determine the λmax by scanning a dilute solution of this compound in the specified solvent over the UV range (e.g., 200-400 nm). The reported λmax for chlorphenesin is around 279 nm.
-
Standard and Sample Preparation:
-
Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent at different concentrations.
-
Sample Solution: Prepare a solution of the sample in the same solvent to obtain a concentration within the Beer-Lambert law range.
-
-
Quantification: Measure the absorbance of the standard and sample solutions at the λmax and calculate the concentration of this compound in the sample.
Method Validation Workflow and Logic
The following diagrams illustrate the typical workflow for analytical method validation according to ICH guidelines and the logical relationship in selecting an appropriate analytical method.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. jfda-online.com [jfda-online.com]
- 3. medcraveonline.com [medcraveonline.com]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. High-pressure liquid chromatographic determination of this compound and the beta-isomeric carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
Chlorphenesin Carbamate vs. Mephenesin: A Comparative Analysis of Spinal Cord Action
This guide provides a detailed comparison of chlorphenesin carbamate and mephenesin, two centrally acting skeletal muscle relaxants, with a specific focus on their mechanisms of action within the spinal cord. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering a synthesized overview of their comparative pharmacology based on available experimental data.
Comparative Mechanism of Action
Both this compound and mephenesin exert their muscle relaxant effects by acting on the central nervous system, particularly the spinal cord and brainstem[1][2]. However, key differences exist in their specific interactions with spinal neurons.
This compound (CPC) is a centrally acting muscle relaxant that is structurally related to mephenesin[3]. Its primary mechanism involves the inhibition of motoneuron excitability[4]. Studies on isolated bullfrog spinal cords show that CPC causes marked hyperpolarization in both primary afferent terminals and motoneurons, an effect observed even when synaptic transmission is blocked, suggesting a direct action on these neurons[3][5]. While it depresses various reflex potentials, its effect on excitatory amino acids like L-aspartic acid and L-glutamic acid is distinct; CPC does not alter the depolarization caused by these amino acids but does abolish the subsequent motoneuron firing[5]. This suggests that CPC's depressant action may be due to a slight hyperpolarization or a prolongation of the refractory period of the neuron[3][5]. Furthermore, CPC is believed to enhance the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), reducing excessive neural firing that leads to muscle spasms[6].
Mephenesin also functions as a centrally acting muscle relaxant by depressing the central nervous system[7]. Its action is largely attributed to the depression of interneurons in polysynaptic pathways within the spinal cord[3][7]. Like CPC, mephenesin is thought to potentiate GABAergic transmission, leading to an increased inhibitory effect on motor neurons[7]. However, unlike CPC, mephenesin reduces both the depolarization and the motoneuron firing induced by excitatory amino acids[5]. In spinal rats, mephenesin has been shown to reduce the dorsal root-dorsal root reflex and inhibit the excitability of the primary afferent terminal, actions not observed with CPC[8][9]. A significant drawback of mephenesin is its short duration of action[7][10][11].
The following diagram illustrates the proposed neuronal actions of this compound.
Caption: Proposed Mechanism of this compound (CPC) on Spinal Neurons.
The next diagram illustrates the proposed neuronal actions of Mephenesin.
Caption: Proposed Mechanism of Mephenesin on Spinal Neurons.
Comparative Effects on Spinal Reflexes and Neuronal Excitability
Experimental studies in animal models provide a basis for comparing the effects of this compound and mephenesin on spinal cord functions. The data reveals differential impacts on various spinal reflexes and neuronal properties.
| Parameter | This compound (CPC) | Mephenesin | Animal Model | Citation |
| Polysynaptic Reflex (PSR) | Inhibited; more susceptible to depression than MSR. | Inhibited. | Spinal Rats | [8][9] |
| Monosynaptic Reflex (MSR) | Inhibited. | Inhibited, but the effect is of short duration. | Spinal Rats | [8][9][10] |
| Dorsal Root Potential | No effect. | Slightly decreased. | Spinal Cats, Rats | [8][9][12] |
| Dorsal Root Reflex | No effect mentioned. | Reduced the dorsal root-dorsal root reflex. | Spinal Cats, Rats | [8][9][12] |
| Motoneuron Excitability | Reduced. | Reduced. | Spinal Rats | [8][9] |
| Primary Afferent Terminal Excitability | Unchanged. | Inhibited. | Spinal Rats | [8][9] |
| Response to Excitatory Amino Acids | Abolishes motoneuron firing but does not modify depolarization. | Reduces both depolarization and motoneuron firing. | Bullfrog Spinal Cord | [5] |
| Duration of Action | Longer duration of action. | Short duration of action. | General | [8][10][11] |
| Anti-Strychnine Effect | No anti-strychnine effect in mice. | Clearly showed an anti-strychnine effect. | Mice | [10] |
Experimental Protocols
The comparative data presented is primarily derived from electrophysiological studies on isolated spinal cord preparations or in vivo animal models. The methodologies employed in these key experiments are summarized below.
A. Isolated Bullfrog Spinal Cord Preparation
-
Objective: To study the direct actions of the drugs on spinal neurons and reflex potentials in an in vitro setting, free from supraspinal influences.
-
Methodology:
-
The spinal cord of a bullfrog (Rana catesbeiana) is isolated.
-
Ventral and dorsal root potentials are recorded using the sucrose-gap method. This technique measures potential changes across a gap of isotonic sucrose solution, which isolates a segment of the nerve root and allows for the recording of its electrical activity.
-
The preparation is perfused with Ringer's solution. To test for direct neuronal effects, a high-Mg²⁺ and Ca²⁺-free Ringer's solution is used to block synaptic transmission.
-
Reflex potentials are evoked by electrical stimulation of the dorsal and ventral roots.
-
The effects of this compound and mephenesin, applied via perfusion, are recorded on spontaneous activity, evoked reflex potentials, and potentials induced by excitatory amino acids (e.g., L-glutamate).[3][5]
-
B. In Vivo Spinal Cat/Rat Preparation
-
Objective: To investigate the effects of intravenously administered drugs on spinal reflexes in a living, albeit spinalized, mammal.
-
Methodology:
-
Animals (cats or rats) are anesthetized and their spinal cords are transected, typically at the thoracic level, to create a "spinal" animal. This eliminates descending influences from the brain.
-
Electrodes are placed to stimulate peripheral nerves (e.g., tibial nerve) and to record from spinal roots (e.g., L6-S1 ventral and dorsal roots).
-
Monosynaptic and polysynaptic ventral root reflexes are evoked by stimulating the corresponding dorsal root or a peripheral nerve.
-
The dorsal root potential and dorsal root reflex are also recorded simultaneously.
-
This compound (e.g., 50 mg/kg i.v.) or mephenesin is administered intravenously.
-
Changes in the amplitude and duration of the evoked potentials are measured to quantify the drug's effect on different spinal pathways.[8][9][12]
-
The following diagram provides a generalized workflow for these electrophysiological experiments.
Caption: Generalized Experimental Workflow for Spinal Reflex Assessment.
Conclusion
This compound and mephenesin, while both classified as centrally acting muscle relaxants, exhibit distinct profiles in their action on the spinal cord.
-
This compound (CPC) appears to have a more direct stabilizing effect on motoneurons and primary afferent terminals, causing hyperpolarization and prolonging the refractory period[3][5]. It has a longer duration of action and effectively inhibits both monosynaptic and polysynaptic reflexes[8][9][10]. Its unique inability to block depolarization by excitatory amino acids while still preventing motoneuron firing points to a mechanism focused on the firing threshold of the neuron[5].
-
Mephenesin acts prominently on polysynaptic pathways and, unlike CPC, also inhibits the excitability of primary afferent terminals and reduces depolarization induced by excitatory amino acids[5][8][9]. However, its clinical utility is hampered by a significantly shorter duration of action[8][10][11].
References
- 1. What is Mephenesin used for? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. selleckchem.com [selleckchem.com]
- 5. The action of this compound on the frog spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. What is the mechanism of Mephenesin? [synapse.patsnap.com]
- 8. Effect of a muscle relaxant, this compound, on the spinal neurons of rats [hero.epa.gov]
- 9. Effect of a muscle relaxant, this compound, on the spinal neurons of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacological study on a centrally acting muscle relaxant (this compound) with special reference to the effects on motor systems [jstage.jst.go.jp]
- 11. Mephenesin - Wikipedia [en.wikipedia.org]
- 12. Effects of some centrally acting muscle relaxants on spinal root potentials: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS Methods for the Quantification of Chlorphenesin Carbamate
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like chlorphenesin carbamate is paramount. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques widely employed for this purpose. This guide provides a comprehensive cross-validation of these methods, offering a detailed comparison of their performance based on experimental data, along with their respective protocols.
Introduction to Analytical Techniques
HPLC is a well-established chromatographic technique that separates components in a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. Detection is typically achieved using an ultraviolet (UV) absorption photometer. LC-MS, on the other hand, couples the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, allowing for the identification and quantification of compounds based on their mass-to-charge ratio.
Experimental Protocols
Detailed methodologies for the analysis of this compound using both HPLC and LC-MS are outlined below. These protocols are synthesized from established methods in the scientific literature.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A stainless steel column (e.g., 4 mm i.d. x 30 cm) packed with 5 µm or 10 µm silica gel for liquid chromatography.[1][2]
-
Mobile Phase: A mixture of hexane, 2-propanol, and acetic acid (700:300:1) or 3% methanol in 50% water-saturated butyl chloride.[1][2]
-
Flow Rate: Adjusted to achieve a retention time for this compound of approximately 9 minutes.[2]
-
Column Temperature: Maintained at a constant temperature of approximately 40°C.[2]
-
Detection: UV absorption photometer set at a wavelength of 280 nm.[2]
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol.
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
-
Instrumentation: An LC system coupled to a mass spectrometer (e.g., Q Exactive HF-Orbitrap).[3]
-
Column: A suitable reversed-phase column for separating this compound and its metabolites.
-
Mobile Phase: A gradient elution using solvents such as 0.1% formic acid in water and acetonitrile.
-
Flow Rate: A typical flow rate for LC-MS analysis.
-
Ionization Source: Electrospray ionization (ESI) in both positive and negative modes to detect a wide range of metabolites.[3][5]
-
Mass Analysis: Full MS and full MS-ddMS² (data-dependent MS/MS) scanning modes for metabolite identification.[3]
-
Sample Preparation: Urine samples can be directly analyzed after appropriate dilution and filtration.[3]
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of HPLC and LC-MS methods for analyzing this compound.
Caption: Workflow for Cross-Validation of Analytical Methods.
Performance Comparison
The following table summarizes the key performance parameters for the HPLC and LC-MS methods for the analysis of this compound, based on typical validation data for similar pharmaceutical compounds.
| Performance Parameter | HPLC-UV | LC-MS | Key Considerations |
| Linearity (r²) | > 0.999 | > 0.99 | Both methods demonstrate excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 98.8 - 100.0%[4] | Typically 85 - 115% | Accuracy is generally high for both, but matrix effects can be more pronounced in LC-MS. |
| Precision (% RSD) | ~1% for this compound[1] | < 15% | HPLC often shows slightly better precision for routine quantification of the parent drug. |
| Limit of Detection (LOD) | 1-2 µg/mL[4] | pg to ng/mL range | LC-MS is significantly more sensitive, making it ideal for trace analysis and metabolite identification.[6] |
| Limit of Quantification (LOQ) | Typically 3-5 µg/mL | ng/mL range | The lower LOQ of LC-MS is advantageous for pharmacokinetic studies. |
| Specificity/Selectivity | Good, but susceptible to co-eluting impurities.[1] | Excellent, based on mass-to-charge ratio, minimizing interference.[7] | LC-MS provides unambiguous identification, which is crucial for complex matrices. |
| Robustness | Generally high | Can be sensitive to matrix effects and ion suppression. | HPLC methods are often considered more rugged for routine quality control environments. |
Conclusion
Both HPLC and LC-MS are suitable methods for the analysis of this compound, with the choice of technique depending on the specific analytical requirements.
-
HPLC-UV is a robust, precise, and cost-effective method, making it well-suited for routine quality control, content uniformity, and stability testing of the bulk drug and formulated products.[1]
-
LC-MS offers superior sensitivity and selectivity, making it the preferred method for applications requiring trace-level quantification, such as metabolite identification in biological matrices, impurity profiling, and pharmacokinetic studies.[3][7]
A thorough cross-validation ensures that the chosen analytical method is fit for its intended purpose, providing reliable and accurate data for critical decision-making in research and drug development.
References
- 1. High-pressure liquid chromatographic determination of this compound and the beta-isomeric carbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. [Detection of the preservative chlorphenesin in cosmetics by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
In-Vitro Efficacy of Chlorphenesin Carbamate Compared to Other Muscle Relaxants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro efficacy of chlorphenesin carbamate and other commonly used muscle relaxants. The information is compiled from various experimental studies to assist researchers in understanding the nuances of these compounds in a controlled laboratory setting.
Comparative Analysis of In-Vitro Efficacy
Direct comparative in-vitro studies detailing the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound against a range of other muscle relaxants are limited in publicly available literature. However, existing research provides qualitative and mechanistic insights into its action, primarily on the spinal cord, which can be compared with data available for other agents.
The following table summarizes the available in-vitro data. It is important to note that the experimental conditions under which these values were obtained may vary, and direct comparison should be made with caution.
| Muscle Relaxant | In-Vitro Model | Measured Effect | Efficacy (EC50/IC50) | Mechanism of Action |
| This compound | Isolated Bullfrog Spinal Cord | Depression of spontaneous activity and reflex potentials in primary afferent terminals and motoneurons.[1][2] | Not Quantified | Direct action on primary afferent terminals and motoneurons, causing hyperpolarization.[1][2] |
| Mephenesin | Isolated Bullfrog Spinal Cord | Depression of reflex potentials; reduction of depolarization and motoneuron firing induced by excitatory amino acids.[1] | Not Quantified | Similar to this compound, with additional effects on excitatory amino acid-induced depolarization.[1] |
| Tizanidine | Immature Rat Spinal Cord | Depression of the NMDA receptor-mediated component of the dorsal root-ventral root potential.[3] | EC50: 135 ± 33 nM | Centrally acting α2-adrenergic agonist, inhibiting the release of excitatory amino acids from spinal interneurons.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the in-vitro evaluation of muscle relaxants.
Isolated Spinal Cord Preparation for Electrophysiological Recordings
This protocol is widely used to study the effects of centrally acting muscle relaxants on spinal reflex pathways.
Objective: To measure the effect of muscle relaxants on synaptic transmission and neuronal excitability in an isolated spinal cord preparation.
Methodology:
-
Tissue Preparation: The spinal cord is dissected from an animal model (e.g., neonatal rat or frog) and placed in a recording chamber perfused with artificial cerebrospinal fluid (aCSF) or Ringer's solution, saturated with 95% O2 and 5% CO2.[1][5]
-
Stimulation and Recording: Suction electrodes are attached to the dorsal and ventral roots for stimulation and recording of synaptic potentials. A stimulating electrode on a dorsal root elicits a response in the corresponding ventral root, which is recorded.[1]
-
Drug Application: The muscle relaxant is bath-applied to the preparation at varying concentrations.
-
Data Analysis: The amplitude and duration of the evoked ventral root potentials are measured before and after drug application to determine the extent of inhibition. Dose-response curves are generated to calculate EC50 or IC50 values.[3]
Visualizing Mechanisms and Workflows
To better understand the processes involved in the in-vitro assessment and the proposed mechanism of action, the following diagrams are provided.
Experimental Workflow for In-Vitro Spinal Cord Assay.
Proposed Signaling Pathway of this compound.
References
- 1. The action of this compound on the frog spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The effect of centrally acting myorelaxants on NMDA receptor-mediated synaptic transmission in the immature rat spinal cord in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tizanidine: neuropharmacology and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol to prepare mouse spinal cord for patch-clamp and histology experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chlorphenesin Carbamate and Benzodiazepines for Spasmolysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of chlorphenesin carbamate and benzodiazepines for the treatment of muscle spasms. The information presented is based on available scientific literature and is intended to support research and development in the field of muscle relaxants.
Mechanism of Action: A Tale of Two GABAergic Modulators
Both this compound and benzodiazepines exert their muscle relaxant effects by acting on the central nervous system, primarily through the modulation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the brain and spinal cord.
This compound: This centrally acting muscle relaxant is believed to enhance the action of GABA.[1] While its exact molecular pathways are not as extensively detailed as those of benzodiazepines, it is thought to potentiate GABAergic activity, which in turn suppresses the excessive neuronal firing that leads to muscle spasms.[1][2] This action increases the threshold for neuron excitation, resulting in muscle relaxation and a reduction in pain and stiffness.[1] Additionally, this compound possesses sedative properties that contribute to its overall therapeutic effect.[1][3]
Benzodiazepines: The mechanism of action for benzodiazepines is well-established. They bind to a specific site on the GABA-A receptor, which is distinct from the GABA binding site itself.[4][5] This binding event acts as a positive allosteric modulator, increasing the affinity of the GABA-A receptor for GABA.[4][6] The result is an increased frequency of chloride channel opening, leading to hyperpolarization of the neuron and a potentiation of GABA's inhibitory effects.[6][7] This widespread CNS depression results in the anxiolytic, sedative, anticonvulsant, and muscle relaxant properties for which benzodiazepines are known.[6][8] Diazepam is the primary benzodiazepine approved for the treatment of muscle spasms.[9][10]
Pharmacokinetic Profile
The onset and duration of action are critical factors in the clinical utility of a muscle relaxant. While direct comparative pharmacokinetic studies are limited, data from separate trials provide insights into their profiles.
| Parameter | This compound (500 mg) | Diazepam |
| Absorption | Rapidly absorbed after oral administration.[1][11] | Rapidly and completely absorbed after oral administration. |
| Time to Peak Plasma Concentration (Tmax) | ~1-3 hours[12] | ~1-1.5 hours |
| Plasma Protein Binding | Data not readily available | ~99%[7] |
| Metabolism | Primarily hepatic, with a significant portion excreted as a glucuronide metabolite.[1][13] | Hepatic, with active metabolites including desmethyldiazepam.[10] |
| Half-life (t1/2) | ~3.5 hours[12] | Long and variable (20-50 hours for diazepam; longer for active metabolites). |
Note: Pharmacokinetic parameters for diazepam can vary based on the specific formulation and patient population.
Comparative Efficacy and Clinical Considerations
Both drug classes are used for painful musculoskeletal conditions, but their clinical positioning differs.
This compound: It is indicated for the symptomatic treatment of muscle pain and spasms associated with acute, painful musculoskeletal disorders.[14][15] It is often used as a short-term adjunct to rest and physical therapy.[11]
Benzodiazepines: Diazepam is FDA-approved as an adjunct for the relief of skeletal muscle spasms.[16] However, due to the potential for tolerance, dependence, and significant CNS side effects, benzodiazepines are often not recommended as first-line agents for musculoskeletal pain.[10][16] Evidence supporting their efficacy for conditions like acute low back pain has been inconsistent.[16][17] Non-benzodiazepine muscle relaxants are often preferred.[16]
A systematic review of skeletal muscle relaxants concluded that there is insufficient evidence to determine the relative efficacy of many of these agents, including this compound, when compared to each other.[18]
Side Effects and Safety Profile
The safety profiles of these two classes of drugs are a key differentiating factor, particularly concerning long-term use.
| Side Effect Category | This compound | Benzodiazepines (e.g., Diazepam) |
| Common CNS Effects | Drowsiness, dizziness, lightheadedness.[14][19] | Drowsiness, fatigue, sedation, muscle weakness, ataxia.[9][16] |
| Gastrointestinal | Nausea, vomiting, stomach pain.[19] | Nausea, constipation. |
| Cognitive Effects | Confusion (rare).[19] | Anterograde amnesia, cognitive impairment.[10] |
| Dependence/Withdrawal | Not widely reported as a high risk. | High risk of tolerance, physical dependence, and withdrawal syndrome (can include seizures).[9][10][16] |
| Serious Adverse Events | Allergic reactions (rash, itching), potential for liver dysfunction (rare).[19] | Respiratory depression (especially with other CNS depressants), increased risk of falls in the elderly.[16] |
Experimental Protocols for Assessing Spasmolytic Activity
Evaluating the efficacy of muscle relaxants requires a combination of in vivo and in vitro experimental models. While protocols from direct head-to-head trials of these specific drugs are not available, the following represent standard methodologies in the field.
Key Experimental Methodologies
1. In Vivo Assessment of Motor Coordination and Muscle Relaxation:
-
Rotarod Test: This is a widely used method to assess motor coordination in rodents.[20] Animals are placed on a rotating rod, and the latency to fall is measured. A drug with muscle relaxant or sedative properties will typically decrease the time the animal can stay on the rod.
-
Inclined Plane Test: This test measures muscle grip strength and relaxation. Mice or rats are placed on an adjustable inclined plane, and the maximum angle at which the animal can maintain its grip for a set time is determined. Muscle relaxants decrease this angle.[21]
-
Grip Strength Test: This method quantifies the muscle strength of a rodent by measuring the peak force it can exert with its forelimbs or hindlimbs.
2. Ex Vivo Assessment of Neuromuscular Blockade:
-
Phrenic Nerve-Hemidiaphragm Preparation: This classic ex vivo model involves isolating the phrenic nerve and diaphragm muscle from a rodent.[20] The nerve is electrically stimulated, and the resulting muscle contractions are measured. The addition of a muscle relaxant to the organ bath allows for the quantification of its inhibitory effect on neuromuscular transmission.[21]
3. In Vitro Smooth Muscle Assays:
-
Isolated Tracheal or Ileal Preparations: While primarily used for assessing spasmolytic activity on smooth muscle, these preparations can be used to study the general relaxant properties of a compound.[22][23] Tissues are placed in an organ bath, and contractions are induced by spasmogens (e.g., acetylcholine, potassium chloride). The ability of the test compound to relax these pre-contracted tissues is then measured.
Conclusion
This compound and benzodiazepines are both centrally acting muscle relaxants that achieve their effects through the enhancement of GABAergic inhibition. However, they present distinct profiles for researchers and clinicians to consider.
-
Benzodiazepines , like diazepam, have a well-defined mechanism of action but are hampered by a significant side effect profile that includes a high potential for dependence, cognitive impairment, and sedation.[10][16] This often relegates them to a second-line or adjunctive role in the treatment of muscle spasms.[16]
-
This compound acts via a similar, though less characterized, GABAergic mechanism.[1] It presents a different safety profile, with the primary side effects being sedation and dizziness, but without the pronounced risk of dependence associated with benzodiazepines.[14][19]
The definitive differentiation of their spasmolytic efficacy is hindered by a lack of direct, head-to-head comparative clinical trials and quantitative preclinical data. Future research should focus on such comparative studies to clearly delineate their relative therapeutic indices and guide more precise clinical application and future drug development efforts.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 3. Buy this compound | 886-74-8 | >98% [smolecule.com]
- 4. Antispasticity drugs: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. openanesthesia.org [openanesthesia.org]
- 6. benzoinfo.com [benzoinfo.com]
- 7. Benzodiazepines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 9. Muscle Relaxers: List of 17 Prescription Medications [healthline.com]
- 10. medcentral.com [medcentral.com]
- 11. This compound | C10H12ClNO4 | CID 2724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Relative bioavailability of generic and branded 250-mg and 500-mg oral this compound tablets in healthy Korean volunteers: a single-dose, randomized-sequence, open-label, two-period crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is this compound used for? [synapse.patsnap.com]
- 15. This compound: Indications, Side Effects, Warnings - Drugs.com [drugs.com]
- 16. droracle.ai [droracle.ai]
- 17. patient.info [patient.info]
- 18. Comparative efficacy and safety of skeletal muscle relaxants for spasticity and musculoskeletal conditions: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What are the side effects of this compound? [synapse.patsnap.com]
- 20. pharmacyfreak.com [pharmacyfreak.com]
- 21. Muscle relaxants by ved prakash | PPTX [slideshare.net]
- 22. In Silico and Ex Vivo Studies on the Spasmolytic Activities of Fenchone Using Isolated Guinea Pig Trachea - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Chlorphenesin Carbamate: A Guide for Laboratory Professionals
The responsible disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper disposal of Chlorphenesin Carbamate. Adherence to these protocols is critical for compliance with regulatory standards and the cultivation of a safe research environment.
The primary principle governing the disposal of this compound is to follow all applicable federal, state, and local regulations.[1] This substance is intended for research use and not for human or veterinary application.[2] Safety Data Sheets (SDS) classify it as slightly hazardous to water and harmful if swallowed, causing skin and serious eye irritation.[2][3] Therefore, it must be managed as a chemical waste product.
Step-by-Step Disposal Protocol
1. Waste Characterization and Segregation:
-
Identify as Chemical Waste: Due to its hazard classifications, this compound waste must not be disposed of in standard trash or down the sanitary sewer.[4][5]
-
Segregate: Keep this compound waste separate from other waste streams, particularly incompatible materials. It should be collected in a designated, properly labeled hazardous waste container.[6]
2. Primary Disposal Method: Licensed Waste Contractor:
-
Engage Professionals: The universally recommended method for disposing of laboratory chemicals like this compound is through a licensed and approved hazardous waste disposal company.[7][8] These contractors are equipped to handle and treat chemical waste in accordance with regulations.
-
Packaging for Collection:
-
Place the waste in a chemically compatible, non-leaking container.
-
Ensure the container is tightly sealed.[9]
-
Label the container clearly with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols.
-
3. Handling Accidental Spills:
-
Personal Protective Equipment (PPE): Before cleanup, ensure you are wearing appropriate PPE, including safety goggles, gloves, and protective clothing.[1]
-
Containment and Cleanup:
-
Prevent the spill from spreading or entering drains.[1]
-
For solid spills, carefully collect the material to avoid dust formation.[9]
-
For liquid solutions, absorb the spill with an inert, non-combustible material such as diatomite or universal binders.[1]
-
Collect the contaminated absorbent material and place it into a sealed container for disposal as hazardous waste.[1][9]
-
4. Prohibited Disposal Methods:
-
Do Not Sewer: Do not flush this compound down the drain. The EPA's regulations for pharmaceutical waste specifically prohibit the flushing of hazardous materials.[10]
-
Do Not Place in General Trash: Disposing of this chemical in the regular trash can lead to environmental contamination and non-compliance with waste regulations.[11][12]
Data Summary: Hazard Profile of this compound
This table summarizes key data from Safety Data Sheets, which informs the necessary disposal precautions.
| Property | Data | Reference |
| CAS Number | 886-74-8 | [2] |
| EC Number | 212-954-7 | [2] |
| Hazard Statements | H302: Harmful if swallowed | [3] |
| H315: Causes skin irritation | [3] | |
| H319: Causes serious eye irritation | [3] | |
| H336: May cause drowsiness or dizziness | [3] | |
| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water | [2] |
| Incompatible Materials | Strong oxidizing agents | [3] |
| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place. | [9] |
Experimental Workflow & Disposal Decision Pathway
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Caption: Disposal decision workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. sandiegocounty.gov [sandiegocounty.gov]
- 7. fishersci.com [fishersci.com]
- 8. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 9. echemi.com [echemi.com]
- 10. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
